molecular formula C23H20FN4Na2O8P B15564524 ALG-000184

ALG-000184

Cat. No.: B15564524
M. Wt: 576.4 g/mol
InChI Key: AZODBEIBQSHYDI-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

ALG-000184 is a useful research compound. Its molecular formula is C23H20FN4Na2O8P and its molecular weight is 576.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H20FN4Na2O8P

Molecular Weight

576.4 g/mol

IUPAC Name

disodium;[[2-[5-[(3-cyano-4-fluorophenyl)carbamoyl]-1,2,4-trimethylpyrrol-3-yl]-2-oxoacetyl]-(3-ethynyloxetan-3-yl)amino]methyl phosphate

InChI

InChI=1S/C23H22FN4O8P.2Na/c1-5-23(10-35-11-23)28(12-36-37(32,33)34)22(31)20(29)18-13(2)19(27(4)14(18)3)21(30)26-16-6-7-17(24)15(8-16)9-25;;/h1,6-8H,10-12H2,2-4H3,(H,26,30)(H2,32,33,34);;/q;2*+1/p-2

InChI Key

AZODBEIBQSHYDI-UHFFFAOYSA-L

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of ALG-000184 in Chronic Hepatitis B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ALG-000184 is a novel, orally bioavailable prodrug of ALG-001075, a potent, pan-genotypic Class II or Class E (empty) capsid assembly modulator (CAM-E) under development for the treatment of chronic hepatitis B (CHB). It exhibits a dual mechanism of action that disrupts critical stages of the hepatitis B virus (HBV) lifecycle. This leads to profound reductions in viral replication markers, including HBV DNA and RNA, and viral antigens. Clinical and preclinical data suggest that this compound holds the potential to be a cornerstone therapy for achieving functional cures in individuals with CHB.

Introduction to Capsid Assembly Modulators in HBV Therapy

The HBV capsid, composed of core protein (HBc) dimers, is a crucial structure that protects the viral genome, a relaxed circular DNA (rcDNA). The capsid is central to multiple steps in the viral lifecycle, including the encapsidation of pregenomic RNA (pgRNA), reverse transcription of pgRNA into rcDNA, and the transport of the viral genome into the nucleus of infected hepatocytes to form or replenish the covalently closed circular DNA (cccDNA) reservoir. The cccDNA serves as the transcriptional template for all viral RNAs, making it the key driver of viral persistence.

Capsid assembly modulators (CAMs) are a class of antiviral agents that interfere with the capsid assembly process. Class II CAMs, such as ALG-001075, accelerate the assembly of HBc proteins into empty capsids, devoid of the viral pgRNA. This aberrant assembly disrupts the normal viral lifecycle at two key junctures.

The Dual Mechanism of Action of this compound

This compound is rapidly converted to its active moiety, ALG-001075, in the body. ALG-001075 then exerts its antiviral effect through a dual mechanism of action:

  • Primary Mechanism: Inhibition of pgRNA Encapsidation: By promoting the rapid assembly of empty capsids, ALG-001075 prevents the encapsidation of the pgRNA-polymerase complex. This is a critical step, as pgRNA encapsidation is a prerequisite for reverse transcription. By blocking this, ALG-001075 effectively halts the production of new HBV DNA and, consequently, new infectious virions. This leads to a rapid decline in serum HBV DNA and RNA levels.[1][2][3]

  • Secondary Mechanism: Prevention of de novo cccDNA Formation: The HBV capsid is also involved in the transport of the newly synthesized rcDNA genome into the nucleus to form new cccDNA molecules. By inducing the formation of aberrant, empty capsids, ALG-001075 is believed to interfere with the uncoating process and the delivery of rcDNA to the nucleus. This prevents the establishment and replenishment of the cccDNA pool, which can lead to a reduction in the levels of viral antigens, including the hepatitis B surface antigen (HBsAg), over time.[1][2]

The following diagram illustrates the dual mechanism of action of this compound within the HBV lifecycle.

HBV_Lifecycle_ALG000184_MOA entry HBV Entry uncoating Uncoating entry->uncoating rcDNA rcDNA uncoating->rcDNA nucleus Nucleus rcDNA->nucleus cccDNA cccDNA Formation transcription Transcription cccDNA->transcription pgRNA pgRNA transcription->pgRNA viral_proteins Viral Proteins (Core, Pol, HBsAg) transcription->viral_proteins encapsidation pgRNA Encapsidation pgRNA->encapsidation viral_proteins->encapsidation reverse_transcription Reverse Transcription encapsidation->reverse_transcription nucleocapsid Nucleocapsid Assembly reverse_transcription->nucleocapsid nucleocapsid->nucleus cccDNA Amplification envelopment Envelopment & Egress (Virions) nucleocapsid->envelopment empty_capsid Aberrant Empty Capsid Assembly empty_capsid->block1 empty_capsid->block2 2nd MOA alg000184 This compound (ALG-001075) alg000184->empty_capsid

Caption: Dual mechanism of action of this compound in the HBV lifecycle.

Preclinical and Clinical Efficacy Data

This compound has demonstrated potent antiviral activity in both preclinical models and clinical trials involving patients with chronic hepatitis B.

In Vitro and In Vivo Preclinical Studies

Preclinical evaluation of ALG-001075, the active form of this compound, has been conducted in various models.

Table 1: Preclinical Antiviral Activity of ALG-001075

Model SystemParameterResultReference
HepG2.117 cellsHBV DNA EC501.98 nM
HepG2.117 cellsHBV DNA EC908.56 nM
Primary Human Hepatocytes (PHH)cccDNA formation EC5070.0 nM
AAV-HBV Mouse ModelPlasma HBV DNA reduction> 5 log10 IU/mL
Clinical Trial Data

The clinical development of this compound has shown significant reductions in viral markers in CHB patients. Data is available from the Phase 1 this compound-201 study (NCT04536337).

Table 2: Summary of Viral Marker Reductions in CHB Patients Treated with this compound

Patient PopulationTreatmentDurationMean HBV DNA Reduction (log10 IU/mL)Mean HBsAg Reduction (log10 IU/mL)Mean HBeAg Reduction (log10 PEI U/L)Mean HBcrAg Reduction (log10 U/mL)Reference
HBeAg Positive300 mg this compound + ETV≤ 48 weeksup to 6.81.21.72.0
HBeAg Negative300 mg this compound monotherapy≤ 96 weeksMaintained < LLOQ (10 IU/mL)--0.3 (max 0.7)
HBeAg Positive300 mg this compound monotherapy≤ 72 weeksSustained suppression (<10 IU/mL in 90% of subjects)-Declined to near negativity-

ETV: Entecavir; LLOQ: Lower Limit of Quantification

Experimental Protocols and Methodologies

The following section outlines the typical experimental designs used to evaluate the mechanism and efficacy of this compound.

In Vitro Antiviral Activity Assay
  • Cell Line: HepG2.117 cells, a stable cell line that constitutively expresses HBV.

  • Methodology:

    • Cells are seeded in multi-well plates and treated with serial dilutions of ALG-001075.

    • After a defined incubation period, cell lysates are prepared.

    • To specifically measure encapsidated HBV DNA, lysates are treated with DNase to eliminate background integrated HBV DNA.

    • The remaining encapsidated HBV DNA is quantified using quantitative polymerase chain reaction (qPCR).

    • EC50 and EC90 values are calculated based on the dose-response curve.

InVitro_Workflow seeding Seed HepG2.117 cells treatment Treat with ALG-001075 (serial dilutions) seeding->treatment incubation Incubate treatment->incubation lysis Cell Lysis incubation->lysis dnase DNase Treatment lysis->dnase qpcr qPCR for Encapsidated HBV DNA dnase->qpcr analysis Calculate EC50/EC90 qpcr->analysis

Caption: Workflow for in vitro antiviral activity assessment.

In Vivo Efficacy Study (AAV-HBV Mouse Model)
  • Animal Model: Mice are administered an adeno-associated virus (AAV) vector carrying the HBV genome. This model establishes a persistent HBV infection.

  • Methodology:

    • Establishment of HBV infection via AAV-HBV administration.

    • Mice are randomized into treatment (this compound) and vehicle control groups.

    • The compound is administered orally, typically once daily.

    • Blood samples are collected at various time points to monitor plasma HBV DNA levels.

    • At the end of the study, liver tissue may be harvested to analyze intrahepatic viral markers.

Clinical Virology Assays
  • HBV DNA Quantification: Performed using validated assays such as the Roche Cobas® platform.

  • HBV Antigen Quantification (HBsAg, HBeAg, HBcrAg): Measured using commercially available immunoassays.

  • Pharmacokinetics: Plasma concentrations of ALG-001075 are quantified using validated liquid chromatography with tandem mass spectrometry (LC-MS/MS).

Conclusion and Future Directions

This compound, through its active metabolite ALG-001075, employs a dual mechanism of action that potently inhibits HBV replication and prevents the replenishment of the cccDNA reservoir. This leads to multi-log reductions in HBV DNA, RNA, and key viral antigens. The favorable safety profile and potent antiviral activity demonstrated in clinical trials to date position this compound as a promising candidate for the chronic suppressive treatment of HBV. It is a potential cornerstone for future combination regimens aimed at achieving a functional cure for chronic hepatitis B. Ongoing and future studies, including the Phase 2 B-SUPREME trial, will further delineate its long-term efficacy and safety profile.

References

The Core Target of ALG-000184: A Technical Guide to a Novel Anti-HBV Capsid Assembly Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALG-000184 is a promising investigational oral antiviral agent developed by Aligos Therapeutics for the treatment of chronic hepatitis B (CHB). It is a prodrug that, after administration, is rapidly and efficiently converted into its active moiety, ALG-001075. The primary therapeutic target of ALG-001075 is the Hepatitis B Virus (HBV) core protein, a crucial component in the viral replication cycle. By modulating the assembly of the viral capsid, ALG-001075 disrupts the formation of new infectious virus particles, representing a novel approach to achieving a functional cure for CHB. This technical guide provides an in-depth overview of the target and mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of the key pathways and workflows.

The Target: HBV Core Protein and Capsid Assembly

The HBV core protein (HBc) is a multifaceted protein that plays a central role in the viral lifecycle. Its primary function is to self-assemble into an icosahedral capsid, which encapsulates the viral pregenomic RNA (pgRNA) and the viral polymerase. This process, known as encapsidation, is essential for reverse transcription of the pgRNA into DNA to occur. The resulting mature, DNA-containing nucleocapsids can then be enveloped and secreted as new virions or transported to the nucleus of the hepatocyte to replenish the pool of covalently closed circular DNA (cccDNA), the stable transcriptional template for all viral RNAs.

This compound, through its active form ALG-001075, is a capsid assembly modulator (CAM). Specifically, it is classified as a Class II CAM, which means it accelerates the kinetics of capsid assembly. This rapid assembly leads to the formation of empty, non-infectious capsids that do not contain the viral pgRNA-polymerase complex. By preventing the encapsidation of the viral genome, ALG-001075 effectively halts a critical step in HBV replication.

Furthermore, evidence suggests a secondary mechanism of action for ALG-001075. By interfering with the normal process of capsid formation and disassembly, it is also believed to inhibit the establishment and replenishment of the cccDNA reservoir in the nucleus of infected liver cells. This dual mechanism of action—inhibiting both new virion production and cccDNA maintenance—makes this compound a potent candidate for achieving sustained virologic response and functional cure in patients with CHB.

Quantitative Data

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound and its active metabolite, ALG-001075.

Preclinical Antiviral Activity of ALG-001075
ParameterCell Line/SystemValueReference
EC50 (HBV DNA) HepG2.1170.63 nM[1]
EC90 (HBV DNA) HepG2.1173.17 nM[1]
EC50 (HBV DNA) HepG2.2.150.53 nM[1]
EC90 (HBV DNA) HepG2.2.151.84 nM[1]
EC50 (HBV DNA) Primary Human Hepatocytes1.98 nM[1]
EC50 (HBsAg) Primary Human Hepatocytes70.0 nM
EC50 (HBeAg) Primary Human Hepatocytes10.5 nM
EC50 (HBV RNA) Primary Human Hepatocytes54.7 nM
In Vivo Efficacy of ALG-001075 in AAV-HBV Mouse Model
DoseDurationMaximum HBV DNA ReductionReference
15 mg/kg BID56 days> 5 log10 IU/mL
Pharmacokinetics of ALG-001075 after Single Ascending Doses of this compound in Healthy Volunteers (NCT04536337)
This compound DoseCmax (ng/mL)AUC0-inf (ng·h/mL)Tmax (h)t1/2 (h)Reference
40 mg13412502.07.2
100 mg35332901.57.0
250 mg84381101.57.5
500 mg1620164002.07.8
Pharmacokinetics of ALG-001075 after Multiple Ascending Doses of this compound in Healthy Volunteers (NCT04536337)
This compound Dose (once daily for 7 days)Cmax,ss (ng/mL)AUC0-24,ss (ng·h/mL)Tmax,ss (h)t1/2 (h)Reference
150 mg61355601.57.4
250 mg108098101.57.6

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Antiviral Activity Assay (HepG2.117 Cells)
  • Cell Culture: HepG2.117 cells, which stably replicate HBV, are cultured in DMEM supplemented with 10% fetal bovine serum, penicillin/streptomycin, and G418.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of ALG-001075 for a specified period (e.g., 6 days), with media and compound replenishment at midpoint (e.g., day 3).

  • HBV DNA Extraction: After treatment, intracellular HBV DNA is extracted from the cell lysates. The lysate is treated with DNase I to remove any contaminating plasmid DNA.

  • Quantitative PCR (qPCR): The amount of encapsidated HBV DNA is quantified by qPCR using primers and probes specific for the HBV genome.

  • Data Analysis: The concentration of ALG-001075 that inhibits HBV DNA replication by 50% (EC50) and 90% (EC90) is calculated by non-linear regression analysis of the dose-response curves.

AAV-HBV Mouse Model Efficacy Study
  • Animal Model: An adeno-associated virus (AAV) vector carrying a replication-competent HBV genome is injected into mice (e.g., C57BL/6) via the tail vein to establish a persistent HBV infection.

  • Compound Administration: After establishment of stable viremia, mice are treated orally with ALG-001075 or a vehicle control, typically twice daily (BID), for a specified duration (e.g., 56 days).

  • Viral Load Monitoring: Blood samples are collected at regular intervals throughout the study. Serum HBV DNA levels are quantified by qPCR to monitor the antiviral efficacy of the treatment.

  • Data Analysis: The log10 reduction in serum HBV DNA levels from baseline is calculated for each treatment group to determine the in vivo efficacy of ALG-001075.

Phase 1 Clinical Trial in Healthy Volunteers (NCT04536337)
  • Study Design: A randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study is conducted in healthy adult volunteers.

  • Dosing: In the single ascending dose (SAD) part, cohorts of subjects receive a single oral dose of this compound or placebo. In the multiple ascending dose (MAD) part, cohorts receive once-daily oral doses of this compound or placebo for a defined period (e.g., 7 days).

  • Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points before and after dosing. Plasma concentrations of this compound and its active metabolite, ALG-001075, are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax (maximum plasma concentration), AUC (area under the concentration-time curve), Tmax (time to reach Cmax), and t1/2 (elimination half-life), are calculated using non-compartmental analysis.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

HBV_Lifecycle_and_ALG000184_MOA cluster_hepatocyte Hepatocyte cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cccDNA cccDNA Transcription Transcription cccDNA->Transcription Viral Transcription pgRNA pgRNA Transcription->pgRNA HBV_Proteins HBV Core & Pol Proteins Transcription->HBV_Proteins Encapsidation Encapsidation pgRNA->Encapsidation HBV_Proteins->Encapsidation Reverse_Transcription Reverse_Transcription Encapsidation->Reverse_Transcription Normal Pathway Empty_Capsid Empty Capsid Encapsidation->Empty_Capsid Misguided Pathway Mature_Nucleocapsid Mature Nucleocapsid (rcDNA) Reverse_Transcription->Mature_Nucleocapsid Mature_Nucleocapsid->cccDNA cccDNA Replenishment Virion_Assembly Virion_Assembly Mature_Nucleocapsid->Virion_Assembly Virion_Release Virion Release Virion_Assembly->Virion_Release ALG-001075 ALG-001075 (Active Moiety) ALG-001075->Encapsidation Accelerates Assembly, Inhibits pgRNA Encapsidation HBV_Entry HBV Entry HBV_Entry->cccDNA Transport to Nucleus ALG-000184_Admin Oral Administration of this compound (Prodrug) ALG-000184_Admin->ALG-001075 Rapid Conversion

Caption: Mechanism of action of this compound in the HBV lifecycle.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development In_Vitro_Assay In Vitro Antiviral Assay (e.g., HepG2.117 cells) EC50_Determination Determine EC50/EC90 (qPCR) In_Vitro_Assay->EC50_Determination In_Vivo_Model In Vivo Efficacy Model (AAV-HBV Mouse) EC50_Determination->In_Vivo_Model Promising candidates PK_PD_Analysis Pharmacokinetic/ Pharmacodynamic Analysis In_Vivo_Model->PK_PD_Analysis Phase_1 Phase 1 Clinical Trial (Healthy Volunteers) PK_PD_Analysis->Phase_1 IND-Enabling Studies SAD_MAD Single & Multiple Ascending Doses (Safety & PK) Phase_1->SAD_MAD Phase_2 Phase 2 Clinical Trial (CHB Patients) SAD_MAD->Phase_2 Favorable profile Efficacy_Safety Evaluate Efficacy & Safety Phase_2->Efficacy_Safety

Caption: Drug development workflow for this compound.

References

ALG-000184: A Technical Guide to a Novel Capsid Assembly Modulator for Chronic Hepatitis B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic Hepatitis B (CHB) remains a significant global health challenge, with current treatments rarely achieving a functional cure. A promising therapeutic strategy involves the use of capsid assembly modulators (CAMs), which interfere with a critical step in the hepatitis B virus (HBV) replication cycle. This technical guide provides an in-depth overview of ALG-000184, a potent, second-generation, orally bioavailable CAM-E (Class II) that promotes the assembly of empty, non-infectious viral capsids. This compound is a prodrug of ALG-001075, which has demonstrated best-in-class potential in preclinical and clinical studies, showing significant reductions in HBV DNA, RNA, and viral antigens. This document details the mechanism of action, summarizes key preclinical and clinical data, provides detailed experimental protocols for relevant assays, and visualizes critical pathways and workflows.

Introduction to Capsid Assembly Modulators

HBV replication is a complex process heavily reliant on the proper assembly of the viral capsid, which is composed of the HBV core protein (HBc). Capsid assembly is essential for the encapsidation of the pregenomic RNA (pgRNA) and the viral polymerase, which is necessary for reverse transcription and the formation of new viral particles. CAMs are small molecules that allosterically bind to HBc dimers, inducing a conformational change that disrupts the normal assembly process.[1]

There are two main classes of CAMs:

  • Class I (CAM-A): These molecules induce the formation of aberrant, non-capsid polymers of HBc, leading to the degradation of the core protein.

  • Class II (CAM-E): These molecules, including this compound's active moiety ALG-001075, accelerate the kinetics of capsid assembly, resulting in the formation of morphologically "normal" but empty capsids that lack pgRNA and are therefore non-infectious.[2][3]

This compound: Mechanism of Action

This compound is a prodrug that is rapidly and efficiently converted to its active form, ALG-001075, in vivo.[4][5] ALG-001075 exerts its antiviral activity through a dual mechanism of action against HBV:

  • Primary Mechanism: Inhibition of pgRNA Encapsidation: By binding to HBc dimers, ALG-001075 accelerates the rate of capsid assembly. This rapid assembly process outpaces the encapsidation of the pgRNA-polymerase complex, leading to the formation of empty viral capsids. This effectively halts the production of new infectious virions.

  • Secondary Mechanism: Inhibition of cccDNA Replenishment: The formation of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes is the basis for the persistence of HBV infection. The recycling of newly synthesized nucleocapsids to the nucleus is a key pathway for replenishing the cccDNA pool. By disrupting the formation of replication-competent nucleocapsids, ALG-001075 is believed to interfere with this recycling pathway, thereby reducing the establishment and replenishment of the cccDNA reservoir over time.

cluster_cytoplasm Hepatocyte Cytoplasm cluster_nucleus Hepatocyte Nucleus pgRNA pgRNA-Pol Complex pgRNA_Encapsidation pgRNA Encapsidation pgRNA->pgRNA_Encapsidation HBc HBc Dimers Capsid_Assembly Normal Capsid Assembly HBc->Capsid_Assembly Empty_Capsid Empty Capsid (Non-infectious) HBc->Empty_Capsid ALG ALG-001075 ALG->HBc binds & accelerates assembly ALG->Empty_Capsid induces formation of Capsid_Assembly->pgRNA_Encapsidation Replication_Competent_Capsid Replication-Competent Nucleocapsid pgRNA_Encapsidation->Replication_Competent_Capsid New_cccDNA New cccDNA Formation Replication_Competent_Capsid->New_cccDNA transport to nucleus Empty_Capsid->New_cccDNA Blocks recycling cccDNA cccDNA Pool New_cccDNA->cccDNA replenishes

Caption: Mechanism of action of ALG-001075. Max Width: 760px.

Preclinical Data Summary

In Vitro Antiviral Activity

ALG-001075 has demonstrated potent pan-genotypic antiviral activity in various cell-based assays.

Cell LineAssayParameterALG-001075Reference CAMs
HepG2.117HBV DNA ReductionEC50Sub-nanomolar10- to 80-fold less potent
Primary Human Hepatocytes (PHH)HBV DNA ReductionEC50Low nanomolar-
PHHcccDNA FormationEC5070.0 nM-

Table 1: In Vitro Antiviral Potency of ALG-001075.

In Vivo Efficacy in AAV-HBV Mouse Model

In the adeno-associated virus (AAV)-HBV mouse model, oral administration of this compound resulted in significant, dose-dependent reductions in plasma HBV DNA levels.

Treatment GroupDoseDurationMax HBV DNA Reduction (log10 IU/mL)
ALG-00107515 mg/kg BID56 days> 5.0
CAM Comparator50 mg/kg BID56 daysLess than ALG-001075

Table 2: In Vivo Efficacy of ALG-001075 in AAV-HBV Mice.

Resistance Profile

ALG-001075 maintains its antiviral activity against HBV variants with known resistance mutations to nucleos(t)ide analogs (NUCs). It has also shown retained activity against several CAM resistance mutations, with a moderate loss of activity against the T33N mutation.

MutationFold-Shift in EC50
T33N28-fold loss of activity
F23Y, I105F/T, T109M, Y118F, T128I0.5 to 3.0-fold shift

Table 3: ALG-001075 Activity Against CAM-Resistant Mutants.

Pharmacokinetics and Safety

Preclinical studies in multiple species demonstrated that this compound has favorable pharmacokinetic properties, including high oral bioavailability and efficient conversion to the active moiety, ALG-001075. Toxicology studies in rats and dogs showed that this compound was generally well-tolerated at clinically relevant exposures.

Clinical Data Summary

Phase 1 Studies in Healthy Volunteers

In a Phase 1a single-ascending dose (SAD) and multiple-ascending dose (MAD) study (NCT04536337) in healthy volunteers, this compound was safe and well-tolerated at single oral doses up to 500 mg and multiple daily doses up to 250 mg for 7 days. The pharmacokinetic profile was dose-proportional and linear, supporting once-daily oral dosing.

Phase 1b Studies in CHB Patients

In treatment-naïve or untreated HBeAg-positive and HBeAg-negative CHB patients, daily oral dosing of this compound for 28 days resulted in rapid and significant declines in HBV DNA and HBV RNA levels. At higher doses (e.g., 300 mg), reductions in HBsAg were also observed in some patients, suggesting engagement of the secondary mechanism of action related to cccDNA. Long-term studies of up to 96 weeks have shown sustained viral suppression.

DoseDurationMean Max HBV DNA Decline (log10 IU/mL)Mean Max HBV RNA Decline (log10 copies/mL)
10 mg28 days~4.0~3.0
50 mg28 days~4.0~3.0
100 mg28 days~4.0~3.0

Table 4: Antiviral Activity of this compound in CHB Patients (28-Day Treatment).

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound. These protocols are based on established methods and may require optimization for specific laboratory conditions.

In Vitro Antiviral Activity Assay in HepG2.117 Cells

This assay quantifies the ability of a compound to inhibit HBV DNA replication in a stable cell line that expresses HBV under the control of a tetracycline-repressible promoter.

start Start seed_cells Seed HepG2.117 cells in 96-well plates start->seed_cells incubate1 Incubate overnight (37°C, 5% CO2) seed_cells->incubate1 add_compound Add serial dilutions of this compound incubate1->add_compound incubate2 Incubate for 6 days add_compound->incubate2 collect_supernatant Collect supernatant incubate2->collect_supernatant extract_dna Extract HBV DNA collect_supernatant->extract_dna qpcr Quantify HBV DNA by qPCR extract_dna->qpcr analyze Calculate EC50 values qpcr->analyze end End analyze->end

Caption: Workflow for in vitro antiviral assay. Max Width: 760px.

Materials:

  • HepG2.117 cells

  • DMEM with 10% FBS, L-glutamine, and G418

  • Doxycycline (B596269)

  • 96-well cell culture plates

  • This compound/ALG-001075

  • DNA extraction kit

  • qPCR master mix and HBV-specific primers/probe

Procedure:

  • Cell Culture: Maintain HepG2.117 cells in DMEM supplemented with 10% FBS, L-glutamine, and G418. Culture cells in the presence of 1 µg/mL doxycycline to suppress HBV expression.

  • Cell Seeding: Wash cells to remove doxycycline and seed them in 96-well plates at a density of 2 x 104 cells/well in doxycycline-free medium. Incubate overnight.

  • Compound Addition: Prepare serial dilutions of this compound or ALG-001075 in culture medium. Add the compound dilutions to the cells. Include a no-drug (vehicle) control.

  • Incubation: Incubate the plates for 6 days at 37°C and 5% CO2.

  • DNA Extraction: Collect the cell culture supernatant. Extract HBV DNA from the supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions.

  • qPCR: Quantify the extracted HBV DNA using a real-time PCR assay with primers and a probe specific for the HBV genome.

  • Data Analysis: Determine the 50% effective concentration (EC50) by plotting the percentage of HBV DNA inhibition against the compound concentration and fitting the data to a dose-response curve.

cccDNA Quantification in HBV-Infected Primary Human Hepatocytes

This protocol describes the infection of primary human hepatocytes (PHH) and the subsequent quantification of intranuclear cccDNA.

Materials:

  • Cryopreserved PHH

  • Hepatocyte culture medium

  • HBV inoculum (e.g., from HepAD38 cell supernatant)

  • Polyethylene glycol (PEG) 8000

  • Modified Hirt DNA extraction buffer

  • Plasmid-Safe ATP-Dependent DNase (PSD)

  • qPCR master mix and cccDNA-specific primers/probe

Procedure:

  • PHH Plating: Thaw and plate cryopreserved PHH on collagen-coated plates according to the supplier's protocol. Allow cells to attach and form a monolayer.

  • HBV Infection: Infect the PHH monolayer with HBV inoculum at a multiplicity of infection (MOI) of 100-200 genome equivalents per cell in the presence of 4% PEG 8000. Incubate for 16-24 hours.

  • Compound Treatment: After infection, wash the cells and add fresh medium containing the test compound (e.g., this compound). Culture for 7-9 days, with media and compound changes every 2-3 days.

  • Hirt DNA Extraction: Lyse the cells using a modified Hirt extraction method to selectively isolate low molecular weight DNA, including cccDNA, while precipitating genomic DNA.

  • Nuclease Digestion: Treat the extracted DNA with Plasmid-Safe ATP-Dependent DNase (PSD) to digest any remaining rcDNA and dslDNA, leaving the supercoiled cccDNA intact.

  • cccDNA qPCR: Quantify the cccDNA using a specific qPCR assay that employs primers spanning the gap region of rcDNA, ensuring that only cccDNA is amplified.

  • Data Analysis: Normalize cccDNA copy numbers to a housekeeping gene (e.g., beta-globin) to account for variations in cell number and DNA extraction efficiency.

In Vivo Efficacy in the AAV-HBV Mouse Model

This model establishes persistent HBV replication in immunocompetent mice, allowing for the evaluation of antiviral efficacy over several weeks.

Materials:

  • C57BL/6 mice

  • AAV8 vector carrying a 1.3-fold overlength HBV genome (AAV-HBV)

  • This compound formulated for oral gavage

  • Blood collection supplies

  • qPCR reagents for HBV DNA quantification

Procedure:

  • Model Establishment: Inject C57BL/6 mice intravenously (tail vein) with the AAV-HBV vector (e.g., 1 x 1011 vector genomes/mouse). This leads to hepatocyte transduction and sustained HBV replication.

  • Baseline Monitoring: Monitor serum HBV DNA levels weekly. Once stable viremia is established (typically 3-4 weeks post-injection), randomize the mice into treatment and vehicle control groups.

  • Compound Administration: Administer this compound or vehicle control to the mice daily via oral gavage for the duration of the study (e.g., 28-56 days).

  • Viral Load Monitoring: Collect blood samples (e.g., retro-orbital or tail bleed) at regular intervals (e.g., weekly) throughout the treatment and follow-up periods.

  • HBV DNA Quantification: Isolate DNA from serum/plasma and quantify HBV DNA levels by qPCR.

  • Data Analysis: Plot the mean change in log10 HBV DNA levels from baseline for each treatment group over time to assess antiviral efficacy.

Conclusion

This compound is a promising, next-generation capsid assembly modulator with a dual mechanism of action that has demonstrated potent antiviral activity in both preclinical models and clinical trials in patients with CHB. Its ability to rapidly reduce HBV DNA and RNA, coupled with its potential to impact the cccDNA pool, makes it a strong candidate for inclusion in future combination therapies aimed at achieving a functional cure for Hepatitis B. The data summarized and the protocols detailed in this guide provide a comprehensive resource for the scientific community to further evaluate and understand the therapeutic potential of this novel antiviral agent.

References

The Prodrug ALG-000184: Efficient Conversion to the Potent Hepatitis B Capsid Assembly Modulator ALG-001075

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide details the conversion of the prodrug ALG-000184 to its active metabolite, ALG-001075, a potent, class-II (empty capsid forming) capsid assembly modulator (CAM) for the treatment of chronic hepatitis B (CHB). This compound was developed to overcome the low aqueous solubility of ALG-001075, thereby enhancing its oral bioavailability. This document provides a comprehensive overview of the preclinical and clinical data, including detailed experimental methodologies, quantitative analysis of the conversion and antiviral efficacy, and a visualization of the underlying mechanism of action.

Introduction

Chronic hepatitis B virus (HBV) infection remains a significant global health challenge, with hundreds of millions of people living with the disease and at risk of developing severe liver complications such as cirrhosis and hepatocellular carcinoma.[1] Current treatments, primarily nucleos(t)ide analogs, can suppress viral replication but rarely lead to a functional cure.[1][2][3][4] Capsid assembly modulators (CAMs) represent a promising therapeutic class that targets a critical step in the HBV life cycle: the assembly of the viral capsid.

ALG-001075 is a novel and highly potent class-II CAM that induces the formation of normal-sized but empty HBV capsids, thereby disrupting the viral life cycle by preventing the encapsidation of pregenomic RNA (pgRNA). However, the clinical development of ALG-001075 was hampered by its low aqueous solubility. To address this, the prodrug this compound was developed. This guide focuses on the efficient in vivo conversion of this compound to ALG-001075 and the subsequent antiviral activity of the active moiety.

Prodrug Conversion and Pharmacokinetics

Following oral administration, this compound is rapidly and efficiently converted to the active compound, ALG-001075. Preclinical studies in rats and dogs, as well as Phase 1 clinical trials in healthy volunteers, have demonstrated high systemic exposures to ALG-001075 with minimal exposure to the prodrug itself.

Quantitative Analysis of Conversion and Exposure

The conversion of this compound to ALG-001075 is highly efficient, with exposure to the prodrug typically being less than 0.2% of the exposure to ALG-001075 in preclinical species. In a Phase 1 study involving healthy participants, plasma concentrations of this compound were low, with the ratio of this compound to ALG-001075 AUC being less than 0.1%, indicating rapid and near-complete conversion.

Pharmacokinetic studies have shown that ALG-001075 exhibits a dose-proportional increase in plasma exposure and has a terminal half-life of 7-8 hours in humans. A major oxidative metabolite, ALG-000302, has also been identified in plasma.

Table 1: Pharmacokinetic Parameters of ALG-001075 after Oral Administration of this compound in Healthy Volunteers

ParameterValueReference
Median Tmax1 - 3.5 hours
Terminal Half-life (t½)7 - 8 hours
Accumulation~30%
Variability (CV% for AUC0-24)18% - 34%

Mechanism of Action of ALG-001075

ALG-001075 is a class-II capsid assembly modulator. Its primary mechanism of action is to interfere with the normal assembly of the HBV nucleocapsid. By binding to HBV core protein dimers, ALG-001075 induces the formation of morphologically intact but empty capsids, thereby preventing the encapsidation of the pgRNA-polymerase complex. This disruption of a critical step in the viral life cycle inhibits the production of new infectious virions. Furthermore, CAMs have been shown to interfere with the establishment of covalently closed circular DNA (cccDNA), a key factor in the persistence of HBV infection.

HBV_Lifecycle_CAM_Intervention cluster_host_cell Hepatocyte cluster_intervention ALG-001075 Intervention Entry HBV Entry Uncoating Uncoating Entry->Uncoating cccDNA_formation cccDNA Formation in Nucleus Uncoating->cccDNA_formation Transcription Transcription cccDNA_formation->Transcription pgRNA pgRNA Transcription->pgRNA Translation Translation pgRNA->Translation Encapsidation pgRNA Encapsidation pgRNA->Encapsidation Core_Protein Core Protein (Cp Dimer) Translation->Core_Protein Core_Protein->Encapsidation CAM_action ALG-001075 binds to Cp Dimers Core_Protein->CAM_action Reverse_Transcription Reverse Transcription Encapsidation->Reverse_Transcription Capsid_Assembly Capsid Assembly Reverse_Transcription->Capsid_Assembly Mature_Capsid Mature Nucleocapsid Capsid_Assembly->Mature_Capsid Virion_Release Virion Release Mature_Capsid->Virion_Release Empty_Capsid Formation of Empty Capsids CAM_action->Empty_Capsid Empty_Capsid->Encapsidation Blocks In_Vitro_Workflow start Seed HepG2.117 or HepG2.2.15 cells incubation1 Incubate overnight start->incubation1 treatment Treat cells with varying concentrations of ALG-001075 incubation1->treatment incubation2 Incubate for several days treatment->incubation2 harvest Harvest cell lysates and supernatant incubation2->harvest dna_extraction Extract total DNA harvest->dna_extraction qpcr Quantify HBV DNA using qPCR dna_extraction->qpcr analysis Determine EC50 and EC90 values qpcr->analysis PK_Workflow start Administer single or multiple oraldoses of this compound sampling Collect blood samples at various time points start->sampling plasma_prep Process blood to obtain plasma sampling->plasma_prep analysis Quantify this compound and ALG-001075 concentrations (e.g., using LC-MS/MS) plasma_prep->analysis pk_calc Calculate pharmacokinetic parameters (AUC, Cmax, t½) analysis->pk_calc

References

The Discovery and Preclinical Profile of ALG-000184: A Novel Capsid Assembly Modulator for Chronic Hepatitis B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ALG-000184 is a novel, orally bioavailable prodrug of ALG-001075, a potent, pan-genotypic Class II (or Class E) capsid assembly modulator (CAM) under development for the treatment of chronic hepatitis B (CHB).[1][2][3] By interfering with the assembly of the hepatitis B virus (HBV) nucleocapsid, ALG-001075 exhibits a dual mechanism of action: it primarily blocks the encapsidation of pregenomic RNA (pgRNA), a critical step in viral replication, and it also prevents the formation and transcription of covalently closed circular DNA (cccDNA), the persistent form of the virus in infected hepatocytes.[4][5] Preclinical studies have demonstrated that this compound is efficiently converted to ALG-001075, which shows potent in vitro antiviral activity against HBV and significant in vivo efficacy in a mouse model of HBV infection. The compound possesses favorable pharmacokinetic properties across multiple species and a good safety profile in toxicology studies, supporting its advancement into clinical trials.

Introduction to this compound

Chronic hepatitis B remains a significant global health issue, with millions of people at risk of developing cirrhosis and hepatocellular carcinoma. Current treatments, primarily nucleos(t)ide analogues, can suppress HBV replication but rarely lead to a functional cure, necessitating long-term therapy. Capsid assembly modulators (CAMs) represent a promising therapeutic strategy by targeting the HBV core protein and disrupting the formation of the viral capsid, a structure essential for viral replication and persistence.

This compound was developed as a prodrug to enhance the oral bioavailability of its active moiety, ALG-001075. ALG-001075 is a Class II CAM, meaning it induces the formation of empty, non-infectious capsids. This technical guide provides a comprehensive overview of the discovery and preclinical data for this compound, covering its mechanism of action, in vitro and in vivo antiviral activity, pharmacokinetics, and toxicology profile.

Mechanism of Action

ALG-001075, the active form of this compound, exerts its antiviral effect by binding to HBV core protein dimers and directing their assembly into empty viral capsids. This process has two major consequences for the HBV life cycle:

  • Inhibition of pgRNA Encapsidation: By promoting the formation of empty capsids, ALG-001075 prevents the incorporation of the viral pgRNA into newly forming nucleocapsids. This is the primary mechanism of action and effectively halts the replication of the viral genome.

  • Prevention of cccDNA Formation and Transcription: ALG-001075 has also been shown to inhibit the establishment of new cccDNA molecules. The cccDNA resides in the nucleus of infected liver cells and serves as the template for all viral RNAs, making it the key driver of viral persistence. By reducing the formation of cccDNA, ALG-001075 may contribute to a reduction in viral antigens and a more profound and sustained antiviral response.

HBV_Lifecycle_Inhibition cluster_Hepatocyte Infected Hepatocyte cluster_Assembly Capsid Assembly cccDNA cccDNA pgRNA pgRNA cccDNA->pgRNA Transcription CoreProtein Core Protein Dimers pgRNA->CoreProtein Translation Nucleocapsid pgRNA-containing Nucleocapsid CoreProtein->Nucleocapsid Normal Assembly EmptyCapsid Empty Capsid CoreProtein->EmptyCapsid Misdirects Assembly Nucleocapsid->cccDNA Transport to Nucleus (cccDNA Replenishment) NewVirions New Virions Nucleocapsid->NewVirions Packaging & Egress ALG001075 ALG-001075 ALG001075->CoreProtein Binds to label_inhibit1 Inhibits pgRNA Encapsidation label_inhibit2 Inhibits de novo cccDNA Formation

Figure 1: Mechanism of Action of ALG-001075.

Preclinical Profile

In Vitro Antiviral Activity

The antiviral potency of ALG-001075 was evaluated in various cell-based assays.

Table 1: In Vitro Antiviral Activity of ALG-001075

Cell Line Analyte EC50 (nM) Reference
HepG2.117 HBV DNA 0.63
HepG2.2.15 HBV DNA 0.53
Primary Human Hepatocytes (PHH) HBV DNA 1.98 ± 3.10
Primary Human Hepatocytes (PHH) Intracellular HBV RNA 54.7 ± 52.6
Primary Human Hepatocytes (PHH) HBsAg 70.0 ± 27.8

| Primary Human Hepatocytes (PHH) | HBeAg | 10.5 ± 5.18 | |

EC50: Half-maximal effective concentration.

  • Cell-Based Antiviral Assays:

    • Cell Lines: HepG2.117 (a stable, inducible HBV-producing cell line) and HepG2.2.15 (a constitutively HBV-producing cell line) were used. Primary human hepatocytes (PHH) were used to assess activity in a more physiologically relevant system.

    • Methodology: Cells were treated with serially diluted ALG-001075. After a defined incubation period (e.g., 3 days), the antiviral activity was determined by quantifying intracellular or extracellular HBV DNA and other viral markers using real-time quantitative PCR (qPCR). For encapsidated HBV DNA detection, cell lysates were treated with DNase to eliminate background from integrated HBV DNA.

    • Analytes: The levels of HBV DNA, HBV RNA, Hepatitis B surface antigen (HBsAg), and Hepatitis B e-antigen (HBeAg) were measured to determine the compound's effect on viral replication and antigen production.

In Vivo Efficacy

The in vivo antiviral efficacy of ALG-001075 was assessed in the adeno-associated virus (AAV)-HBV mouse model.

Table 2: In Vivo Efficacy of ALG-001075 in the AAV-HBV Mouse Model

Compound Dose Dosing Duration Maximum HBV DNA Reduction (log10 IU/mL) Reference

| ALG-001075 | 15 mg/kg BID | 56 days | > 5.0 | |

BID: twice daily.

  • AAV-HBV Mouse Model:

    • Model System: This model involves the intravenous injection of an AAV vector carrying a greater-than-genome-length copy of the HBV genome (e.g., 1.3-mer) into immunocompetent mice (e.g., C57BL/6). This leads to stable expression of HBV antigens and replication of HBV DNA in the liver, mimicking a chronic infection.

    • Treatment: Once stable HBV viremia was established, mice were treated with ALG-001075 or a vehicle control. The compound was administered via oral gavage.

    • Endpoint: The primary efficacy endpoint was the reduction in plasma HBV DNA levels over the course of the treatment, as measured by qPCR.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_adme ADME & PK cluster_tox Toxicology cell_assays Cell-Based Assays (HepG2.117, PHH) potency Determine Antiviral Potency (EC50 for DNA, RNA, Antigens) cell_assays->potency mouse_model AAV-HBV Mouse Model cell_assays->mouse_model Promising Potency efficacy Assess Efficacy (HBV DNA Reduction) mouse_model->efficacy pk_studies Pharmacokinetic Studies (Multiple Species) efficacy->pk_studies Significant Efficacy pk_profile Characterize PK Profile (Cmax, AUC, t1/2) pk_studies->pk_profile tox_studies Repeat-Dose Toxicology (Rat, Dog) pk_profile->tox_studies Favorable PK safety_profile Determine Safety Profile (NOAEL) tox_studies->safety_profile clinical_trials Advance to Clinical Trials safety_profile->clinical_trials

Figure 2: Preclinical Evaluation Workflow for this compound.
Pharmacokinetics

Pharmacokinetic (PK) parameters for the active moiety ALG-001075 were evaluated in multiple preclinical species following oral administration of the prodrug this compound. The prodrug demonstrated efficient conversion to ALG-001075 and good oral bioavailability across species.

Table 3: Pharmacokinetic Parameters of ALG-001075 Following Oral Administration of this compound

Species This compound Dose (mg/kg) Tmax (hr) Cmax (ng/mL) AUClast (ng·h/mL) t1/2 (hr) %F Reference
Mouse 37.8 0.5 8,214 28,984 2.08 70.7
Rat 37.8 1.0 5,673 34,649 2.19 41.6
Rabbit 6.3 1.7 703 4,291 5.38 NA
Dog 6.3 1.2 2,717 33,385 10.4 81.7

| Monkey | 6.3 | 1.3 | 1,387 | 3,904 | 2.03 | 35.0 | |

Tmax: Time to maximum plasma concentration; Cmax: Maximum plasma concentration; AUClast: Area under the plasma concentration-time curve from time zero to the last measurable concentration; t1/2: Elimination half-life; %F: Oral bioavailability; NA: Not Available.

  • Pharmacokinetic Studies:

    • Species: PK studies were conducted in mice, rats, rabbits, dogs, and monkeys.

    • Administration: this compound was administered as a single oral dose.

    • Sample Analysis: Plasma concentrations of ALG-001075 were quantified using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.

    • Parameters: Standard pharmacokinetic parameters were calculated from the plasma concentration-time profiles.

Toxicology

The safety profile of this compound was evaluated in repeat-dose toxicology studies in rats and dogs.

Table 4: Summary of Repeat-Dose Toxicology Studies of this compound

Species Study Duration This compound Doses (mg/kg/day) NOAEL Steady-State ALG-001075 AUC0-24 (ng·h/mL) Key Findings Reference
Rat 26-week 0, 5, 15, 30 199,000 Favorable safety profile. Kidney effects noted at higher exposures.

| Dog | 39-week | 0, 3, 7.5, 15 | 160,000 | Generally well-tolerated. Kidney effects and systemic inflammation noted at exposures well above clinically efficacious levels. | |

NOAEL: No Observed Adverse Effect Level; AUC0-24: Area under the plasma concentration-time curve over 24 hours at steady state.

  • Repeat-Dose Toxicology Studies:

    • Species and Duration: Studies were conducted in rats for up to 26 weeks and in dogs for up to 39 weeks.

    • Administration: this compound was administered daily via oral gavage.

    • Assessments: Comprehensive safety assessments were performed, including monitoring of clinical signs, body weight, food consumption, ophthalmology, electrocardiography (ECG), hematology, clinical chemistry, and urinalysis. At the end of the study, a full necropsy and histopathological examination of tissues were conducted.

    • Toxicokinetics: Plasma concentrations of ALG-001075 were measured at various time points to determine systemic exposure and its relationship to the observed toxicological findings.

This compound was found to have a favorable safety profile, with no genotoxic potential or adverse effects on the central nervous or cardiovascular systems in safety pharmacology studies. Target organ toxicities were observed in the kidneys of both rats and dogs, but only at plasma exposures significantly higher than those required for efficacy. Importantly, this compound did not show any effects in embryofetal development or fertility studies in rats.

Discovery_Process start Lead Compound (GLP-26) optimization Lead Optimization (Improve Potency, Safety, PK) start->optimization alg1075 Identification of ALG-001075 optimization->alg1075 prodrug_dev Prodrug Strategy (Enhance Oral Bioavailability) alg1075->prodrug_dev alg184 Discovery of This compound prodrug_dev->alg184 preclinical Preclinical Development (In Vitro, In Vivo, Safety) alg184->preclinical clinical Clinical Candidate preclinical->clinical

Figure 3: Discovery and Development Pathway of this compound.

Conclusion

The preclinical data for this compound, a prodrug of the potent capsid assembly modulator ALG-001075, demonstrate a promising profile for the treatment of chronic hepatitis B. ALG-001075 exhibits potent and pan-genotypic antiviral activity in vitro, effectively inhibiting both HBV DNA replication and the formation of cccDNA. The prodrug approach ensures good oral bioavailability, leading to significant viral load reduction in the AAV-HBV mouse model. The favorable pharmacokinetic and toxicology profiles across multiple species have supported the progression of this compound into clinical development, where it has shown unprecedented reductions in HBV DNA and RNA in patients with CHB. These strong preclinical characteristics position this compound as a potential cornerstone of future combination therapies aiming to achieve a functional cure for chronic hepatitis B.

References

The Impact of ALG-000184 on Hepatitis B Virus Covalently Closed Circular DNA: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Hepatitis B (CHB) infection, affecting millions globally, is characterized by the persistence of the Hepatitis B virus (HBV). Central to this persistence is the covalently closed circular DNA (cccDNA), a stable minichromosome that resides in the nucleus of infected hepatocytes. This cccDNA serves as the transcriptional template for all viral RNAs, making its elimination or silencing a primary goal for a functional cure.[1][2] ALG-000184, a novel, orally bioavailable prodrug of the potent capsid assembly modulator (CAM) ALG-001075, has emerged as a promising therapeutic candidate.[3] This technical guide provides an in-depth analysis of the effects of this compound on HBV cccDNA, based on available preclinical and clinical data.

Mechanism of Action of this compound (ALG-001075)

This compound is classified as a Class II or Class E (empty) capsid assembly modulator (CAM-E).[4][5] Its active metabolite, ALG-001075, exhibits a dual mechanism of action against HBV replication.

Primary Mechanism: Inhibition of pgRNA Encapsidation

The primary mechanism of action of ALG-001075 is the disruption of the proper assembly of the HBV capsid.[6] By binding to core protein dimers, it induces the formation of aberrant or empty capsids, thereby preventing the encapsidation of pregenomic RNA (pgRNA). This effectively halts the reverse transcription of pgRNA into relaxed circular DNA (rcDNA), a crucial step in the viral replication cycle.[6]

Secondary Mechanism: Inhibition of de novo cccDNA Formation

Of significant interest is the secondary mechanism of action: the prevention of de novo formation and replenishment of the cccDNA pool.[4][5] This is achieved by preventing the disassembly of incoming capsids, which is necessary for the release of rcDNA into the nucleus for its conversion into cccDNA. By inhibiting the establishment of new cccDNA molecules, this compound has the potential to gradually deplete the existing cccDNA reservoir, especially in dividing hepatocytes.[7]

HBV_Lifecycle_and_ALG000184_MOA HBV_Virion HBV Virion Entry Entry HBV_Virion->Entry Uncoating Uncoating Entry->Uncoating rcDNA_to_Nucleus rcDNA to Nucleus Uncoating->rcDNA_to_Nucleus cccDNA_Formation cccDNA Formation rcDNA_to_Nucleus->cccDNA_Formation cccDNA cccDNA cccDNA_Formation->cccDNA Transcription Transcription cccDNA->Transcription pgRNA pgRNA Transcription->pgRNA Translation Translation pgRNA->Translation Capsid_Assembly Capsid Assembly & pgRNA Encapsidation pgRNA->Capsid_Assembly Viral_Proteins Viral Proteins Translation->Viral_Proteins Viral_Proteins->Capsid_Assembly Reverse_Transcription Reverse Transcription Capsid_Assembly->Reverse_Transcription rcDNA_in_Capsid rcDNA in Capsid Reverse_Transcription->rcDNA_in_Capsid Virion_Release Virion Release rcDNA_in_Capsid->Virion_Release Recycling Recycling to Nucleus rcDNA_in_Capsid->Recycling Intracellular Amplification Recycling->cccDNA_Formation ALG_000184_secondary This compound (Secondary MOA) ALG_000184_secondary->cccDNA_Formation Inhibits ALG_000184_primary This compound (Primary MOA) ALG_000184_primary->Capsid_Assembly Inhibits cccDNA_Quantification_Workflow Sample Sample (e.g., PHH, Liver Tissue) DNA_Extraction Total DNA Extraction (e.g., Hirt method or Column-based) Sample->DNA_Extraction Nuclease_Digestion Selective Nuclease Digestion (e.g., T5 Exonuclease or PSD) DNA_Extraction->Nuclease_Digestion Removes rcDNA, dslDNA, and mitochondrial DNA qPCR cccDNA-specific qPCR Nuclease_Digestion->qPCR cccDNA is resistant Data_Analysis Data Analysis (Absolute Quantification) qPCR->Data_Analysis Quantify cccDNA copies

References

Pan-Genotypic Activity of ALG-000184: A Deep Dive into its Anti-HBV Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

SOUTH SAN FRANCISCO, Calif. – December 2, 2025 – Aligos Therapeutics' leading candidate, ALG-000184, a novel, orally administered capsid assembly modulator (CAM), is demonstrating potent pan-genotypic activity against the Hepatitis B virus (HBV). This technical guide provides an in-depth analysis of the preclinical and clinical data, detailing the mechanism of action, quantitative efficacy, and the experimental protocols utilized in its evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of a functional cure for chronic hepatitis B.

Executive Summary

This compound, a prodrug of the active molecule ALG-001075, is a Class II CAM that has shown potent antiviral activity across all major HBV genotypes (A-J). Its dual mechanism of action, which involves both the inhibition of pregenomic RNA (pgRNA) encapsidation and the prevention of covalently closed circular DNA (cccDNA) formation, results in significant reductions in key viral markers, including HBV DNA, HBV RNA, and viral antigens. Preclinical studies have established its picomolar to low nanomolar potency, and it maintains activity against common nucleos(t)ide analogue and CAM resistance mutations. Clinical data from the Phase 1 study (NCT04536337) and the ongoing Phase 2 B-SUPREME trial (NCT06963710) continue to underscore its potential as a cornerstone therapy for chronic HBV infection.[1][2][3][4]

Mechanism of Action

This compound is readily absorbed and converted to its active form, ALG-001075. As a Class II (or Type E) CAM, ALG-001075 targets the HBV core protein, a critical component for viral replication. It induces the formation of empty, non-infectious viral capsids, thereby disrupting the normal assembly process.[1] This leads to a dual antiviral effect:

  • Primary Mechanism: Inhibition of pgRNA Encapsidation: By promoting the assembly of empty capsids, ALG-001075 prevents the encapsidation of viral pgRNA, a crucial step for HBV DNA replication. This leads to a profound reduction in HBV DNA and RNA levels. The potency for this mechanism is observed in the picomolar to low nanomolar range.

  • Secondary Mechanism: Prevention of cccDNA Formation and Replenishment: At higher concentrations, ALG-001075 has been shown to inhibit the establishment and replenishment of the cccDNA mini-chromosome in the nucleus of infected hepatocytes. cccDNA is the template for all viral transcripts, and its reduction is a key goal for achieving a functional cure. This secondary mechanism contributes to the decline in viral antigens like HBsAg.

ALG-000184_Mechanism_of_Action cluster_prodrug Systemic Circulation cluster_hepatocyte Infected Hepatocyte This compound This compound (Oral Prodrug) ALG-001075 ALG-001075 (Active Moiety) This compound->ALG-001075 Conversion Core_Protein HBV Core Protein (Cp Dimer) ALG-001075->Core_Protein Binds to Capsid_Assembly Normal Capsid Assembly ALG-001075->Capsid_Assembly Inhibits (Primary MoA) cccDNA_Formation cccDNA Formation/ Replenishment ALG-001075->cccDNA_Formation Inhibits (Secondary MoA) Core_Protein->Capsid_Assembly pgRNA pgRNA pgRNA->Capsid_Assembly HBV_DNA_Replication HBV DNA Replication Capsid_Assembly->HBV_DNA_Replication Empty_C Empty_C HBV_DNA_Replication->cccDNA_Formation Viral_Antigens Viral Antigens (HBsAg, HBeAg) cccDNA_Formation->Viral_Antigens

Mechanism of action of this compound.

Quantitative In Vitro Efficacy

The in vitro antiviral activity of ALG-001075, the active form of this compound, has been extensively characterized in various cell-based assays.

Potency in Cell Lines

ALG-001075 demonstrates potent inhibition of HBV DNA replication in stably transfected hepatoblastoma cell lines.

Cell LineTargetEC50 (nM)EC90 (nM)CC50 (nM)
HepG2.2.15HBV DNA0.531.84>500
HepG2.117HBV DNA0.633.17>500

Data synthesized from preclinical studies presented by Aligos Therapeutics.

Pan-Genotypic Activity

A key attribute of ALG-001075 is its broad activity against all major HBV genotypes. The mean EC50 against a panel of 37 clinical isolates spanning genotypes A to J was 6.11 ± 7.94 nM. When two isolates with a known CAM resistance mutation were excluded, the mean EC50 was 4.44 ± 2.95 nM.

HBV GenotypeMean EC50 (nM)
A - J<10

Data indicates consistent high potency across all tested genotypes.

Activity Against Resistance Variants

ALG-001075 retains its potent antiviral activity against a range of mutations that confer resistance to other classes of HBV inhibitors, including nucleos(t)ide analogues and other CAMs. A significant loss of activity (28-fold) was only observed for the T33N core protein mutation.

Resistance MutationFold Change in EC50
F23Y, I105F/T, T109M, Y118F, T128I0.5 - 3.0
T33N28
NA Resistance MutationsMaintained Activity

Data demonstrates a favorable resistance profile for ALG-001075.

Dual Mechanism Potency in Primary Human Hepatocytes (PHH)

In the more physiologically relevant model of HBV-infected PHHs, ALG-001075 demonstrated the ability to engage both of its antiviral mechanisms.

Viral MarkerEC50 (nM)
HBV DNA1.98 ± 3.10
Intracellular HBV RNA54.7 ± 52.6
HBsAg70.0 ± 27.8
HBeAg10.5 ± 5.18

Data from in vitro experiments in HBV-infected primary human hepatocytes.

Clinical Development and Efficacy

This compound is being evaluated in a comprehensive clinical development program.

Phase 1 Study (NCT04536337)

This first-in-human study assessed the safety, tolerability, pharmacokinetics, and antiviral activity of this compound in healthy volunteers and patients with chronic hepatitis B. The study demonstrated that this compound was well-tolerated and exhibited strong antiviral activity. Long-term data (up to 96 weeks) showed sustained reductions in HBV DNA, HBV RNA, HBsAg, HBeAg, and HBcrAg in both HBeAg-positive and HBeAg-negative patients.

Phase 2 B-SUPREME Study (NCT06963710)

Initiated in August 2025, this ongoing Phase 2 trial is a randomized, double-blind study comparing the efficacy and safety of this compound monotherapy against tenofovir (B777) disoproxil fumarate (B1241708) in approximately 200 treatment-naïve adults with chronic HBV. The primary endpoints are focused on achieving undetectable levels of HBV DNA. Interim results are anticipated in 2026.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to evaluate the pan-genotypic activity of this compound.

In Vitro Antiviral Activity Assays

In_Vitro_Assay_Workflow Cell_Culture Cell Culture (e.g., HepG2, PHH) Transfection Transient Transfection (with HBV Genotype Plasmids) Cell_Culture->Transfection Infection HBV Infection (for PHH) Cell_Culture->Infection Compound_Treatment Treatment with ALG-001075 (Dose-Response) Transfection->Compound_Treatment Infection->Compound_Treatment Incubation Incubation Period Compound_Treatment->Incubation Harvesting Cell Lysate/Supernatant Harvesting Incubation->Harvesting Quantification Quantification of Viral Markers Harvesting->Quantification HBV_DNA HBV DNA (qPCR) Quantification->HBV_DNA HBV_RNA HBV RNA (RT-qPCR) Quantification->HBV_RNA Antigens Antigens (ELISA) Quantification->Antigens Data_Analysis Data Analysis (EC50/EC90 Calculation) HBV_DNA->Data_Analysis HBV_RNA->Data_Analysis Antigens->Data_Analysis

Workflow for in vitro antiviral assays.

Cell Lines and Culture: HepG2.2.15 and HepG2.117 cells, which stably express HBV, were cultured under standard conditions. Primary human hepatocytes (PHH) were used for more physiologically relevant assessments.

Transient Transfection for Genotype Analysis: To assess pan-genotypic activity, HepG2 cells were transiently transfected with plasmids encoding 1.1mer HBV genomes from clinical isolates of genotypes A through J.

Compound Treatment: Following transfection or infection, cells were treated with serial dilutions of ALG-001075 for a specified period.

Quantification of Viral Markers:

  • HBV DNA: Intracellular HBV DNA was quantified using quantitative PCR (qPCR) after DNase treatment to remove plasmid DNA.

  • HBV RNA: HBV RNA levels were measured by reverse transcription qPCR (RT-qPCR).

  • Viral Antigens: Secreted HBsAg and HBeAg in the cell culture supernatant were quantified by enzyme-linked immunosorbent assay (ELISA).

Data Analysis: EC50 and EC90 values, representing the concentrations at which the compound inhibited viral replication by 50% and 90%, respectively, were calculated from dose-response curves.

Clinical Trial Methodology (NCT04536337 Overview)

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (this compound vs. Placebo) Screening->Randomization Dosing Oral Dosing (Single or Multiple Ascending Doses) Randomization->Dosing Monitoring Safety & Tolerability Monitoring (AEs, Vitals, Labs) Dosing->Monitoring PK_Sampling Pharmacokinetic (PK) Sampling (Blood Draws) Dosing->PK_Sampling PD_Analysis Pharmacodynamic (PD) Analysis (Viral Marker Quantification) Dosing->PD_Analysis Follow_Up Post-Treatment Follow-Up Dosing->Follow_Up HBV_DNA_RNA HBV DNA/RNA (Roche Cobas® Assay) PD_Analysis->HBV_DNA_RNA Antigens HBsAg, HBeAg, HBcrAg (Immunoassays) PD_Analysis->Antigens

Overview of the Phase 1 clinical trial workflow.

Study Design: A multi-part, double-blind, randomized, placebo-controlled Phase 1 study. The study included single ascending dose (SAD) and multiple ascending dose (MAD) cohorts in healthy volunteers, followed by cohorts of treatment-naïve or not currently treated HBeAg-negative and HBeAg-positive patients with chronic hepatitis B.

Key Assessments:

  • Safety and Tolerability: Assessed through monitoring of adverse events (AEs), vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

  • Pharmacokinetics: Plasma concentrations of this compound and its active metabolite ALG-001075 were quantified using validated liquid chromatography with tandem mass spectrometry (LC-MS/MS).

  • Virology: A comprehensive panel of HBV markers was quantified at baseline and throughout the study. HBV DNA was measured using the Roche Cobas® assay.

Conclusion

This compound has demonstrated a promising preclinical and clinical profile as a potent, pan-genotypic inhibitor of HBV replication. Its dual mechanism of action, favorable resistance profile, and profound antiviral activity observed in clinical trials position it as a potential best-in-class CAM and a critical component of future combination therapies aimed at achieving a functional cure for chronic hepatitis B. The ongoing Phase 2 B-SUPREME study will further elucidate its efficacy and safety profile in a broader patient population.

References

The Core Mechanism of ALG-000184 in the Inhibition of the Hepatitis B Virus Replication Cycle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Hepatitis B (CHB) infection, caused by the Hepatitis B virus (HBV), remains a significant global health challenge, with millions of individuals at risk of developing progressive liver diseases, including cirrhosis and hepatocellular carcinoma.[1] Current therapeutic options, primarily nucleos(t)ide analogues (NAs), can suppress viral replication but rarely lead to a functional cure, necessitating long-term treatment.[2] A promising new class of antiviral agents, Capsid Assembly Modulators (CAMs), targets a crucial step in the viral lifecycle: the assembly of the viral capsid.[1] ALG-000184 is a potent, orally bioavailable prodrug of ALG-001075, a novel, pan-genotypic Class II or Class E (empty capsid-producing) CAM-E that has demonstrated significant antiviral activity in both preclinical and clinical settings.[3][4][5] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, experimental methodologies, and pathway visualizations.

Dual Mechanism of Action of this compound

This compound, through its active moiety ALG-001075, exerts a dual inhibitory effect on the HBV replication cycle.[4] This multifaceted approach not only blocks the production of new virus particles but also targets the formation and replenishment of the persistent covalently closed circular DNA (cccDNA), which is the primary reason for the difficulty in achieving a functional cure.[1][6]

Primary Mechanism: Inhibition of pgRNA Encapsidation

The primary mechanism of action of ALG-001075 is the allosteric modulation of the HBV core protein (Cp). By binding to the core protein dimers, it induces a conformational change that accelerates capsid assembly, leading to the formation of empty, non-infectious capsids.[7][8] This process effectively prevents the encapsidation of the pregenomic RNA (pgRNA) and the viral polymerase, which are essential for reverse transcription and the formation of new viral DNA. This leads to a profound reduction in circulating HBV DNA and RNA levels.[3][9]

Secondary Mechanism: Prevention of de novo cccDNA Formation

At higher concentrations, ALG-001075 exhibits a secondary mechanism of action by preventing the establishment and replenishment of the cccDNA pool in the nucleus of infected hepatocytes.[4][10][6] The cccDNA serves as the transcriptional template for all viral RNAs, including pgRNA and the messenger RNAs for viral proteins like HBsAg.[1] By inhibiting the formation of new cccDNA, this compound can lead to a decline in the levels of viral antigens, including HBsAg, HBeAg, and HBcrAg.[4][11] This secondary mechanism is crucial for reducing the viral reservoir and is a key differentiator from first-generation CAMs.[8]

Visualizing the Inhibition of the HBV Replication Cycle

The following diagram illustrates the key steps of the HBV replication cycle and the points of inhibition by this compound.

HBV_Replication_Cycle cluster_host_cell Hepatocyte cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cccDNA cccDNA Transcription Transcription cccDNA->Transcription pgRNA pgRNA Transcription->pgRNA mRNAs mRNAs Transcription->mRNAs Capsid_Assembly Capsid Assembly pgRNA->Capsid_Assembly Encapsidation Translation Translation mRNAs->Translation ER Core_Protein Core Protein (Cp) Translation->Core_Protein Polymerase Polymerase (P) Translation->Polymerase HBsAg HBsAg Translation->HBsAg Core_Protein->Capsid_Assembly Polymerase->Capsid_Assembly Reverse_Transcription Reverse Transcription Capsid_Assembly->Reverse_Transcription Empty_Capsid Empty Capsid Capsid_Assembly->Empty_Capsid rcDNA rcDNA Reverse_Transcription->rcDNA rcDNA->cccDNA Conversion Virion_Release Virion Release rcDNA->Virion_Release Assembly & Budding HBsAg_Assembly HBsAg Assembly & Secretion HBsAg_Assembly->Virion_Release HBsAg->HBsAg_Assembly HBV_Entry HBV Entry Uncoating Uncoating HBV_Entry->Uncoating Uncoating->rcDNA Transport to Nucleus ALG-000184_Primary This compound (Primary Mechanism) ALG-000184_Primary->Capsid_Assembly Induces empty capsids, prevents pgRNA encapsidation ALG-000184_Secondary This compound (Secondary Mechanism) ALG-000184_Secondary->rcDNA Prevents de novo cccDNA formation

Caption: HBV replication cycle and this compound inhibition points.

Quantitative Efficacy Data

The antiviral activity of this compound and its active metabolite ALG-001075 has been quantified in numerous in vitro and in vivo studies.

Table 1: In Vitro Antiviral Activity of ALG-001075
Cell LineParameterEC50 (nM)EC90 (nM)Reference
HepG2.117HBV DNA Reduction0.63 - 1.988.56[8][12]
HepG2.2.15HBV DNA Reduction0.53-[8]
Primary Human HepatocytesHBV DNA Reduction1.98-[3]
Primary Human HepatocytesHBsAg Reduction (2nd MoA)70.0-[4]
Table 2: In Vivo Antiviral Activity in AAV-HBV Mouse Model
CompoundDoseDurationMax HBV DNA Reduction (log10 IU/mL)Reference
ALG-00107515 mg/kg BID56 days> 5.0[3]
Table 3: Clinical Efficacy of this compound in CHB Patients (Phase 1 Study)
Patient PopulationTreatmentDurationMean HBV DNA Reduction (log10 IU/mL)Mean HBsAg Reduction (log10 IU/mL)Reference
HBeAg-positive300 mg this compound + ETVUp to 48 weeksUp to 6.8Up to 2.0[13]
HBeAg-positive300 mg this compound monotherapyUp to 96 weeks7.7Continued downward trend[12]
HBeAg-negative300 mg this compound monotherapyUp to 96 weeks--[10]

Experimental Protocols

Detailed experimental protocols are proprietary to the conducting research institutions. However, based on published literature, the following methodologies are employed to evaluate the efficacy of this compound.

In Vitro Antiviral Activity Assays

These assays are fundamental for determining the potency of antiviral compounds.

  • Cell Lines:

    • HepG2.2.15 and HepG2.117 cells: These are human hepatoma cell lines that stably replicate HBV and are commonly used for screening antiviral compounds.[3][8]

    • Primary Human Hepatocytes (PHH): Considered the gold standard for in vitro HBV infection studies as they more closely mimic natural infection.[3][14]

  • Methodology:

    • Cells are cultured in appropriate media and seeded in multi-well plates.

    • Cells are then treated with serial dilutions of ALG-001075.

    • After a defined incubation period (typically several days), cell culture supernatants are collected to measure extracellular HBV DNA, HBsAg, and HBeAg. Cells are lysed to measure intracellular HBV DNA and RNA.[15]

    • Quantification:

      • HBV DNA: Quantified using real-time quantitative PCR (qPCR).[14][15]

      • HBsAg and HBeAg: Measured by enzyme-linked immunosorbent assays (ELISA) or chemiluminescent immunoassays (CLIA).[14][15]

      • HBV RNA: Measured using reverse transcription qPCR (RT-qPCR).[14]

    • The 50% effective concentration (EC50) is calculated, representing the drug concentration required to inhibit viral replication by 50%.

Workflow for In Vitro Antiviral Assay

In_Vitro_Workflow Start Start Cell_Seeding Seed HepG2.2.15 or PHH cells in multi-well plates Start->Cell_Seeding Compound_Addition Add serial dilutions of ALG-001075 Cell_Seeding->Compound_Addition Incubation Incubate for a defined period (e.g., 6-9 days) Compound_Addition->Incubation Supernatant_Collection Collect supernatant Incubation->Supernatant_Collection Cell_Lysis Lyse cells Incubation->Cell_Lysis Analysis Analysis Supernatant_Collection->Analysis Cell_Lysis->Analysis qPCR qPCR for HBV DNA Analysis->qPCR ELISA ELISA for HBsAg/HBeAg Analysis->ELISA RT-qPCR RT-qPCR for HBV RNA Analysis->RT-qPCR Data_Analysis Calculate EC50 values qPCR->Data_Analysis ELISA->Data_Analysis RT-qPCR->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a typical in vitro antiviral assay.

In Vivo Efficacy Studies

Animal models are used to assess the antiviral activity, pharmacokinetics, and safety of drug candidates.

  • Animal Model:

    • AAV-HBV Mouse Model: This model involves the transduction of mouse hepatocytes with an adeno-associated virus (AAV) vector carrying a replicable HBV genome. This leads to sustained HBV replication and viremia, providing a robust platform to evaluate antiviral efficacy.[3]

  • Methodology:

    • AAV-HBV mice are treated with this compound or its active form, ALG-001075, typically via oral gavage.[3]

    • Blood samples are collected at regular intervals to monitor plasma levels of HBV DNA, HBsAg, and HBeAg.[3]

    • At the end of the study, liver tissue may be harvested to measure intrahepatic HBV DNA, RNA, and cccDNA levels.

    • The reduction in viral markers is compared to a vehicle-treated control group.

Resistance Profile

ALG-001075 has demonstrated a favorable resistance profile. It retains activity against most known NA resistance mutations and several CAM resistance mutations.[16] While a T33N substitution in the core protein can reduce susceptibility, this has not been observed to lead to virologic breakthrough in clinical trials to date.[10][16]

Conclusion

This compound represents a significant advancement in the development of novel therapeutics for chronic hepatitis B. Its dual mechanism of action, targeting both pgRNA encapsidation and de novo cccDNA formation, has translated into potent, best-in-class antiviral activity in preclinical models and unprecedented reductions in viral markers in clinical trials.[2][3][17] The comprehensive data generated to date strongly support the continued development of this compound as a cornerstone of future chronic suppressive and combination therapy regimens aimed at achieving a functional cure for CHB.[2][9]

References

ALG-000184: A Technical Guide to the Inhibition of Hepatitis B Virus pgRNA Encapsidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, with current treatments rarely leading to a functional cure. A key therapeutic target in the HBV lifecycle is the encapsidation of pregenomic RNA (pgRNA), a critical step for viral replication. This document provides a detailed technical overview of ALG-000184, a novel capsid assembly modulator (CAM), and its active metabolite, ALG-001075. We will delve into its mechanism of action, present preclinical and clinical data, detail relevant experimental protocols, and visualize key pathways and workflows.

Introduction to this compound and Capsid Assembly Modulators

This compound is an orally bioavailable prodrug of ALG-001075, a potent, pan-genotypic Class II (or Type II) capsid assembly modulator.[1] Class II CAMs, also known as CAM-E (empty), function by accelerating the assembly of HBV core protein (HBc) dimers, leading to the formation of empty, non-infectious capsids that lack the viral pgRNA-polymerase complex.[2][3] This primary mechanism effectively halts viral replication by preventing the reverse transcription of pgRNA into DNA.[2][3]

Furthermore, this compound exhibits a dual mechanism of action. At higher concentrations, it has been shown to inhibit the establishment and replenishment of the covalently closed circular DNA (cccDNA) reservoir in the nucleus of hepatocytes, a key factor in the persistence of HBV infection.[2]

Mechanism of Action: Inhibition of pgRNA Encapsidation

The replication of HBV is a complex process that occurs within the cytoplasm of infected hepatocytes. A crucial step is the encapsidation of a pgRNA molecule, along with the viral polymerase, within a capsid composed of HBc proteins.

Below is a diagram illustrating the HBV pgRNA encapsidation pathway and the inhibitory action of this compound.

HBV_Encapsidation_Inhibition HBV pgRNA Encapsidation and Inhibition by this compound cluster_cytoplasm Hepatocyte Cytoplasm cluster_assembly Normal Capsid Assembly cluster_inhibition Inhibition by ALG-001075 pgRNA pgRNA RNP pgRNA-Polymerase Complex pgRNA->RNP Polymerase HBV Polymerase Polymerase->RNP HBc_Dimer HBc Dimers Nucleation Nucleation HBc_Dimer->Nucleation Accelerated_Assembly Accelerated Assembly HBc_Dimer->Accelerated_Assembly RNP->Nucleation associates with HBc dimers Elongation Elongation Nucleation->Elongation addition of HBc dimers Mature_Capsid Mature Capsid (with pgRNA) Elongation->Mature_Capsid Reverse_Transcription Reverse_Transcription Mature_Capsid->Reverse_Transcription Reverse Transcription of pgRNA to DNA ALG_001075 ALG-001075 (active metabolite) ALG_001075->Accelerated_Assembly binds to HBc dimers Empty_Capsid Empty Capsid (no pgRNA) Accelerated_Assembly->Empty_Capsid No_Replication No_Replication Empty_Capsid->No_Replication Blocks Viral Replication pgRNA_Encapsidation_Assay pgRNA Encapsidation Assay Workflow cluster_cell_culture Cell Culture and Lysis cluster_nuclease_treatment Nuclease Digestion cluster_capture_and_extraction Nucleocapsid Capture and RNA Extraction cluster_quantification Quantification Cell_Culture Culture HBV-replicating cells (e.g., HepG2.2.15) Lysis Lyse cells with non-ionic detergent (e.g., NP-40 buffer) Cell_Culture->Lysis Clarification Clarify lysate by centrifugation Lysis->Clarification Nuclease_Tx Treat lysate with DNase I and micrococcal nuclease to remove non-encapsidated nucleic acids Clarification->Nuclease_Tx Capture Immobilize nucleocapsids on anti-HBc antibody-coated plates Nuclease_Tx->Capture Wash Wash to remove unbound components Capture->Wash RNA_Extraction Extract pgRNA from captured nucleocapsids Wash->RNA_Extraction RT_qPCR Quantify pgRNA using Reverse Transcription-Quantitative PCR (RT-qPCR) RNA_Extraction->RT_qPCR cccDNA_Quantification_Assay cccDNA Quantification Assay Workflow cluster_extraction Selective DNA Extraction cluster_digestion Nuclease Digestion cluster_quantification Quantification Hirt_Extraction Perform Hirt DNA extraction to selectively isolate low-molecular-weight, protein-free DNA PSD_Digestion Treat with Plasmid-Safe ATP-dependent DNase (PSD) to digest linear and relaxed circular DNA Hirt_Extraction->PSD_Digestion qPCR Quantify cccDNA using qPCR with cccDNA-specific primers and probes PSD_Digestion->qPCR

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies of ALG-000184

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

ALG-000184 is a prodrug of ALG-001075, a potent, orally bioavailable capsid assembly modulator (CAM) for the treatment of chronic hepatitis B (CHB).[1][2][3][4][5] As a Class II/E CAM, its active form, ALG-001075, exhibits a dual mechanism of action against the hepatitis B virus (HBV).[6][7][8][9][10][11][12] This document provides detailed protocols for the in vitro characterization of this compound, including antiviral activity and cytotoxicity assays, along with a summary of its reported potency.

Mechanism of Action:

The active metabolite of this compound, ALG-001075, disrupts the normal process of HBV capsid assembly.[7] Its primary mechanism involves the induction of premature assembly of core protein dimers, leading to the formation of empty, non-functional viral capsids. This process effectively prevents the encapsidation of pregenomic RNA (pgRNA), a critical step for viral replication, thereby significantly reducing the levels of HBV DNA and RNA.[9][10]

A secondary, less potent mechanism of action involves the prevention of new covalently closed circular DNA (cccDNA) formation.[6][9][11] The cccDNA resides in the nucleus of infected hepatocytes and serves as the transcriptional template for all viral RNAs. By inhibiting the replenishment of the cccDNA pool, ALG-001075 can help to reduce the production of viral antigens, including HBsAg.[10][11]

HBV_Lifecycle_and_ALG000184_MOA cluster_nucleus Hepatocyte Nucleus cluster_cytoplasm Hepatocyte Cytoplasm cccDNA cccDNA pgRNA pgRNA cccDNA->pgRNA Transcription Viral Proteins Viral Proteins pgRNA->Viral Proteins Translation (in Cytoplasm) pgRNA Encapsidation pgRNA Encapsidation pgRNA->pgRNA Encapsidation Export Core Protein Dimers Core Protein Dimers Capsid Assembly Capsid Assembly Core Protein Dimers->Capsid Assembly Empty Capsid Empty Capsid Capsid Assembly->Empty Capsid Reverse Transcription Reverse Transcription Mature Capsid (DNA) Mature Capsid (DNA) Reverse Transcription->Mature Capsid (DNA) Mature Capsid (DNA)->cccDNA Import to Nucleus (Secondary MOA Target) ALG-001075 ALG-001075 ALG-001075->Capsid Assembly Primary MOA: Induces formation of Empty Capsids ALG-001075->Mature Capsid (DNA) Secondary MOA: Inhibits cccDNA replenishment Capsid AssemblypgRNA Encapsidation Capsid AssemblypgRNA Encapsidation Capsid AssemblypgRNA Encapsidation->Reverse Transcription

Caption: Mechanism of Action of ALG-001075 on HBV Lifecycle.

Data Presentation

Antiviral Activity of this compound and ALG-001075

The following table summarizes the in vitro antiviral potency of this compound and its active metabolite, ALG-001075, against HBV in different cell-based assay systems.

CompoundCell LineParameterValue (nM)Reference
ALG-001075HepG2.117EC500.63[8][10]
This compoundHepG2.117EC501.45[10]
ALG-001075HepG2.2.15EC50< 1[13]
ALG-001075Primary Human HepatocytesEC50~1[1]
ALG-001075N/AEC50 (Primary MOA)1.98[9][11]
ALG-001075N/AEC50 (Secondary MOA)70.0[11]
In Vitro Cytotoxicity
CompoundCell LineParameterValue (µM)Reference
This compound AnalogsN/ACC50> 50[14]

Note: Specific cytotoxicity data for this compound was not detailed in the provided search results, but related compounds showed low cytotoxicity.

Experimental Protocols

The following are detailed protocols for determining the in vitro antiviral activity and cytotoxicity of this compound.

Antiviral Potency (EC50) Determination in HepG2.117 Cells

This protocol describes the determination of the 50% effective concentration (EC50) of this compound by quantifying the reduction in extracellular HBV DNA levels using quantitative PCR (qPCR).

Materials:

  • HepG2.117 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound compound

  • DMSO (for compound dilution)

  • 96-well cell culture plates

  • DNA extraction kit

  • qPCR master mix and primers/probe for HBV DNA

Procedure:

  • Cell Seeding:

    • Culture HepG2.117 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5 x 104 cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from picomolar to micromolar (e.g., 10-point, 3-fold dilutions). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

    • Remove the medium from the cells and add 100 µL of the medium containing the diluted compound. Include "cells only" (no compound) and "medium only" (no cells) controls.

  • Incubation:

    • Incubate the treated plates for 4 days at 37°C and 5% CO2.

  • Supernatant Collection and DNA Extraction:

    • After incubation, carefully collect the cell culture supernatant from each well.

    • Extract viral DNA from a 50 µL aliquot of the supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions.

  • HBV DNA Quantification by qPCR:

    • Prepare a qPCR reaction mixture using a suitable master mix and HBV-specific primers and probe.

    • Add 5 µL of the extracted DNA to each qPCR reaction.

    • Run the qPCR assay using a standard thermal cycling protocol. Include a standard curve of known HBV DNA concentrations for absolute quantification.

  • Data Analysis:

    • Determine the HBV DNA concentration for each well from the standard curve.

    • Calculate the percentage of inhibition for each compound concentration relative to the "cells only" control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic (sigmoidal) curve to determine the EC50 value.

Cytotoxicity (CC50) Assay

This assay should be run in parallel with the antiviral assay to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).

Materials:

  • CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or similar cytotoxicity assay kit.

  • The 96-well plates from the antiviral assay (or a replica plate prepared identically).

Procedure:

  • Assay Preparation:

    • After collecting the supernatant for the antiviral assay, carefully remove any remaining medium from the wells.

    • Add 100 µL of fresh culture medium to each well.

  • MTS Reagent Addition:

    • Add 20 µL of the MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C in the CO2 incubator, or as per the manufacturer's protocol.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a 96-well plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control.

    • Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the CC50 value.

In_Vitro_Workflow start Start seed_cells Seed HepG2.117 cells in 96-well plates start->seed_cells incubate_24h Incubate for 24 hours seed_cells->incubate_24h prepare_compound Prepare serial dilutions of this compound incubate_24h->prepare_compound treat_cells Treat cells with compound dilutions prepare_compound->treat_cells incubate_4d Incubate for 4 days treat_cells->incubate_4d collect_supernatant Collect supernatant for qPCR incubate_4d->collect_supernatant cytotoxicity_assay Perform Cytotoxicity Assay (MTS) on remaining cells incubate_4d->cytotoxicity_assay dna_extraction Extract HBV DNA from supernatant collect_supernatant->dna_extraction read_plate Read absorbance for cytotoxicity cytotoxicity_assay->read_plate qpcr Quantify HBV DNA via qPCR dna_extraction->qpcr analyze_ec50 Calculate % Inhibition and determine EC50 qpcr->analyze_ec50 analyze_cc50 Calculate % Viability and determine CC50 read_plate->analyze_cc50 end End analyze_ec50->end analyze_cc50->end

Caption: General workflow for in vitro evaluation of this compound.

References

Application Notes and Protocols: Evaluation of ALG-000184 in HepG2.117 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALG-000184 is a novel, orally bioavailable prodrug of ALG-001075, a potent, second-generation capsid assembly modulator (CAM) for the treatment of chronic hepatitis B (CHB).[1] CAMs represent a promising class of antiviral agents that target the hepatitis B virus (HBV) core protein, disrupting a critical step in the viral lifecycle.[2] This document provides detailed application notes and protocols for the use of this compound in HepG2.117 cell-based assays, a widely used in vitro model for studying HBV replication.[3] The HepG2.117 cell line is a stable human hepatoma cell line that contains an integrated copy of the HBV genome under the control of a tetracycline-repressible promoter, allowing for the inducible expression of HBV.[3]

Mechanism of Action

This compound is a Class II (or Class E) CAM, meaning it induces the formation of empty, non-infectious viral capsids.[4] Its active metabolite, ALG-001075, has a dual mechanism of action. The primary mechanism involves the allosteric modulation of the HBV core protein, leading to the misdirection of capsid assembly and the formation of empty capsids, thereby preventing the encapsidation of pregenomic RNA (pgRNA).[4] A secondary mechanism, which is observed at higher concentrations, is the prevention of the formation and replenishment of covalently closed circular DNA (cccDNA), the stable episome that serves as the template for all viral transcripts.[4]

Quantitative Data Summary

The following tables summarize the in vitro antiviral activity and cytotoxicity profile of ALG-001075, the active metabolite of this compound, in HepG2.117 cells.

Table 1: In Vitro Antiviral Activity of ALG-001075 in HepG2.117 Cells

CompoundEC50 (nM)EC90 (nM)Cell LineAssay Endpoint
ALG-0010750.633.17HepG2.117HBV DNA reduction

Data sourced from preclinical studies by Aligos Therapeutics.[5]

Table 2: In Vitro Cytotoxicity of this compound and ALG-001075

CompoundCC50 (nM)Cell LineAssay
This compound>500HepG2.117Not specified
ALG-001075>500HepG2.117Not specified

Note: Both compounds did not induce cytotoxicity at the highest concentration tested (500 nM).[6]

Experimental Protocols

Cell Culture and Maintenance of HepG2.117 Cells

Materials:

  • HepG2.117 cells

  • Dulbecco's Modified Eagle Medium (DMEM), high glucose

  • Fetal Bovine Serum (FBS), tetracycline-free

  • L-glutamine

  • G418 (Geneticin)

  • Hygromycin B

  • Doxycycline

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Culture HepG2.117 cells in DMEM supplemented with 10% tetracycline-free FBS, 2 mM L-glutamine, 250 µg/mL G418, and 80 µg/mL hygromycin B.[7]

  • To suppress HBV expression, maintain the cells in medium containing 1 µg/mL doxycycline.[7]

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[7]

  • To induce HBV replication for antiviral assays, wash the cells with PBS and replace the medium with fresh culture medium lacking doxycycline.

  • Subculture the cells every 3-4 days or when they reach 80-90% confluency.

Antiviral Activity Assay

Materials:

  • HepG2.117 cells

  • 96-well cell culture plates

  • Culture medium (with and without doxycycline)

  • This compound stock solution (in DMSO)

  • Positive control (e.g., Entecavir)

  • Cell lysis buffer

  • DNA extraction kit

  • qPCR reagents for HBV DNA quantification

Protocol:

  • Seed HepG2.117 cells in 96-well plates at a density of 2 x 10^4 cells per well in doxycycline-containing medium and incubate overnight.[7]

  • To induce HBV replication, remove the doxycycline-containing medium, wash the cells with PBS, and add 100 µL of fresh medium without doxycycline.[7]

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.5%.

  • Add the diluted compound to the wells. Include untreated and positive control wells.

  • Incubate the plates at 37°C and 5% CO2 for 6 days.[8]

  • After the incubation period, collect the cell lysates for HBV DNA quantification.

  • Extract total intracellular DNA using a commercial DNA extraction kit.

  • Quantify the amount of HBV DNA using qPCR as described in Protocol 4.

  • Calculate the EC50 and EC90 values by plotting the percentage of HBV DNA reduction against the log of the compound concentration.

Cytotoxicity Assay (MTT Assay)

Materials:

  • HepG2.117 cells

  • 96-well cell culture plates

  • Culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl and 0.1% NP-40 in isopropanol)[9]

Protocol:

  • Seed HepG2.117 cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well and incubate overnight.

  • Treat the cells with serial dilutions of this compound for the same duration as the antiviral assay (e.g., 6 days). Include untreated control wells.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]

  • Measure the absorbance at 570 nm using a microplate reader.[11]

  • Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value.

Quantification of HBV DNA and RNA by qPCR

Materials:

  • Cell lysates from the antiviral assay

  • DNA/RNA extraction kit

  • DNase I (for RNA analysis)

  • Reverse transcriptase (for RNA analysis)

  • qPCR primers and probes for HBV DNA and RNA

  • qPCR master mix

  • Real-time PCR instrument

Protocol:

  • DNA Extraction: Extract total DNA from the cell lysates using a commercial kit according to the manufacturer's instructions.[7]

  • RNA Extraction and cDNA Synthesis: For RNA analysis, extract total RNA and treat with DNase I to remove any contaminating DNA.[12] Synthesize cDNA using a reverse transcriptase and random hexamers or HBV-specific primers.[12]

  • qPCR Reaction: Set up the qPCR reaction with the extracted DNA or cDNA, HBV-specific primers and probe, and a qPCR master mix.

    • Example primers for HBV DNA:

      • Forward: 5'-CCG TCT GTG CCT TCT CAT CTG-3'

      • Reverse: 5'-AGT CCA AGA GTC CTC TTA TGT AAG ACC TT-3'

      • Probe: 5'-FAM-CCG TGT GCA CTT CGC TTC ACC TCT GC-TAMRA-3'

  • Thermal Cycling: Perform the qPCR using a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 3 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).[7]

  • Data Analysis: Determine the copy number of HBV DNA or RNA by comparing the Ct values to a standard curve generated from a plasmid containing the HBV target sequence.

Visualizations

HBV_Lifecycle_and_ALG000184_MOA cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_moa This compound (ALG-001075) Mechanism of Action entry HBV Entry uncoating Uncoating entry->uncoating cccDNA_formation cccDNA Formation in Nucleus uncoating->cccDNA_formation transcription Transcription cccDNA_formation->transcription secondary_moa Secondary MOA: Inhibits cccDNA Formation/Replenishment cccDNA_formation->secondary_moa Inhibits pgRNA pgRNA transcription->pgRNA viral_proteins Viral Proteins (Core, Pol, Env) transcription->viral_proteins translation Translation pgRNA->translation encapsidation pgRNA Encapsidation & Reverse Transcription pgRNA->encapsidation viral_proteins->encapsidation envelopment Envelopment & Budding viral_proteins->envelopment nucleocapsid Mature Nucleocapsid encapsidation->nucleocapsid primary_moa Primary MOA: Misdirects Capsid Assembly encapsidation->primary_moa Inhibits nucleocapsid->envelopment virion_release New Virion Release envelopment->virion_release CAM ALG-001075 (Capsid Assembly Modulator) CAM->primary_moa Binds to Core Protein CAM->secondary_moa empty_capsid Empty Capsid primary_moa->empty_capsid Results in Experimental_Workflow cluster_culture Cell Culture cluster_treatment Compound Treatment cluster_assays Assays cluster_analysis Data Analysis start Start with HepG2.117 cells induce Induce HBV replication (remove doxycycline) start->induce seed Seed cells in 96-well plates induce->seed treat Treat with serial dilutions of this compound seed->treat incubate Incubate for 6 days treat->incubate antiviral_assay Antiviral Assay incubate->antiviral_assay cytotoxicity_assay Cytotoxicity Assay (MTT) incubate->cytotoxicity_assay dna_extraction DNA/RNA Extraction antiviral_assay->dna_extraction mtt_read Read Absorbance (570nm) cytotoxicity_assay->mtt_read qpcr qPCR for HBV DNA/RNA dna_extraction->qpcr ec50_calc Calculate EC50/EC90 qpcr->ec50_calc end end ec50_calc->end Final Report cc50_calc Calculate CC50 mtt_read->cc50_calc cc50_calc->end Final Report

References

Application Notes and Protocols for ALG-000184 in an AAV-HBV Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the AAV-HBV mouse model for the evaluation of ALG-000184, a novel prodrug of a class II capsid assembly modulator (CAM), for the treatment of chronic hepatitis B (CHB). Detailed protocols for model creation and key experimental assays are provided to facilitate the replication and further investigation of the preclinical efficacy of this compound.

Introduction to this compound and the AAV-HBV Mouse Model

This compound is the prodrug of ALG-001075, a potent and selective class II (or Class E) capsid assembly modulator that has demonstrated significant antiviral activity against the hepatitis B virus (HBV)[1][2]. Class II CAMs act by accelerating the assembly of HBV core protein dimers into empty, non-infectious capsids, thereby preventing the encapsidation of the viral pregenomic RNA (pgRNA) and subsequent viral replication[1].

The adeno-associated virus (AAV)-HBV mouse model is a well-established and widely utilized preclinical model for studying HBV pathogenesis and evaluating novel antiviral therapies[3]. This model involves the intravenous injection of a recombinant AAV vector, typically serotype 8 (AAV8), containing a greater-than-unit-length HBV genome (e.g., 1.3-fold)[4][5]. This leads to sustained HBV replication in the mouse liver, resulting in the production of HBV DNA, HBsAg, and HBeAg, mimicking key aspects of chronic HBV infection in humans[3].

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound's active moiety, ALG-001075, and the commonly used nucleoside analog, Entecavir, in the AAV-HBV mouse model.

Table 1: Efficacy of ALG-001075 in the AAV-HBV Mouse Model [1][6]

Treatment GroupDoseAdministration RouteDurationMean Plasma HBV DNA Reduction (log10 IU/mL)
Vehicle Control-Oral Gavage56 daysNo significant change
ALG-00107515 mg/kg BIDOral Gavage56 days> 5.0

Table 2: Efficacy of Entecavir in a Persistent HBV Infection Mouse Model

Treatment GroupDoseAdministration RouteDurationOutcome
Entecavir0.1 mg/kg/dayOral Gavage4 weeksSignificant decrease in serum and liver HBV DNA

Note: Direct head-to-head comparative data for this compound and Entecavir in the same AAV-HBV mouse model study were not available in the public domain at the time of this writing. The data presented are from separate studies and are intended for informational purposes.

Experimental Protocols

AAV-HBV Mouse Model Creation

This protocol describes the establishment of a chronic HBV infection model in mice using an AAV8 vector.

Materials:

  • C57BL/6 mice (6-8 weeks old)[5]

  • Recombinant AAV8 vector containing a 1.3-fold HBV genome (rAAV8-HBV1.3) with a titer of approximately 1x10^12 vector genomes (vg)/mL[4]

  • Sterile phosphate-buffered saline (PBS)

  • Insulin (B600854) syringes (29-31 gauge)

Procedure:

  • Thaw the rAAV8-HBV1.3 vector on ice.

  • Dilute the vector in sterile PBS to achieve the desired injection concentration. A typical dose is 2 x 10^11 vg per mouse[5].

  • Anesthetize the mice using an appropriate method (e.g., isoflurane (B1672236) inhalation).

  • Inject the diluted AAV vector (typically 100-200 µL) into the tail vein of each mouse using an insulin syringe[4].

  • Monitor the mice for recovery from anesthesia.

  • House the mice under standard laboratory conditions.

  • At 4 weeks post-injection, screen the mice for successful HBV replication by measuring serum HBsAg and/or HBV DNA levels[4]. Mice with stable and high levels of viremia are then used for drug efficacy studies.

Dosing of this compound and Control Compounds

This protocol outlines the procedure for oral administration of this compound and Entecavir.

Materials:

  • AAV-HBV mice with established chronic infection

  • This compound

  • Entecavir

  • Vehicle solution (e.g., appropriate aqueous solution)

  • Oral gavage needles (20-22 gauge)

  • 1 mL syringes

Procedure:

  • Prepare the dosing solutions of this compound and Entecavir in the appropriate vehicle at the desired concentrations. The active moiety of this compound, ALG-001075, has been tested at 15 mg/kg twice daily (BID)[1][6]. Entecavir has been used at a dose of 0.1 mg/kg once daily.

  • Gently restrain the mouse.

  • Insert the oral gavage needle carefully into the esophagus.

  • Administer the calculated volume of the dosing solution or vehicle control.

  • Return the mouse to its cage and monitor for any adverse reactions.

  • Repeat the dosing as per the study design (e.g., daily for 56 days)[1][6].

Quantification of Serum HBV DNA by qPCR

This protocol provides a general method for quantifying HBV DNA from mouse serum.

Materials:

  • Mouse serum samples

  • DNA extraction kit (e.g., QIAamp DNA Mini Kit)[7]

  • qPCR master mix (e.g., SYBR Green or TaqMan-based)[7]

  • HBV-specific forward and reverse primers and, if applicable, a TaqMan probe.

    • Note: Specific primer sequences should be designed based on the HBV genotype used in the AAV vector. Examples of primers targeting the S-gene have been published[7].

  • Real-time PCR instrument

  • Nuclease-free water

  • Standard plasmid DNA with a known concentration of the HBV target sequence for generating a standard curve.

Procedure:

  • DNA Extraction: Extract total DNA from 100-200 µL of mouse serum using a commercial DNA extraction kit according to the manufacturer's instructions[7]. Elute the DNA in nuclease-free water.

  • qPCR Reaction Setup:

    • Prepare a master mix containing the qPCR buffer, dNTPs, forward and reverse primers, TaqMan probe (if using), and DNA polymerase.

    • In a 96-well qPCR plate, add the master mix to each well.

    • Add a standard volume of extracted DNA (e.g., 5 µL) to the sample wells.

    • Prepare a serial dilution of the HBV standard plasmid to generate a standard curve. Add these dilutions to the designated wells.

    • Include no-template controls (NTC) containing nuclease-free water instead of DNA.

  • Real-time PCR:

    • Run the qPCR plate in a real-time PCR instrument with a thermal cycling protocol typically consisting of an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension[7].

  • Data Analysis:

    • Generate a standard curve by plotting the cycle threshold (Ct) values against the logarithm of the standard DNA concentrations.

    • Determine the concentration of HBV DNA in the unknown samples by interpolating their Ct values on the standard curve.

    • Express the results as IU/mL or copies/mL.

Measurement of Serum HBsAg by ELISA

This protocol describes a general procedure for the quantification of HBsAg in mouse serum using a sandwich ELISA.

Materials:

  • Mouse serum samples

  • HBsAg ELISA kit (commercial kits are available and recommended for consistency)[8]

  • Microplate reader

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Coating antibody (anti-HBsAg monoclonal antibody)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Detection antibody (HRP-conjugated anti-HBsAg monoclonal antibody)

  • TMB substrate solution

  • Stop solution (e.g., 2N H2SO4)

  • Recombinant HBsAg standard

Procedure:

  • Plate Coating: Coat the wells of a 96-well microplate with the capture anti-HBsAg antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound antibody.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Wash the plate three times with wash buffer.

  • Sample and Standard Incubation: Add serially diluted HBsAg standards and diluted mouse serum samples to the wells. Incubate for 1-2 hours at 37°C.

  • Washing: Wash the plate three times with wash buffer.

  • Detection Antibody Incubation: Add the HRP-conjugated detection antibody to each well and incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stop Reaction: Add stop solution to each well to terminate the reaction.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance values against the concentrations of the HBsAg standards. Determine the concentration of HBsAg in the samples from the standard curve.

Visualizations

Experimental Workflow

G cluster_model AAV-HBV Mouse Model Creation cluster_treatment Treatment Phase cluster_analysis Efficacy Analysis AAV rAAV8-HBV1.3 Vector Injection Intravenous Injection (Tail Vein) AAV->Injection Infection Establishment of Chronic HBV Infection (4 weeks) Injection->Infection Mice C57BL/6 Mice Mice->Injection Screening Screening for Viremia (HBsAg & HBV DNA) Infection->Screening Dosing Oral Gavage Dosing (e.g., 56 days) Screening->Dosing Group1 Vehicle Control Dosing->Group1 Group2 This compound Dosing->Group2 Group3 Entecavir Dosing->Group3 Collection Serum Collection Group1->Collection Group2->Collection Group3->Collection HBV_DNA HBV DNA Quantification (qPCR) Collection->HBV_DNA HBsAg HBsAg Quantification (ELISA) Collection->HBsAg

Caption: Experimental workflow for evaluating this compound in the AAV-HBV mouse model.

Mechanism of Action of this compound (Class II CAM)

G cluster_normal Normal HBV Capsid Assembly cluster_cam Action of this compound (Class II CAM) Core HBV Core Protein (Dimers) Assembly Capsid Assembly Core->Assembly pgRNA_Pol pgRNA-Polymerase Complex pgRNA_Pol->Assembly BlockedReplication Blocked Viral Replication pgRNA_Pol->BlockedReplication Encapsidation Prevented Nucleocapsid Infectious Nucleocapsid (pgRNA-containing) Assembly->Nucleocapsid Replication Viral Replication Nucleocapsid->Replication Core2 HBV Core Protein (Dimers) AcceleratedAssembly Accelerated and Aberrant Assembly Core2->AcceleratedAssembly ALG This compound (Active Moiety) ALG->AcceleratedAssembly EmptyCapsid Empty Capsid (Non-infectious) AcceleratedAssembly->EmptyCapsid EmptyCapsid->BlockedReplication

References

Application Notes and Protocols for ALG-000184 in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the standard dosage and experimental protocols for the preclinical use of ALG-000184, a novel capsid assembly modulator for the treatment of chronic hepatitis B (CHB).

Mechanism of Action

This compound is a prodrug that is rapidly converted in the body to its active moiety, ALG-001075.[1] As a Class II or Class E (empty) capsid assembly modulator (CAM-E), ALG-001075 exhibits a dual mechanism of action to inhibit hepatitis B virus (HBV) replication.[2][3] Its primary mechanism involves the disruption of HBV capsid assembly by inducing the formation of non-infectious empty capsids, thereby blocking the encapsidation of pregenomic RNA (pgRNA).[2][3] The secondary mechanism of action involves the prevention of new covalently closed circular DNA (cccDNA) formation, which is the template for all viral RNAs. This dual action leads to a significant reduction in circulating HBV DNA and RNA.

Preclinical In Vitro Antiviral Activity

ALG-001075 has demonstrated potent antiviral activity in various cell-based assays.

Cell LineTargetEC50 (nM)Notes
HepG2.117HBV DNA< 1Stably integrated genotype D HBV genome.
HepG2.2.15HBV DNA< 1Stably integrated genotype D HBV genome.
Primary Human Hepatocytes (PHH)HBV DNA & RNA Replication1.98---
Primary Human Hepatocytes (PHH)HBsAg Production70.0Inhibition of de-novo cccDNA establishment.

Data sourced from publicly available posters and presentations by Aligos Therapeutics.

Preclinical In Vivo Efficacy and Dosage

Preclinical efficacy of this compound has been evaluated in the AAV-HBV mouse model. Administration of its active form, ALG-001075, resulted in a dose-dependent reduction in plasma HBV DNA levels.

Animal ModelCompoundDosageDosing RegimenDurationKey Findings
AAV-HBV MouseALG-00107515 mg/kgOnce Daily (QD)56 days---
AAV-HBV MouseALG-00107550 mg/kgOnce Daily (QD)56 days---
AAV-HBV MouseALG-00107515 mg/kgTwice Daily (BID)56 days> 5 log10 IU/mL reduction in HBV DNA.
AAV-HBV MouseCompound B (Comparator CAM)50 mg/kgTwice Daily (BID)56 daysLess reduction in HBV DNA compared to ALG-001075.

Toxicology Studies

Repeat-dose toxicology studies have been conducted in rats and dogs to support clinical development.

SpeciesDurationDoses (mg/kg/day)Route of Administration
Rat4, 13, and 26 weeksNot specifiedOral (PO)
Dog4, 13, and 39 weeksNot specifiedOral (PO)
Rat (Fertility Study)28 days (males), 14 days (females) prior to matingNot specifiedOral (PO)
Rat (Embryofetal Development)Gestation Day 6-17Not specifiedOral (PO)
Rabbit (Embryofetal Development)Gestation Day 7-20Not specifiedOral (PO)

This compound was generally well-tolerated in these studies.

Experimental Protocols

In Vitro Antiviral Activity Assay in HepG2.117 Cells

This protocol outlines the general steps to determine the in vitro antiviral activity of this compound's active metabolite, ALG-001075.

Materials:

  • HepG2.117 cells

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

  • ALG-001075

  • Reagents for quantitative PCR (qPCR) to measure HBV DNA

Procedure:

  • Cell Seeding: Plate HepG2.117 cells in appropriate multi-well plates and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of ALG-001075 in cell culture medium. Remove the existing medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for a specified period (e.g., several days).

  • DNA Extraction: Harvest the cell culture supernatant and extract viral DNA.

  • qPCR Analysis: Quantify the amount of encapsidated HBV DNA using a validated qPCR assay.

  • Data Analysis: Calculate the EC50 value, which is the concentration of the compound that inhibits HBV DNA replication by 50%.

AAV-HBV Mouse Model Efficacy Study

This protocol provides a general workflow for assessing the in vivo efficacy of this compound.

Materials:

  • AAV-HBV mice

  • This compound or its active metabolite ALG-001075

  • Vehicle control

  • Blood collection supplies

  • Reagents for HBV DNA quantification

Procedure:

  • Animal Acclimation: Acclimate AAV-HBV mice to the facility for a specified period.

  • Baseline Sampling: Collect baseline blood samples to determine pre-treatment HBV DNA levels.

  • Compound Administration: Administer this compound or ALG-001075 orally at the desired dose and frequency. A vehicle control group should be included.

  • Treatment Period: Continue the treatment for the planned duration of the study (e.g., 56 days).

  • Blood Collection: Collect blood samples at various time points during and after the treatment period.

  • HBV DNA Quantification: Isolate plasma and quantify HBV DNA levels using a validated assay.

  • Data Analysis: Compare the reduction in HBV DNA levels in the treated groups to the control group to determine the in vivo efficacy.

Visualizations

Signaling Pathway of this compound's Anti-HBV Action

ALG_000184_MoA cluster_host_cell Hepatocyte cluster_ALG_action ALG-001075 Action HBV HBV Virion cccDNA cccDNA (in nucleus) HBV->cccDNA Enters & forms pgRNA pgRNA cccDNA->pgRNA Transcription CoreProtein Core Protein (HBcAg) pgRNA->CoreProtein Translation Encapsidation pgRNA Encapsidation pgRNA->Encapsidation CoreProtein->Encapsidation NewVirion New HBV Virion Encapsidation->NewVirion Normal Assembly EmptyCapsid Empty Capsid Encapsidation->EmptyCapsid Misdirects to HBV_Release Release NewVirion->HBV_Release ALG_000184 This compound (Prodrug) ALG_001075 ALG-001075 (Active) ALG_000184->ALG_001075 Conversion ALG_001075->cccDNA Prevents new formation (Secondary MoA) ALG_001075->Encapsidation Inhibits (Primary MoA)

Caption: Dual mechanism of action of this compound's active form, ALG-001075.

Experimental Workflow for In Vivo Efficacy Testing

InVivo_Workflow Start Start: AAV-HBV Mouse Model Acclimation Animal Acclimation Start->Acclimation Baseline Baseline Blood Sampling (Measure HBV DNA) Acclimation->Baseline Grouping Randomize into Groups (Treatment vs. Vehicle) Baseline->Grouping Dosing Oral Administration (this compound / Vehicle) Grouping->Dosing Monitoring Treatment Period (e.g., 56 days) Dosing->Monitoring Sampling Periodic Blood Sampling Monitoring->Sampling During Treatment Endpoint Endpoint & Final Sample Collection Monitoring->Endpoint Analysis HBV DNA Quantification (qPCR) Sampling->Analysis Endpoint->Analysis Results Data Analysis & Comparison Analysis->Results Conclusion Conclusion on Efficacy Results->Conclusion

Caption: General workflow for preclinical in vivo efficacy studies.

References

Application Notes and Protocols: ALG-000184 Combination Therapy with Entecavir for Chronic Hepatitis B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALG-000184 is an orally bioavailable small molecule prodrug of ALG-001075, a novel, pan-genotypic Class II capsid assembly modulator (CAM) for the treatment of chronic hepatitis B (CHB).[1] It exhibits a dual mechanism of action by inhibiting pregenomic RNA (pgRNA) encapsidation and preventing the establishment and replenishment of covalently closed circular DNA (cccDNA).[2][3] Entecavir (B133710) is a well-established nucleoside analog reverse transcriptase inhibitor used as a standard-of-care treatment for CHB. The combination of this compound and entecavir targets distinct steps in the hepatitis B virus (HBV) lifecycle, offering a potentially more potent and sustained antiviral response than monotherapy.[4][5]

These application notes provide an overview of the preclinical and clinical data for this compound in combination with entecavir, along with detailed protocols for key experimental procedures relevant to its evaluation.

Data Presentation

The following tables summarize the quantitative data from clinical trials evaluating the efficacy of this compound in combination with entecavir in HBeAg-positive CHB patients.

Table 1: Mean Reduction in HBV Viral Markers at Week 48 for this compound (300 mg) with Entecavir Combination Therapy [4][6]

Viral MarkerMean Reduction (log₁₀)Units
HBV DNA6.8IU/mL
HBsAg1.2IU/mL
HBeAg1.7PEI U/L
HBcrAg2.0U/mL

Table 2: HBV DNA Suppression in HBeAg-Positive CHB Subjects Treated with this compound (300 mg) Monotherapy [1]

TimepointPercentage of Subjects with HBV DNA < LLOQ (<10 IU/mL)
Up to 72 weeks90% (9/10)

Experimental Protocols

In Vitro Evaluation of Antiviral Activity in HepG2.2.15 Cells

This protocol describes a general method for assessing the in vitro antiviral efficacy of this compound, alone or in combination with entecavir, using the HepG2.2.15 cell line, which constitutively expresses HBV.[7]

a. Cell Culture and Maintenance:

  • Culture HepG2.2.15 cells in DMEM/F-12 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 380 µg/mL G418.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Passage cells every 3-4 days to maintain sub-confluent cultures.

b. Compound Treatment:

  • Seed HepG2.2.15 cells in 96-well plates at a density that allows for confluence at the end of the experiment.

  • After 24 hours, replace the culture medium with fresh medium containing serial dilutions of this compound, entecavir, or the combination of both. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubate the cells for 6-9 days, replacing the medium with fresh compound-containing medium every 3 days.[7][8]

c. Quantification of Extracellular HBV DNA:

  • Collect the cell culture supernatant at the end of the treatment period.

  • Isolate viral DNA from the supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions.

  • Quantify HBV DNA levels using a real-time PCR assay with primers and probes targeting a conserved region of the HBV genome.[9]

d. Cytotoxicity Assay:

  • After collecting the supernatant for viral quantification, assess cell viability using a standard method such as the MTT or neutral red uptake assay to determine the 50% cytotoxic concentration (CC₅₀).[8]

Quantification of HBV Viral Markers in Clinical Samples

The following outlines the principles of the assays used to quantify key HBV viral markers in patient serum or plasma during clinical trials.

a. HBV DNA Quantification by Real-Time PCR: This method is used for the sensitive detection and quantification of HBV DNA levels.[10]

  • Sample Preparation: Extract viral DNA from 200-500 µL of serum or plasma using a validated DNA extraction kit (e.g., QIAamp DNA Mini Kit).[11] Elute the DNA in a nuclease-free buffer.

  • PCR Amplification:

    • Prepare a PCR master mix containing a commercial real-time PCR reagent (e.g., SYBR Green or TaqMan), forward and reverse primers specific to the HBV S-gene, and a fluorescent probe (for TaqMan assays).[11]

    • Add a specific volume of the extracted DNA to the master mix.

    • Include a quantitative standard curve derived from a WHO International Standard for HBV DNA to allow for accurate quantification in International Units per milliliter (IU/mL).[9]

    • Include positive and negative controls in each run.

  • Thermal Cycling and Data Analysis:

    • Perform the PCR amplification in a real-time thermal cycler with an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.[11]

    • The lower limit of quantification (LLOQ) for sensitive assays is typically around 10 IU/mL.[10]

b. HBsAg Quantification by Chemiluminescent Microparticle Immunoassay (CMIA): Commercial automated platforms are commonly used for the quantification of HBsAg.[12]

  • Assay Principle: This is a two-step immunoassay.

    • Patient serum/plasma is combined with anti-HBs antibody-coated microparticles. HBsAg present in the sample binds to these microparticles.

    • After a wash step, an acridinium-labeled anti-HBs conjugate is added, which binds to the captured HBsAg.

  • Detection:

    • Following another wash, pre-trigger and trigger solutions are added.

    • The resulting chemiluminescent reaction is measured as relative light units (RLUs). The amount of light is directly proportional to the concentration of HBsAg in the sample.

  • Quantification: The assay is calibrated with HBsAg standards, and results are reported in IU/mL. Automated platforms like the Abbott Architect or Roche Elecsys systems are frequently used.[12][13]

Mandatory Visualizations

HBV_Lifecycle_and_Drug_Action cluster_Hepatocyte Hepatocyte cluster_Drugs Therapeutic Intervention HBV_entry HBV Entry Uncoating Uncoating HBV_entry->Uncoating rcDNA rcDNA Uncoating->rcDNA cccDNA_formation cccDNA Formation (in Nucleus) rcDNA->cccDNA_formation Transcription Transcription cccDNA_formation->Transcription pgRNA pgRNA Transcription->pgRNA Translation Translation Transcription->Translation Encapsidation pgRNA Encapsidation pgRNA->Encapsidation Viral_ Viral_ Translation->Viral_ Viral_Proteins Viral Proteins (Core, Pol, HBsAg) Viral_Proteins->Encapsidation Reverse_Transcription Reverse Transcription Encapsidation->Reverse_Transcription Nucleocapsid_Assembly Nucleocapsid Assembly Reverse_Transcription->Nucleocapsid_Assembly Virion_Release Virion Release Nucleocapsid_Assembly->Virion_Release Proteins Proteins Entecavir Entecavir Entecavir->Reverse_Transcription Inhibits ALG_000184 This compound ALG_000184->cccDNA_formation Prevents replenishment ALG_000184->Encapsidation Inhibits

Caption: HBV lifecycle and points of inhibition by Entecavir and this compound.

Experimental_Workflow cluster_Clinical_Trial Clinical Trial Protocol cluster_Assessments Assessments Patient_Recruitment Patient Recruitment (Chronic Hepatitis B) Randomization Randomization Patient_Recruitment->Randomization Treatment_Arm_A This compound + Entecavir Randomization->Treatment_Arm_A Treatment_Arm_B Entecavir + Placebo Randomization->Treatment_Arm_B Dosing Daily Oral Dosing (up to 96 weeks) Treatment_Arm_A->Dosing Treatment_Arm_B->Dosing Monitoring Regular Monitoring Dosing->Monitoring Data_Analysis Data Analysis Monitoring->Data_Analysis Safety Safety & Tolerability (AEs, Labs, Vitals) Monitoring->Safety Efficacy Efficacy (Viral Markers) Monitoring->Efficacy

Caption: Clinical trial workflow for this compound combination therapy.

References

Application Notes and Protocols for the Quantification of ALG-001075 from its Prodrug ALG-000184

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALG-000184 is a novel prodrug of the potent hepatitis B virus (HBV) capsid assembly modulator, ALG-001075. The prodrug strategy is employed to enhance the pharmacokinetic properties of ALG-001075. Accurate quantification of the active moiety, ALG-001075, and its separation from the prodrug, this compound, is critical for pharmacokinetic, pharmacodynamic, and toxicology studies during preclinical and clinical development. This document provides detailed application notes and a representative protocol for a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of ALG-001075 in biological matrices. While specific parameters for the quantification of ALG-001075 are not fully available in the public domain, this protocol is based on established bioanalytical methodologies for small molecules and their prodrugs.

Signaling Pathway and Experimental Workflow

The metabolic conversion of the prodrug this compound to the active drug ALG-001075 is a critical step for its therapeutic action. The general workflow for quantifying ALG-001075 from a biological sample involves sample preparation, chromatographic separation, and mass spectrometric detection.

G cluster_0 In Vivo / In Vitro System cluster_1 Analytical Workflow This compound\n(Prodrug) This compound (Prodrug) Metabolic Conversion Metabolic Conversion This compound\n(Prodrug)->Metabolic Conversion ALG-001075\n(Active Drug) ALG-001075 (Active Drug) Metabolic Conversion->ALG-001075\n(Active Drug) Biological Matrix\n(Plasma, Tissue) Biological Matrix (Plasma, Tissue) ALG-001075\n(Active Drug)->Biological Matrix\n(Plasma, Tissue) Sample Preparation Sample Preparation Biological Matrix\n(Plasma, Tissue)->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Quantification of\nALG-001075 Quantification of ALG-001075 LC-MS/MS Analysis->Quantification of\nALG-001075

Fig. 1: Prodrug conversion and analytical workflow.

Application Notes

A highly sensitive and selective LC-MS/MS method is the industry standard for the quantification of drugs and their metabolites in biological matrices. For the analysis of ALG-001075, a method that can distinguish it from its prodrug, this compound, is essential to accurately characterize the pharmacokinetic profile.

Key Considerations for Method Development:

  • Sample Preparation: The goal of sample preparation is to extract ALG-001075 from the biological matrix (e.g., plasma, serum, tissue homogenate) while removing proteins and other interfering substances. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method will depend on the desired level of cleanliness and the chemical properties of ALG-001075.

  • Internal Standard (IS): A stable isotope-labeled version of ALG-001075 is the ideal internal standard to correct for matrix effects and variability in extraction and ionization.

  • Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically used. The column and mobile phase are chosen to achieve good separation between ALG-001075, this compound, and any potential metabolites, as well as endogenous matrix components.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for ALG-001075 and its internal standard are monitored.

Experimental Protocol: Quantification of ALG-001075 in Human Plasma by LC-MS/MS

This protocol is a representative example and may require optimization for specific laboratory conditions and equipment.

Materials and Reagents
  • ALG-001075 reference standard

  • This compound reference standard

  • Stable isotope-labeled ALG-001075 (internal standard, IS)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of ALG-001075, this compound, and the IS in a suitable organic solvent (e.g., DMSO or methanol).

  • Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples.

Sample Preparation (Protein Precipitation)

G Plasma Sample Plasma Sample Add IS Add IS Plasma Sample->Add IS Add Acetonitrile Add Acetonitrile Add IS->Add Acetonitrile Vortex Vortex Add Acetonitrile->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Supernatant Centrifuge->Supernatant Evaporate Evaporate Supernatant->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject into\nLC-MS/MS Inject into LC-MS/MS Reconstitute->Inject into\nLC-MS/MS

Application Notes and Protocols for Oral Administration of ALG-000184 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the preclinical data and detailed protocols for the oral administration of ALG-000184, a prodrug of the novel hepatitis B virus (HBV) capsid assembly modulator ALG-001075, in various animal models.

Introduction

This compound is a promising oral therapeutic candidate for the treatment of chronic hepatitis B (CHB).[1][2][3] As a prodrug, it is efficiently converted to its active moiety, ALG-001075, a potent Class E capsid assembly modulator (CAM-E).[4][5] The mechanism of action involves inhibiting HBV replication by blocking pregenomic RNA encapsidation and preventing the formation of covalently closed circular DNA (cccDNA). Preclinical studies in various animal models have been conducted to evaluate its efficacy, pharmacokinetics, and safety profile following oral administration.

Mechanism of Action

This compound is orally administered and rapidly absorbed, followed by conversion to the active compound ALG-001075. ALG-001075 then acts as a capsid assembly modulator.

cluster_host_cell Hepatocyte ALG000184 This compound (Oral Prodrug) ALG001075 ALG-001075 (Active Moiety) ALG000184->ALG001075 Conversion HBV_Capsid HBV Capsid Assembly ALG001075->HBV_Capsid Inhibits cccDNA_Formation cccDNA Formation ALG001075->cccDNA_Formation Prevents pgRNA_Encapsidation pgRNA Encapsidation HBV_Replication HBV Replication

Figure 1: Mechanism of Action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: Pharmacokinetics of ALG-001075 Following Oral Administration of this compound
SpeciesDose of this compound (mg/kg)Tmax (hr)Cmax (ng/mL)AUC (ng·h/mL)T½ (hr)Oral Bioavailability (%)Reference
Mouse37.80.508,21428,9842.0870.7
Rat37.81.005,67334,6492.1941.6
Dog6.31.172,71733,38510.481.7
Dog1 to 12.6Dose-proportional increase in exposure---93.3 to 108 (tablet)
Rabbit6.31.677034,2915.38NA
Monkey6.31.331,3873,9042.0335.0

NA: Not Available

Table 2: In Vivo Efficacy of ALG-001075 in AAV-HBV Mouse Model Following Oral Administration
Treatment GroupDose (mg/kg)Dosing RegimenDurationMaximum HBV DNA Reduction (log10 IU/mL)Reference
ALG-00107515BID56 days> 5

BID: Twice a day

Experimental Protocols

The following are detailed protocols for key experiments involving the oral administration of this compound in animal models. These protocols are based on published information and standard preclinical methodologies.

Protocol 1: In Vivo Efficacy Assessment in AAV-HBV Mouse Model

This protocol outlines the methodology for evaluating the antiviral efficacy of this compound in an adeno-associated virus (AAV)-HBV mouse model.

1. Animal Model Establishment:

  • Animal Strain: C57BL/6 mice.

  • AAV-HBV Vector: Recombinant AAV8 vector carrying a 1.3-fold overlength HBV genome (genotype D).

  • Administration: A single intravenous (tail vein) injection of the AAV-HBV vector (e.g., 1 x 10^11 vector genomes/mouse) is administered to establish persistent HBV replication.

  • Acclimatization and Monitoring: Mice are monitored for 4-6 weeks to allow for stable HBV expression, confirmed by measuring serum HBV DNA and HBsAg levels.

2. Dosing and Treatment Groups:

  • Formulation: this compound is dissolved in an aqueous solution (e.g., phosphate-buffered saline) for oral administration.

  • Dosing: The compound is administered via oral gavage.

  • Treatment Groups:

    • Vehicle control group.

    • This compound treatment group(s) at various dose levels (e.g., 15 mg/kg BID).

    • Positive control group (e.g., Entecavir).

3. Sample Collection and Analysis:

  • Blood Sampling: Blood samples are collected periodically (e.g., weekly) via retro-orbital or submandibular bleeding.

  • Serum Preparation: Serum is separated by centrifugation for the analysis of virological markers.

  • HBV DNA Quantification: Serum HBV DNA levels are quantified using a validated real-time PCR assay.

  • HBsAg and HBeAg Quantification: Serum levels of HBsAg and HBeAg are measured using commercial ELISA kits.

4. Data Analysis:

  • The log10 reduction in serum HBV DNA levels from baseline is calculated for each treatment group.

  • Statistical analysis is performed to compare the antiviral activity between the treatment and control groups.

cluster_workflow AAV-HBV Mouse Model Efficacy Workflow AAV_Injection AAV-HBV Injection (IV, C57BL/6 mice) Stabilization Stabilization Period (4-6 weeks) AAV_Injection->Stabilization Treatment Oral Administration of This compound Stabilization->Treatment Sampling Periodic Blood Sampling Treatment->Sampling Analysis Quantification of Virological Markers Sampling->Analysis Endpoint Efficacy Assessment Analysis->Endpoint

Figure 2: Experimental workflow for the AAV-HBV mouse model efficacy study.
Protocol 2: Pharmacokinetic Studies in Rodents and Non-Rodents

This protocol describes the methodology for assessing the pharmacokinetic profile of this compound and its active metabolite ALG-001075.

1. Animal Models:

  • Species: Mice, Rats, and Dogs.

  • Housing: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycles.

2. Dosing and Administration:

  • Formulation: this compound is formulated as an aqueous solution or in tablet form for oral administration.

  • Administration: A single oral dose is administered via gavage for rodents or as a tablet for dogs.

  • Fasting: Animals are typically fasted overnight before dosing.

3. Blood Sample Collection:

  • Time Points: Blood samples are collected at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Method: Blood is collected via appropriate methods for each species (e.g., tail vein in rats, cephalic vein in dogs) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Plasma is separated by centrifugation and stored frozen (e.g., at -80°C) until analysis.

4. Bioanalytical Method:

  • Technique: Plasma concentrations of this compound and ALG-001075 are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

5. Pharmacokinetic Analysis:

  • Parameters: Key pharmacokinetic parameters including Cmax, Tmax, AUC, and T½ are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).

  • Bioavailability: Oral bioavailability is determined by comparing the AUC after oral administration to the AUC after intravenous administration of ALG-001075.

Protocol 3: Repeat-Dose Toxicology Studies

This protocol provides a general framework for conducting repeat-dose toxicology studies of this compound.

1. Animal Models:

  • Species: Rats and Dogs.

  • Study Duration: Studies are conducted for various durations, such as 4, 13, 26, and 39 weeks.

2. Dosing and Administration:

  • Route: Daily oral administration.

  • Dose Levels: Multiple dose levels are selected based on preliminary dose-ranging studies, including a control group, a low-dose, a mid-dose, and a high-dose group.

3. In-Life Observations:

  • Clinical Signs: Daily observation for any clinical signs of toxicity.

  • Body Weight and Food Consumption: Recorded weekly.

  • Ophthalmology and Electrocardiography: Performed at baseline and at the end of the study.

4. Clinical Pathology:

  • Hematology and Clinical Chemistry: Blood samples are collected at specified intervals for analysis of a comprehensive panel of hematological and biochemical parameters.

  • Urinalysis: Urine samples are collected for analysis.

5. Terminal Procedures:

  • Necropsy: A full gross necropsy is performed on all animals at the end of the study.

  • Organ Weights: Major organs are weighed.

  • Histopathology: A comprehensive list of tissues is collected, preserved in formalin, and processed for microscopic examination by a veterinary pathologist.

6. Toxicokinetic Analysis:

  • Blood samples are collected at various time points during the study to determine the systemic exposure to this compound and ALG-001075.

Disclaimer: These protocols are intended for informational purposes and are based on publicly available data and standard preclinical practices. For detailed, study-specific methodologies, it is recommended to consult the original research publications or contact the investigating organization. The exact procedures for proprietary compounds like this compound are often not fully disclosed in the public domain. Researchers should adapt these protocols based on their specific experimental needs and in accordance with all applicable animal welfare regulations.

References

Application Notes and Protocols for ALG-000184 in Chronic Hepatitis B (CHB) Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical trial design, mechanism of action, and virological marker monitoring for ALG-000184, a novel investigational agent for the treatment of Chronic Hepatitis B (CHB). The included protocols are based on methodologies cited in the clinical development of this compound.

Introduction to this compound

This compound is an orally bioavailable prodrug of ALG-001075, a potent, pan-genotypic Class E capsid assembly modulator (CAM-E).[1][2] It is being developed for the treatment of CHB infection with the potential to offer a functional cure.[2][3] this compound has demonstrated significant antiviral activity in clinical trials, leading to substantial reductions in key HBV virological markers.[3]

Mechanism of Action

This compound exerts its antiviral effect through a dual mechanism of action:

  • Inhibition of pregenomic RNA (pgRNA) encapsidation: As a capsid assembly modulator, this compound interferes with the assembly of the HBV core protein (HBcAg) into functional viral capsids. This action prevents the encapsidation of the viral pgRNA, a critical step in HBV replication.

  • Prevention of covalently closed circular DNA (cccDNA) formation and replenishment: By disrupting capsid formation, this compound also hinders the establishment and replenishment of the cccDNA mini-chromosome in the nucleus of infected hepatocytes. The cccDNA is the template for all viral transcripts and is responsible for the persistence of HBV infection.

This dual mechanism leads to a profound reduction in HBV DNA, HBV RNA, and viral antigen levels.

cluster_cytoplasm Hepatocyte Cytoplasm cluster_alg000184 cluster_nucleus Hepatocyte Nucleus pgRNA pgRNA Capsid HBV Capsid (pgRNA-containing) pgRNA->Capsid Encapsidation HBcAg HBcAg Dimers HBcAg->Capsid EmptyCapsids Empty/Aberrant Capsids HBcAg->EmptyCapsids Misdirects Assembly Replication Reverse Transcription (HBV DNA synthesis) Capsid->Replication rcDNA rcDNA Capsid->rcDNA Nuclear Import & Uncoating NewVirions New Virions Replication->NewVirions Envelopment & Release ALG000184 This compound (CAM-E) ALG000184->HBcAg Binds to Core Protein EmptyCapsids->rcDNA Prevents Replenishment cccDNA cccDNA rcDNA->cccDNA Formation ViralTranscription Viral Transcription cccDNA->ViralTranscription Template for pgRNA & mRNAs ViralTranscription->pgRNA Export to Cytoplasm

Figure 1: Mechanism of action of this compound in inhibiting HBV replication.

Clinical Trial Design: An Overview

This compound has been evaluated in Phase 1 and is currently in Phase 2 clinical trials for the treatment of CHB.

Phase 1 Study (NCT04536337)

The Phase 1 study was a multi-part, randomized, double-blind, placebo-controlled trial designed to evaluate the safety, tolerability, pharmacokinetics, and antiviral activity of this compound. The study included single-ascending dose (SAD) and multiple-ascending dose (MAD) cohorts in healthy volunteers, followed by cohorts of treatment-naïve or not currently treated HBeAg-positive and HBeAg-negative CHB patients. Doses ranging from 10 mg to 300 mg were evaluated as monotherapy and in combination with entecavir (B133710) (ETV).

Phase 2 B-SUPREME Study (NCT06963710)

The ongoing B-SUPREME study is a randomized, double-blind, active-controlled, multicenter Phase 2 trial. It is designed to evaluate the efficacy and safety of this compound compared to tenofovir (B777) disoproxil fumarate (B1241708) (TDF) in approximately 200 treatment-naïve adult subjects with CHB (both HBeAg-positive and HBeAg-negative) over a 48-week treatment period.

  • Primary Endpoint (HBeAg-positive): Proportion of subjects with HBV DNA < 10 IU/mL.

  • Primary Endpoint (HBeAg-negative): Proportion of subjects with HBV DNA < 10 IU/mL.

cluster_screening Screening & Enrollment cluster_randomization Randomization (1:1) cluster_treatment Treatment Phase cluster_followup Follow-up PatientPool ~200 Treatment-Naïve CHB Adults (HBeAg+ & HBeAg-) ArmA Arm A: This compound (300 mg QD) PatientPool->ArmA ArmB Arm B: Tenofovir Disoproxil Fumarate (300 mg QD) PatientPool->ArmB Treatment 48 Weeks Double-Blind Treatment ArmA->Treatment ArmB->Treatment Endpoints Primary & Secondary Endpoint Assessment Treatment->Endpoints

Figure 2: High-level workflow of the Phase 2 B-SUPREME clinical trial.

Summary of Clinical Data

The following tables summarize the virological responses observed in the Phase 1 clinical trial of this compound.

Table 1: HBV DNA and RNA Reductions in HBeAg-Negative CHB Patients (28 Days of Dosing)

Dose LevelMean Max HBV DNA Decline (log10 IU/mL)Subjects with HBV DNA < LLOQSubjects with HBV RNA < LLOQ
10 mg-2.675%100%
50 mg-3.1≥ 75%100%
100 mg-3.5≥ 75%100%

Table 2: Virological Response in HBeAg-Negative CHB Patients with 300 mg this compound Monotherapy

TimepointSubjects with HBV DNA < LLOQ (<10 IU/mL)Subjects with HBV DNA < LLOD (≤ 4.92 IU/mL)Mean Max HBV DNA Decline (log10 IU/mL)Subjects with HBV RNA < LLOQ
Week 48100% (11/11)91% (10/11)4.13100% (by Day 42)

Table 3: Virological Response in HBeAg-Positive CHB Patients with 300 mg this compound ± Entecavir (ETV)

ParameterMean Reduction at Week 48 (log10)
HBV DNAUp to 6.8 IU/mL
HBsAg1.2 IU/mL
HBeAg1.7 PEI U/L
HBcrAg2.0 U/mL

Experimental Protocols

Accurate and reliable quantification of HBV virological markers is crucial for assessing the efficacy of antiviral therapies. The following are outlines of protocols for the key assays used in the this compound clinical trials.

Protocol 1: Quantification of HBV DNA

Assay: Roche Cobas® HBV Test Principle: Real-time Polymerase Chain Reaction (PCR) for the in vitro quantification of HBV DNA in human plasma or serum.

Methodology:

  • Sample Preparation:

    • Collect whole blood in EDTA-containing tubes.

    • Separate plasma or serum by centrifugation within 24 hours of collection.

    • Store samples at 2-8°C for up to 5 days or frozen at -70°C for longer-term storage.

  • Automated DNA Extraction and PCR Amplification:

    • The Cobas® 4800/6800/8800 system automates the entire process from sample preparation to result analysis.

    • HBV DNA is isolated from plasma or serum using magnetic particle-based technology.

    • The target DNA is amplified by PCR using highly conserved primers and probes targeting the pre-core/core region of the HBV genome.

  • Quantification and Data Analysis:

    • The system monitors the fluorescence signal from the reporter dye on the probe in real-time.

    • The cycle threshold (Ct) value is proportional to the initial amount of target DNA in the sample.

    • A standard curve is used to calculate the concentration of HBV DNA in IU/mL.

    • The linear range of quantification is typically from 20 to 1.0 x 10^8 IU/mL.

Protocol 2: Quantification of Hepatitis B Surface Antigen (HBsAg)

Assay: Abbott ARCHITECT HBsAg QT Assay Principle: Chemiluminescent Microparticle Immunoassay (CMIA) for the quantitative determination of HBsAg in human serum or plasma.

Methodology:

  • Sample Handling:

    • Use serum or plasma (EDTA, heparin, or citrate).

    • Samples can be stored at 2-8°C for up to 7 days or frozen at -20°C or colder.

  • Assay Procedure (Automated on ARCHITECT iSystem):

    • Patient sample, anti-HBs coated paramagnetic microparticles, and acridinium-labeled anti-HBs conjugate are combined.

    • HBsAg in the sample binds to the microparticles and the conjugate, forming a sandwich complex.

    • After a wash step, pre-trigger and trigger solutions are added.

    • The resulting chemiluminescent reaction is measured as relative light units (RLUs).

  • Data Interpretation:

    • The RLUs are directly proportional to the amount of HBsAg in the sample.

    • A standard curve is used to calculate the HBsAg concentration in IU/mL.

    • The quantitative range is typically 0.05 to 250.0 IU/mL. Samples with higher concentrations require dilution.

Protocol 3: Quantification of Hepatitis B Core-Related Antigen (HBcrAg)

Assay: Fujirebio Lumipulse® G HBcrAg Assay Principle: Two-step sandwich Chemiluminescent Enzyme Immunoassay (CLEIA) for the quantitative measurement of HBcrAg (comprising HBcAg, HBeAg, and p22cr) in human serum or plasma.

Methodology:

  • Sample Treatment:

    • Serum or plasma samples are pre-treated to denature the viral particles and expose the core antigens.

  • Automated Immunoassay (on LUMIPULSE G System):

    • The pre-treated sample is incubated with ferrite (B1171679) particles coated with monoclonal antibodies against HBcAg and HBeAg.

    • After a wash step, an alkaline phosphatase-labeled monoclonal antibody is added to form the sandwich complex.

    • A final wash is performed before the addition of a chemiluminescent substrate.

  • Signal Detection and Quantification:

    • The intensity of the chemiluminescent signal is measured and is proportional to the HBcrAg concentration.

    • Results are reported in U/mL, calculated from a standard curve.

    • The measurement range is typically 1 to 10,000 kU/mL (3.0 to 7.0 log U/mL).

Conclusion

This compound has demonstrated potent antiviral activity in early-phase clinical trials, supporting its continued development as a cornerstone therapy for CHB. The robust clinical trial designs and the use of standardized, validated assays for virological monitoring are essential for accurately evaluating the efficacy and safety of this promising new agent. These application notes and protocols provide a framework for researchers and drug development professionals working in the field of HBV therapeutics.

References

Measuring the Impact of ALG-000184 on Hepatitis B Surface Antigen (HBsAg) Levels: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALG-000184 is an orally bioavailable small molecule capsid assembly modulator (CAM) being developed for the treatment of chronic hepatitis B (CHB). As a Class II CAM (CAM-E), it works by disrupting the assembly of the hepatitis B virus (HBV) capsid.[1] This document provides detailed application notes and protocols for measuring the impact of this compound on Hepatitis B surface antigen (HBsAg) levels, a key biomarker in monitoring CHB and the efficacy of antiviral therapies.

Mechanism of Action

This compound is a prodrug of ALG-001075 and exhibits a dual mechanism of action against HBV replication.[2][3] Its primary mechanism involves the inhibition of pregenomic RNA (pgRNA) encapsidation, a critical step in the formation of new viral particles.[2] The secondary mechanism of action involves the prevention of the formation and transcription of covalently closed circular DNA (cccDNA), the stable form of the viral genome in the nucleus of infected hepatocytes.[2][3] This dual action is expected to lead to a more profound and sustained suppression of viral replication and its associated antigens, including HBsAg.

Data Presentation: Impact of this compound on HBsAg Levels

Clinical trial data has demonstrated that this compound can lead to significant reductions in HBsAg levels in patients with chronic hepatitis B. The following table summarizes key quantitative data from a Phase 1 clinical study (NCT04536337).

Parameter Value
Drug/Dose This compound (300mg, once daily) + Entecavir
Patient Population HBeAg positive subjects
Treatment Duration Up to 48 weeks
Mean HBsAg Reduction 1.2 log10 IU/mL
Timepoint for Reduction Week 48

Note: This data is from a late-breaking poster presentation at the American Association for the Study of Liver Diseases (AASLD) Liver Meeting® 2023 (Poster #5028-C). Baseline HBsAg levels, patient numbers for this specific endpoint, and standard deviations were not detailed in the available public announcements.

Experimental Protocols

In Vitro Evaluation of this compound on HBsAg Production

This protocol describes a general method for assessing the in vitro efficacy of this compound in reducing HBsAg production in a cell culture model of HBV replication, such as the HepG2.2.15 cell line.

Materials:

  • HepG2.2.15 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (and its active metabolite ALG-001075, if available)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • HBsAg ELISA kit

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density that allows for logarithmic growth during the experiment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%).

  • Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO only) and a positive control (an antiviral with known efficacy against HBV).

  • Incubation: Incubate the plates in a CO2 incubator at 37°C for a predetermined period (e.g., 3, 6, or 9 days).

  • Supernatant Collection: At the end of the incubation period, collect the cell culture supernatant from each well.

  • HBsAg Quantification: Quantify the amount of HBsAg in the collected supernatants using a commercial HBsAg ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Determine the half-maximal effective concentration (EC50) of this compound for HBsAg reduction by plotting the percentage of HBsAg inhibition against the log of the compound concentration.

Visualizations

Signaling Pathway of this compound's Dual Mechanism of Action

ALG_000184_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pgRNA pgRNA CapsidAssembly Capsid Assembly pgRNA->CapsidAssembly pgRNA_Encapsidation pgRNA Encapsidation CapsidAssembly->pgRNA_Encapsidation ImmatureCapsid Immature Capsid (pgRNA-containing) pgRNA_Encapsidation->ImmatureCapsid ReverseTranscription Reverse Transcription ImmatureCapsid->ReverseTranscription MatureCapsid Mature Capsid (rcDNA-containing) ReverseTranscription->MatureCapsid VirionRelease Virion Release MatureCapsid->VirionRelease rcDNA rcDNA MatureCapsid->rcDNA Nuclear Import ALG000184_primary This compound (Primary MoA) ALG000184_primary->pgRNA_Encapsidation Inhibits cccDNA_formation cccDNA Formation rcDNA->cccDNA_formation cccDNA cccDNA cccDNA_formation->cccDNA Transcription Transcription cccDNA->Transcription Viral_mRNA Viral mRNA (incl. pgRNA, HBsAg mRNA) Transcription->Viral_mRNA HBsAg_mRNA HBsAg mRNA Viral_mRNA->HBsAg_mRNA HBsAg_Production HBsAg Production HBsAg_mRNA->HBsAg_Production Translation ALG000184_secondary This compound (Secondary MoA) ALG000184_secondary->cccDNA_formation Inhibits experimental_workflow start Start seed_cells Seed HepG2.2.15 cells in 96-well plate start->seed_cells prepare_compound Prepare serial dilutions of this compound seed_cells->prepare_compound treat_cells Treat cells with this compound (include controls) prepare_compound->treat_cells incubate Incubate for designated time period treat_cells->incubate collect_supernatant Collect cell culture supernatant incubate->collect_supernatant elisa Perform HBsAg ELISA collect_supernatant->elisa read_plate Read absorbance at 450 nm elisa->read_plate analyze_data Analyze data and determine EC50 read_plate->analyze_data end End analyze_data->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing ALG-000184 Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of ALG-000184 for in vivo experiments. The information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally bioavailable prodrug of ALG-001075, a potent and selective small molecule inhibitor of the hepatitis B virus (HBV) capsid assembly. As a Class II or Class E Capsid Assembly Modulator (CAM), it disrupts the normal formation of the viral capsid, a crucial component for viral replication and stability. This disruption occurs through a dual mechanism of action:

  • Inhibition of pregenomic RNA (pgRNA) encapsidation: ALG-001075 accelerates the assembly of HBV core protein (HBc) dimers, leading to the formation of empty viral capsids that do not contain the viral genetic material (pgRNA) and the viral polymerase. This prevents the reverse transcription of pgRNA into viral DNA, a critical step in the HBV life cycle.[1][2][3]

  • Prevention of new covalently closed circular DNA (cccDNA) formation: By interfering with the incoming viral capsids, CAMs can inhibit the establishment of new cccDNA molecules in the nucleus of infected hepatocytes.[1][2] cccDNA is the stable, persistent form of the viral genome that serves as the template for all viral RNAs.

Q2: What is the rationale for using a prodrug like this compound?

A2: this compound is designed as a prodrug to improve the oral bioavailability and pharmacokinetic properties of the active antiviral agent, ALG-001075. After oral administration, this compound is efficiently converted to ALG-001075 in the body, ensuring that therapeutic concentrations of the active compound reach the target liver cells.[4][5]

Q3: What are the reported efficacious doses of this compound or its active moiety in preclinical and clinical studies?

A3: In preclinical studies using the AAV-HBV mouse model, the active moiety, ALG-001075, demonstrated a significant, dose-dependent reduction in plasma HBV DNA levels. A dose of 15 mg/kg administered twice daily (BID) for 56 days resulted in a greater than 5-log10 IU/mL reduction in HBV DNA.[4][6] In clinical trials, this compound has been evaluated at various doses, with a 300 mg once-daily oral dose being used in a Phase 2 study.[7]

Troubleshooting Guides

Issue 1: Inconsistent or Lack of In Vivo Efficacy Despite Promising In Vitro Data

Question: We are not observing the expected reduction in HBV DNA in our mouse model after oral administration of this compound, even though our in vitro assays showed potent activity. What could be the reasons?

Answer: This is a common challenge in in vivo studies. Several factors could contribute to this discrepancy:

  • Suboptimal Pharmacokinetics (PK):

    • Poor Absorption: Although this compound is designed for oral bioavailability, factors such as the vehicle formulation, animal strain, or gastrointestinal issues can affect its absorption.

    • Rapid Metabolism or Clearance: The compound might be metabolized and cleared too quickly in your animal model to maintain therapeutic concentrations.

  • Inadequate Dose or Dosing Regimen: The dose used may be too low, or the dosing frequency may not be sufficient to maintain drug levels above the effective concentration.

  • Vehicle Formulation Issues: The vehicle used to dissolve or suspend this compound may not be optimal, leading to poor solubility, precipitation, or instability of the compound.

  • Improper Administration Technique: Incorrect oral gavage technique can lead to dosing errors or stress in the animals, which can affect physiological parameters and drug metabolism.

Troubleshooting Steps:

  • Conduct a Pilot Pharmacokinetic (PK) Study: Before a full-scale efficacy study, perform a pilot PK study with a small group of animals. This will help you determine key parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), and the half-life of ALG-001075 in your model.

  • Optimize Vehicle Formulation: For poorly water-soluble compounds like this compound, consider using a vehicle such as a suspension in 0.5% methylcellulose (B11928114) or a solution containing co-solvents like PEG 400.[4][8][9] Always ensure the compound is fully dissolved or homogeneously suspended before administration.

  • Refine Dosing Regimen: Based on the PK data, adjust the dose and dosing frequency to ensure that the trough concentrations of ALG-001075 remain above the in vitro EC90 value.

  • Verify Administration Technique: Ensure all personnel are properly trained in oral gavage to minimize stress and ensure accurate dosing.

Issue 2: Unexpected Toxicity or Adverse Events in Animals

Question: We are observing signs of toxicity (e.g., weight loss, lethargy, elevated liver enzymes) in our animals treated with this compound. How can we address this?

Answer: Unexpected toxicity can arise from the compound itself, the vehicle, or the administration procedure.

  • Compound-Specific Toxicity: At higher doses, this compound or its active form might have off-target effects. Some Class A CAMs have been associated with hepatocyte apoptosis at high core protein expression levels.[10]

  • Vehicle Toxicity: Some vehicles, especially those containing co-solvents, can cause toxicity at high concentrations or with repeated administration.

  • Gavage-Related Injury: Improper oral gavage technique can cause esophageal or gastric injury, leading to distress and weight loss.

Troubleshooting Steps:

  • Conduct a Maximum Tolerated Dose (MTD) Study: Before the main efficacy study, perform a dose-escalation study to determine the MTD of this compound in your animal model.

  • Include a Vehicle Control Group: Always include a group of animals that receives only the vehicle to differentiate between compound- and vehicle-related toxicity.

  • Monitor Liver Function: Regularly monitor serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) to assess potential hepatotoxicity.[7]

  • Refine Gavage Technique: Ensure proper gavage needle size and gentle handling of the animals to minimize the risk of injury.

Issue 3: High Variability in Efficacy Readouts Between Animals

Question: We are seeing a wide range of responses in HBV DNA levels among animals in the same treatment group. What could be causing this variability?

Answer: High variability can obscure the true effect of the compound. Potential causes include:

  • Inconsistent Dosing: Inaccurate dosing due to improper technique or formulation issues.

  • Biological Variability: Differences in individual animal metabolism, immune response, or baseline viral load.

  • Infection Model Variability: Inconsistent establishment of HBV replication in the animal model.

Troubleshooting Steps:

  • Standardize Procedures: Ensure all experimental procedures, including dosing, sample collection, and analysis, are highly standardized.

  • Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability.

  • Homogenize Animal Groups: Before starting the treatment, randomize animals into groups based on body weight and, if possible, baseline viral load.

  • Refine the Infection Model: Ensure the method for establishing HBV infection (e.g., AAV-HBV transduction) is robust and results in consistent viral replication levels across animals.[11][12]

Data Presentation

Table 1: In Vitro Antiviral Activity of ALG-001075 (Active Moiety of this compound)

Cell LineAssayEC50 (nM)
HepG2.117HBV DNA reduction0.63

Data from preclinical studies.[4]

Table 2: In Vivo Efficacy of ALG-001075 in AAV-HBV Mouse Model

Dose (mg/kg)Dosing FrequencyTreatment DurationMaximum HBV DNA Reduction (log10 IU/mL)
15BID56 days> 5.0
50QD56 days~4.0
15QD56 days~3.5

Data from preclinical studies. All compounds were administered via oral gavage.[4]

Table 3: Pharmacokinetic Parameters of ALG-001075 in Mice (following oral administration of this compound)

Dose of this compoundTmax (hr)Cmax (ng/mL)
Not specified0.58,214

Data from preclinical studies.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage

Objective: To prepare a stable and homogenous formulation of this compound for oral administration in mice.

Materials:

  • This compound powder

  • Vehicle: 0.5% (w/v) Methylcellulose in sterile water

  • Mortar and pestle

  • Stir plate and magnetic stir bar

  • Sterile tubes

Procedure:

  • Calculate the required amount of this compound and vehicle based on the desired concentration and total volume.

  • Weigh the this compound powder accurately.

  • If preparing a suspension, wet the this compound powder with a small amount of the vehicle in a mortar and triturate to a smooth paste.

  • Gradually add the remaining vehicle while continuously stirring to form a uniform suspension.

  • Transfer the suspension to a sterile tube and stir continuously on a stir plate until administration to maintain homogeneity.

  • Prepare fresh formulations daily.

Protocol 2: In Vivo Dose-Ranging and Efficacy Study in AAV-HBV Mouse Model

Objective: To determine the optimal dose of this compound for reducing HBV DNA levels in an AAV-HBV mouse model.

Animal Model:

  • Species: C57BL/6 mice[13][14]

  • Age: 6-8 weeks

  • Sex: Male or female

  • Acclimation: Acclimate animals for at least one week before the start of the experiment.

Experimental Groups:

  • Group 1: Vehicle control (e.g., 0.5% Methylcellulose)

  • Group 2: this compound - Low dose (e.g., 5 mg/kg)

  • Group 3: this compound - Mid dose (e.g., 15 mg/kg)

  • Group 4: this compound - High dose (e.g., 50 mg/kg)

  • Group 5: Positive control (e.g., Entecavir at a known effective dose) (N = 8-10 mice per group)

Procedure:

  • Establishment of HBV Infection: Administer AAV-HBV vector intravenously to all mice to establish chronic HBV replication.[11][12] Allow 4-6 weeks for HBV replication to stabilize.

  • Baseline Sampling: Collect blood samples from all mice to determine the baseline HBV DNA levels.

  • Treatment Administration: Administer the assigned treatment (vehicle, this compound, or positive control) orally by gavage once or twice daily for a specified duration (e.g., 28 or 56 days).

  • Monitoring:

    • Monitor animal health and body weight daily.

    • Collect blood samples at regular intervals (e.g., weekly) to measure serum HBV DNA levels by qPCR.[15][16]

    • At the end of the study, collect terminal blood and liver tissue for analysis of HBV DNA, RNA, and proteins.

  • Pharmacokinetic Satellite Group (Optional): Include a satellite group of animals for each dose level for pharmacokinetic analysis. Collect blood samples at multiple time points after the first and last dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) to determine the plasma concentration of ALG-001075.[1][17][18]

Mandatory Visualizations

HBV_Lifecycle_and_CAM_Action cluster_extracellular Extracellular cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HBV_Virion HBV Virion Uncoating Uncoating HBV_Virion->Uncoating Entry rcDNA rcDNA Uncoating->rcDNA Nuclear Import Capsid_Assembly Capsid Assembly pgRNA_Encapsidation pgRNA Encapsidation Capsid_Assembly->pgRNA_Encapsidation Empty_Capsid Empty Capsid Blocks pgRNA Encapsidation Capsid_Assembly->Empty_Capsid Reverse_Transcription Reverse Transcription pgRNA_Encapsidation->Reverse_Transcription Mature_Capsid Mature Capsid (rcDNA) Reverse_Transcription->Mature_Capsid Mature_Capsid->HBV_Virion Envelopment & Release HBc_dimers HBc Dimers HBc_dimers->Capsid_Assembly pgRNA_Pol pgRNA-Polymerase Complex pgRNA_Pol->pgRNA_Encapsidation ALG ALG-001075 ALG->Capsid_Assembly Accelerates cccDNA_Formation cccDNA Formation ALG->cccDNA_Formation Inhibits rcDNA->cccDNA_Formation cccDNA cccDNA cccDNA_Formation->cccDNA Transcription Transcription cccDNA->Transcription Viral_RNAs Viral RNAs (inc. pgRNA) Transcription->Viral_RNAs Viral_RNAs->pgRNA_Pol Translation & Complex Formation

Caption: HBV lifecycle and the dual mechanism of action of this compound's active moiety.

Experimental_Workflow Start Start: Dose Optimization Study MTD_Study 1. Maximum Tolerated Dose (MTD) Study (Dose Escalation) Start->MTD_Study PK_Study 2. Pilot Pharmacokinetic (PK) Study (Single Dose) MTD_Study->PK_Study Dose_Selection 3. Select Dose Range for Efficacy Study (Based on MTD and PK data) PK_Study->Dose_Selection Efficacy_Study 4. In Vivo Efficacy Study (AAV-HBV Mouse Model) Dose_Selection->Efficacy_Study Monitoring 5. Monitor Viral Load (HBV DNA) & Animal Health Efficacy_Study->Monitoring Data_Analysis 6. Analyze Dose-Response Relationship Monitoring->Data_Analysis End End: Optimal Dose Identified Data_Analysis->End

Caption: Workflow for in vivo dosage optimization of this compound.

Troubleshooting_Tree Start Issue: Inconsistent/ No In Vivo Efficacy Check_PK Is drug exposure (AUC, Cmax) adequate in plasma? Start->Check_PK Check_Formulation Is the formulation stable and homogenous? Check_PK->Check_Formulation No Check_Dose Is the dose and frequency sufficient? Check_PK->Check_Dose Yes Check_Technique Is the oral gavage technique correct? Check_Formulation->Check_Technique Yes Solution_Formulation Optimize vehicle. Prepare fresh daily. Check_Formulation->Solution_Formulation No Solution_Dose Increase dose based on MTD. Increase dosing frequency. Check_Dose->Solution_Dose No Efficacy_Expected Efficacy should improve. Check_Dose->Efficacy_Expected Yes Solution_Technique Retrain personnel. Ensure proper technique. Check_Technique->Solution_Technique No Check_Technique->Efficacy_Expected Yes Solution_PK Optimize dose/frequency. Consider alternative route. Solution_Formulation->Efficacy_Expected Solution_Dose->Efficacy_Expected Solution_Technique->Efficacy_Expected

Caption: Troubleshooting inconsistent in vivo efficacy of this compound.

References

ALG-000184 Technical Support Center: Investigating Potential Off-Target Effects in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on potential off-target effects of ALG-000184 observed in cell culture experiments. The information is presented in a question-and-answer format to address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and its active metabolite, ALG-001075?

This compound is a prodrug that is rapidly converted to its active form, ALG-001075. ALG-001075 is a novel, potent, and pan-genotypic capsid assembly modulator (CAM). It exerts its antiviral effect on Hepatitis B Virus (HBV) through a dual mechanism:

  • Primary Mechanism: It interferes with the proper assembly of the HBV capsid, leading to the formation of empty, non-infectious viral particles. This action inhibits the encapsidation of pregenomic RNA (pgRNA), a critical step in HBV replication.

  • Secondary Mechanism: It prevents the de novo formation of covalently closed circular DNA (cccDNA), the stable form of the viral genome in the nucleus of infected cells that serves as the template for all viral RNAs.

Q2: Have off-target effects of ALG-001075 been evaluated in preclinical studies?

Yes, preclinical assessments of ALG-001075 have been conducted to evaluate its specificity. These studies have shown that ALG-001075 has no identified off-target kinase or receptor liabilities.[1] Additionally, it has been determined to have no in vitro reactive metabolites or potential for cytochrome P450 (CYP) inhibition or induction, suggesting a low risk for off-target effects mediated by these pathways.[1]

Q3: Is this compound or ALG-001075 cytotoxic to cells in culture?

In cell-based assays using HepG2.2.15 and HepG2.117 cell lines, neither this compound nor its active form, ALG-001075, exhibited any cytotoxicity at the highest concentrations tested (500 nM).[2][3]

Troubleshooting Guide

Issue: Unexpected changes in cell morphology or viability after treatment with this compound.

Possible Cause & Troubleshooting Steps:

  • High Concentration: Although preclinical data show no cytotoxicity up to 500 nM, it is crucial to confirm that the concentration used in your experiment is appropriate for your specific cell line and experimental conditions.

    • Recommendation: Perform a dose-response curve to determine the optimal non-toxic concentration for your cell line.

  • Solvent Toxicity: The solvent used to dissolve this compound may be causing cellular stress.

    • Recommendation: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is at a non-toxic level (typically ≤ 0.1%). Run a vehicle-only control to assess the effect of the solvent on your cells.

  • Contamination: Microbial contamination of the cell culture or the drug stock can lead to adverse cellular effects.

    • Recommendation: Visually inspect cell cultures for any signs of contamination. Perform routine mycoplasma testing. Prepare fresh drug stocks from a reliable source.

Issue: Discrepancy in antiviral activity compared to published data.

Possible Cause & Troubleshooting Steps:

  • Cell Line Variability: Different cell lines, or even different passages of the same cell line, can exhibit varying sensitivities to antiviral compounds.

    • Recommendation: Ensure you are using a validated cell line for HBV replication studies, such as HepG2.2.15 or HepG2.117. If possible, obtain cells from a reputable cell bank.

  • Drug Stability: this compound is a prodrug and its stability in culture medium over time could influence its efficacy.

    • Recommendation: Prepare fresh drug dilutions for each experiment. Minimize the time the drug is in the culture medium before being added to the cells.

  • Assay Sensitivity: The method used to quantify HBV replication (e.g., qPCR for HBV DNA) may not be sensitive enough to detect changes at low drug concentrations.

    • Recommendation: Validate your assay to ensure it has the required sensitivity and reproducibility. Include appropriate positive and negative controls.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical in vitro studies of this compound and ALG-001075.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of ALG-001075 and this compound

CompoundCell LineAntiviral Activity (EC50, nM)Cytotoxicity (CC50, nM)
ALG-001075HepG2.2.15 / HepG2.117(Sub)nanomolar[2]> 500[2]
This compoundHepG2.2.15 / HepG2.117(Sub)nanomolar[2]> 500[2]

Table 2: Drug-Drug Interaction Potential of this compound and ALG-001075

CompoundAssayResult
ALG-001075Cytochrome P450 (CYP) Inhibition/InductionLow risk[1][4]
ALG-001075Major Efflux and Uptake Transporter InhibitionLow risk[4]
This compoundMajor Efflux and Uptake Transporter InhibitionLow risk[4]

Experimental Protocols

1. Cell-Based Antiviral Activity Assay

  • Cell Lines: HepG2.2.15 or HepG2.117 cells, which stably express HBV.

  • Methodology:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of this compound or ALG-001075 in cell culture medium.

    • Remove the existing medium from the cells and add the medium containing the different drug concentrations.

    • Incubate the cells for a specified period (e.g., 3-6 days).

    • Harvest the cell supernatant or cell lysates.

    • Quantify extracellular or intracellular HBV DNA levels using quantitative PCR (qPCR).

    • Calculate the EC50 value, which is the concentration of the compound that inhibits HBV replication by 50%.

2. Cytotoxicity Assay

  • Cell Lines: HepG2.2.15, HepG2.117, or other relevant cell lines.

  • Methodology:

    • Seed cells in multi-well plates.

    • Treat cells with a range of concentrations of this compound or ALG-001075.

    • Incubate for the same duration as the antiviral assay.

    • Assess cell viability using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available cell viability kit (e.g., CellTiter-Glo®).

    • Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Visualizations

HBV_Lifecycle_and_ALG000184_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm HBV HBV Virion Entry Cell Entry HBV->Entry Uncoating Uncoating Entry->Uncoating rcDNA rcDNA Uncoating->rcDNA Nucleus Nucleus rcDNA->Nucleus cccDNA cccDNA Formation Transcription Transcription cccDNA->Transcription pgRNA pgRNA Transcription->pgRNA Translation Translation pgRNA->Translation Encapsidation pgRNA Encapsidation pgRNA->Encapsidation CoreProtein Core Protein Translation->CoreProtein CapsidAssembly Capsid Assembly CoreProtein->CapsidAssembly RT Reverse Transcription Encapsidation->RT RT->CapsidAssembly VirionRelease New Virion Release CapsidAssembly->VirionRelease ALG000184 This compound (Prodrug) ALG001075 ALG-001075 (Active) ALG000184->ALG001075 Conversion ALG001075->cccDNA Inhibits (Secondary) ALG001075->Encapsidation Inhibits (Primary)

Caption: Mechanism of action of this compound and its active metabolite ALG-001075 in the HBV lifecycle.

Troubleshooting_Workflow Start Unexpected Cell Culture Result (e.g., toxicity, low efficacy) CheckConc Is Drug Concentration Correct? Start->CheckConc CheckSolvent Is Solvent Control Included and Normal? CheckConc->CheckSolvent Yes OptimizeConc Optimize Concentration (Dose-Response) CheckConc->OptimizeConc No CheckContam Is Culture Free of Contamination? CheckSolvent->CheckContam Yes OptimizeSolvent Adjust Solvent Type/ Concentration CheckSolvent->OptimizeSolvent No CheckCells Is Cell Line Validated? CheckContam->CheckCells Yes NewCulture Use New, Tested Cell Stocks CheckContam->NewCulture No CheckCells->NewCulture No ValidateAssay Validate Assay Sensitivity CheckCells->ValidateAssay Yes OptimizeConc->Start OptimizeSolvent->Start NewCulture->Start Consult Consult Technical Support ValidateAssay->Consult

Caption: Troubleshooting workflow for unexpected results with this compound in cell culture.

References

ALG-000184 Technical Support Center: Solubility and Stability in Experimental Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the solubility and stability of ALG-000184 in common experimental buffers for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

For in vitro experiments, sterile water is the recommended solvent for preparing stock solutions of this compound.[1] Commercial suppliers suggest that if you choose water as the solvent for your stock solution, it should be sterile-filtered using a 0.22 μm filter before use.[1]

Q2: What is the aqueous solubility of this compound?

This compound is a highly soluble prodrug.[2][3] Its aqueous solubility has been reported to be greater than 120 mg/mL in PBS and 116.67 mg/mL in water.[2] This high solubility was a key design feature to improve upon the low aqueous solubility of its parent compound, ALG-001075.

Q3: How should I store stock solutions of this compound?

Prepared stock solutions in an appropriate solvent should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store aliquots at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is suggested.

Q4: Is this compound stable in acidic or basic conditions?

This compound has been shown to be stable in simulated gastric and intestinal fluids (SGF and SIF), which represent acidic and neutral/slightly basic environments, respectively.

Q5: Will this compound be soluble in my specific cell culture medium (e.g., DMEM, RPMI-1640)?

While specific solubility data in every cell culture medium is not available, the high aqueous solubility of this compound (>120 mg/mL in PBS) strongly suggests that it will be soluble in most aqueous-based cell culture media at typical working concentrations. It is always recommended to prepare a fresh working solution in your specific medium and visually inspect for any precipitation before use.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation observed when preparing a working solution in buffer. The concentration of this compound may be too high for the specific buffer, or the buffer components may be interacting with the compound.- Try further diluting your stock solution before adding it to the buffer.- Prepare the working solution fresh each time and use it immediately.- If the issue persists, consider preparing a fresh stock solution.
Inconsistent experimental results. This could be due to the degradation of this compound in the working solution over time.- Prepare fresh working solutions for each experiment from a frozen stock.- Avoid storing working solutions at room temperature for extended periods.- For sensitive experiments, it is advisable to determine the stability of this compound in your specific experimental buffer under your experimental conditions (time, temperature).
Difficulty dissolving the solid compound. Although highly soluble, improper mixing or low temperature can slow down dissolution.- Use an ultrasonic bath to aid dissolution when preparing the stock solution in water.- Ensure the solvent is at room temperature before dissolving.

Data Summary

Table 1: Solubility of this compound

Solvent Solubility Reference
Phosphate Buffered Saline (PBS)>120 mg/mL
Water116.67 mg/mL (202.42 mM)

Table 2: Stability of this compound

Buffer/Solution Condition Stability Reference
Simulated Gastric Fluid (SGF)Not specifiedStable
Simulated Intestinal Fluid (SIF)Not specifiedStable
Phosphate Buffered Saline (PBS)Not specified>12 hours
Stock Solution in Solvent-80°C6 months
Stock Solution in Solvent-20°C1 month

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in sterile water.

Materials:

  • This compound solid powder (MW: 576.38 g/mol )

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes

  • 0.22 μm sterile syringe filter

Procedure:

  • Weigh out the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 5.76 mg.

  • Add the appropriate volume of sterile water to the powder.

  • Vortex briefly and use an ultrasonic bath to ensure complete dissolution.

  • Sterilize the solution by passing it through a 0.22 μm syringe filter into a sterile tube.

  • Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

G cluster_workflow Workflow: Stock Solution Preparation weigh Weigh this compound Powder add_solvent Add Sterile Water weigh->add_solvent dissolve Vortex & Sonicate to Dissolve add_solvent->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot into Tubes filter->aliquot store Store at -20°C or -80°C aliquot->store

Workflow for preparing a sterile stock solution of this compound.
General Protocol for Assessing Solubility in a New Buffer

This protocol provides a general method to determine the approximate solubility of this compound in a specific experimental buffer.

Materials:

  • This compound solid powder

  • Experimental buffer of interest

  • Microcentrifuge tubes

  • Vortex mixer and/or sonicator

Procedure:

  • Add a pre-weighed amount of this compound to a microcentrifuge tube (e.g., 5 mg).

  • Add a small, known volume of the experimental buffer (e.g., 50 µL, which would be an initial concentration of 100 mg/mL).

  • Vortex and/or sonicate the mixture for a set period (e.g., 10-15 minutes).

  • Visually inspect the solution for any undissolved particles.

  • If the compound has fully dissolved, it is soluble at that concentration. You can add more solid in pre-weighed increments to determine the saturation point.

  • If the compound has not fully dissolved, add increasing known volumes of the buffer, vortexing/sonicating after each addition, until the compound is fully dissolved. Calculate the concentration at which it fully dissolves to determine the solubility.

G cluster_logic Logic: Solubility Assessment start Add Known Amount of this compound to Known Volume of Buffer mix Vortex / Sonicate start->mix observe Visually Inspect for Undissolved Solid mix->observe dissolved Fully Dissolved (Soluble at this concentration) observe->dissolved No not_dissolved Solid Remains observe->not_dissolved Yes add_buffer Add More Buffer not_dissolved->add_buffer add_buffer->mix

Decision workflow for determining the solubility of this compound.

References

Technical Support Center: ALG-000184 Antiviral Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ALG-000184 in antiviral activity assays. The information is designed to assist in the accurate and effective execution of experiments for professionals in drug development and virology.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a prodrug of ALG-001075, a novel and potent Class II capsid assembly modulator (CAM) for the treatment of chronic hepatitis B (CHB).[1][2] Its primary mechanism of action is the disruption of the hepatitis B virus (HBV) capsid assembly process. This leads to the formation of empty, non-infectious capsids and prevents the encapsidation of pregenomic RNA (pgRNA), a critical step in viral replication.[3][4]

Q2: What is the secondary mechanism of action of this compound?

A2: At higher concentrations, this compound's active form, ALG-001075, has a secondary mechanism of action where it prevents the establishment and replenishment of covalently closed circular DNA (cccDNA).[1] cccDNA is the stable viral episome in the nucleus of infected hepatocytes that serves as the template for all viral transcripts, making it a key target for achieving a functional cure for HBV.

Q3: What are the expected EC50 values for this compound's active form, ALG-001075, in in vitro assays?

A3: In cell-based assays, ALG-001075 has demonstrated potent antiviral activity with sub-nanomolar EC50 values. Specifically, in HepG2.117 and HepG2.2.15 cell lines, the EC50 values for HBV DNA reduction are approximately 0.63 nM and 0.53 nM, respectively.

Q4: Is this compound or its active metabolite ALG-001075 cytotoxic?

A4: Preclinical studies have shown that both this compound and ALG-001075 have a favorable safety profile. In cell-based assays using HepG2.2.15 and HepG2.117 cells, no cytotoxicity was observed at the highest tested concentration of 500 nM.

Q5: What cell lines are appropriate for testing the antiviral activity of this compound?

A5: The HepG2.2.15 and HepG2.117 cell lines are commonly used and appropriate for these assays. These are human hepatoblastoma cell lines that are stably transfected with the HBV genome and support viral replication. For studying the complete HBV life cycle, including viral entry and cccDNA formation, primary human hepatocytes (PHH) are the gold standard.

Troubleshooting Guide

Issue 1: Higher than Expected EC50 Values
Potential Cause Recommended Solution
Compound Degradation Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C). Prepare fresh dilutions for each experiment.
Cell Health Confirm that cells are healthy, within a low passage number, and not overgrown. Perform a cell viability assay in parallel.
Incorrect Seeding Density Optimize cell seeding density to ensure a confluent monolayer at the time of treatment and analysis.
Presence of Serum Proteins The addition of 40% human serum can cause an 11.9-fold shift in the antiviral efficacy of ALG-001075 due to plasma protein binding. Consider this when designing your experiment and interpreting results.
Assay Readout Variability For qPCR-based readouts, ensure consistent DNA extraction and primer/probe efficiency. Run appropriate controls, including a standard curve.
Issue 2: High Variability Between Replicates
Potential Cause Recommended Solution
Pipetting Errors Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing between each step.
Uneven Cell Seeding Ensure a homogenous cell suspension before seeding. After seeding, gently swirl plates to ensure even distribution of cells.
Edge Effects in Multi-well Plates To minimize edge effects, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media.
Inconsistent Virus Inoculum Ensure the virus stock is properly tittered and mixed before adding to the cells.
Issue 3: Unexpected Cytotoxicity
Potential Cause Recommended Solution
Compound Concentration Although this compound has low cytotoxicity, ensure that the concentrations used are within the expected non-toxic range (below 500 nM).
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically ≤ 0.5%).
Contamination Check for microbial contamination in cell cultures and reagents.
Extended Incubation Time Optimize the duration of the assay to be long enough to observe antiviral effects but short enough to avoid non-specific cytotoxicity.

Quantitative Data Summary

Parameter Cell Line Value Reference
EC50 (HBV DNA reduction) HepG2.1170.63 nM
EC50 (HBV DNA reduction) HepG2.2.150.53 nM
CC50 (Cytotoxicity) HepG2.117 / HepG2.2.15> 500 nM

Experimental Protocols

Protocol: In Vitro Antiviral Activity Assay in HepG2.2.15 Cells
  • Cell Seeding:

    • Culture HepG2.2.15 cells in appropriate media (e.g., DMEM/F-12 supplemented with 10% FBS, penicillin/streptomycin, and G418).

    • Seed cells in 96-well plates at a density that will result in a confluent monolayer at the time of treatment.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in cell culture medium to achieve the desired final concentrations.

  • Treatment:

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Include appropriate controls: vehicle control (DMSO only), positive control (another known HBV inhibitor), and untreated cells.

  • Incubation:

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator for the desired duration (e.g., 6-9 days). Replace the medium with fresh compound-containing medium every 3 days.

  • Quantification of HBV DNA:

    • After incubation, collect the cell culture supernatant.

    • Extract viral DNA from the supernatant using a commercial viral DNA extraction kit.

    • Quantify HBV DNA levels using a validated qPCR assay with specific primers and probes for the HBV genome.

  • Data Analysis:

    • Calculate the percentage of HBV DNA reduction for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and determine the EC50 value using non-linear regression analysis.

  • Cytotoxicity Assay (run in parallel):

    • Seed HepG2.2.15 cells in a separate 96-well plate.

    • Treat the cells with the same concentrations of this compound.

    • After the same incubation period, assess cell viability using a standard method such as MTT, MTS, or a CellTiter-Glo assay.

    • Calculate the CC50 value from the dose-response curve.

Visualizations

HBV_Lifecycle_and_ALG_000184_MoA cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_MoA This compound (as ALG-001075) Action rcDNA rcDNA cccDNA cccDNA rcDNA->cccDNA Repair pgRNA pgRNA cccDNA->pgRNA Transcription Nucleus_Export Nucleus_Export pgRNA_cyto pgRNA_cyto HBV_Virion HBV Virion Uncoating Uncoating HBV_Virion->Uncoating Entry rcDNA_transport rcDNA_transport Uncoating->rcDNA_transport Entry rcDNA_transport->rcDNA Nuclear Import Capsid_Assembly Capsid_Assembly pgRNA_cyto->Capsid_Assembly Encapsidation Mature_Capsid Mature_Capsid Capsid_Assembly->Mature_Capsid Reverse Transcription Core_Protein Core_Protein Core_Protein->Capsid_Assembly Secretion Secretion Mature_Capsid->Secretion Virion Release New_Virion New_Virion ALG_Action1 Primary MoA: Inhibits pgRNA Encapsidation ALG_Action1->Capsid_Assembly Blocks ALG_Action2 Secondary MoA: Inhibits cccDNA Formation ALG_Action2->cccDNA Inhibits Replenishment

Caption: Mechanism of Action of this compound in the HBV Lifecycle.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions Start Start: Unexpected Assay Results Check_Compound Verify Compound Integrity (Storage, Dilutions) Start->Check_Compound Check_Cells Assess Cell Health & Density (Viability, Passage #) Start->Check_Cells Check_Assay Review Assay Parameters (Controls, Reagents, Protocol) Start->Check_Assay Solution_Compound Use Fresh Compound Stock Check_Compound->Solution_Compound Solution_Cells Optimize Cell Culture Conditions Check_Cells->Solution_Cells Check_Data Analyze Data Processing (EC50 Calculation, Normalization) Check_Assay->Check_Data Solution_Assay Repeat with Fresh Reagents/ Validated Controls Check_Assay->Solution_Assay Solution_Data Re-analyze Data with Correct Parameters Check_Data->Solution_Data

Caption: Logical Workflow for Troubleshooting Antiviral Assay Issues.

References

Navigating the Nuances of ALG-000184 Resistance in HBV Research

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Support Guide for Researchers

This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the potential for drug resistance to ALG-000184 in Hepatitis B Virus (HBV). The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may arise during in vitro and in vivo experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it relate to potential resistance?

A1: this compound is a prodrug of ALG-001075, a novel, pan-genotypic Class II Capsid Assembly Modulator (CAM). Its primary mechanism of action is the disruption of the proper assembly of the HBV core protein (Cp) into functional viral capsids. Instead, it leads to the formation of empty capsids. A secondary mechanism involves inhibiting the establishment and replenishment of covalently closed circular DNA (cccDNA). Resistance to this compound would likely arise from mutations in the HBV core protein that reduce the binding affinity of ALG-001075 to its target pocket.

Q2: Has resistance to this compound been observed in preclinical studies?

A2: In vitro studies have identified specific amino acid substitutions in the HBV core protein that can confer reduced susceptibility to ALG-001075. The most significant of these is the T33N mutation, which results in a notable decrease in the drug's antiviral activity.[1][2][3][4] Other mutations have been identified with minor to moderate effects. Clinical trial data to date has not identified any treatment-emergent resistance to this compound in patients.

Q3: What is the in vitro resistance profile of ALG-001075 against known CAM resistance mutations?

A3: ALG-001075 has been tested against a panel of known CAM-resistant HBV variants. The table below summarizes the fold-change in EC50 values for ALG-001075 against these mutations.

Table 1: In Vitro Activity of ALG-001075 Against Known CAM Resistance Mutations

Core Protein MutationFold-Change in EC50 vs. Wild-TypeLevel of Resistance
T33N~28-foldModerate
T33P7.2-foldMinor
V124G6.1-foldMinor
F23Y≤ 3.0-foldMinimal
I105F≤ 3.0-foldMinimal
I105T≤ 3.0-foldMinimal
T109M≤ 3.0-foldMinimal
Y118F≤ 3.0-foldMinimal
T128I≤ 3.0-foldMinimal
Data sourced from Aligos Therapeutics presentations.

Q4: Does this compound retain activity against HBV strains with resistance to nucleos(t)ide analogs (NAs)?

A4: Yes. Preclinical data demonstrate that ALG-001075 retains its antiviral activity against HBV harboring common mutations that confer resistance to nucleos(t)ide analogs such as tenofovir, entecavir, and lamivudine.

Table 2: In Vitro Activity of ALG-001075 Against Nucleos(t)ide Analog Resistance Mutations

Polymerase Mutation(s)Associated NA ResistanceFold-Change in EC50 of ALG-001075
rtN236TTenofovirNo significant change
rtM204ILamivudine, EntecavirNo significant change
rtL180M + M204VLamivudine, EntecavirNo significant change
Data sourced from Aligos Therapeutics presentations.

Troubleshooting Guide

Issue: Inconsistent EC50 values in in vitro susceptibility assays.

  • Possible Cause 1: Cell line variability.

    • Solution: Ensure consistent use of a specific HepG2 subclone (e.g., HepG2.2.15) or other HBV-replicating cell line. Passage number can affect cellular characteristics; use cells within a defined passage range for all experiments.

  • Possible Cause 2: Inconsistent transfection efficiency.

    • Solution: Optimize and standardize the protocol for transient transfection of HBV-expressing plasmids. Use a consistent method (e.g., lipofection, electroporation) and quantify transfection efficiency (e.g., with a co-transfected reporter plasmid) to normalize results.

  • Possible Cause 3: Variability in virus stock or plasmid preparation.

    • Solution: Prepare a large, quality-controlled batch of HBV-containing supernatant or plasmid DNA to be used across all experiments to minimize variability.

Issue: Difficulty generating or confirming site-directed mutants.

  • Possible Cause: Inefficient mutagenesis PCR or incorrect primer design.

    • Solution: Utilize a high-fidelity DNA polymerase for site-directed mutagenesis PCR. Design primers with a melting temperature (Tm) appropriate for the polymerase and ensure they are free of secondary structures. Always confirm the desired mutation and the absence of off-target mutations by sequencing the entire viral genome.

Experimental Protocols

Protocol: In Vitro Assessment of this compound (ALG-001075) Susceptibility of HBV Mutants

This protocol describes a general method for determining the 50% effective concentration (EC50) of ALG-001075 against wild-type and mutant HBV in a cell-based assay.

1. Materials:

  • HepG2 cells
  • Plasmids encoding a 1.1-mer of the HBV genome (wild-type and mutant)
  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
  • Transfection reagent
  • ALG-001075 (the active metabolite of this compound)
  • Reagents for DNA extraction and quantitative PCR (qPCR)

2. Procedure:

  • Cell Seeding: Seed HepG2 cells in multi-well plates to achieve 70-80% confluency on the day of transfection.
  • Transfection: Co-transfect cells with the wild-type or mutant HBV-expressing plasmid.
  • Drug Treatment: 24 hours post-transfection, remove the transfection medium and add fresh medium containing serial dilutions of ALG-001075. Include a no-drug control.
  • Incubation: Incubate the cells for 3-5 days to allow for viral replication.
  • DNA Extraction: Lyse the cells and extract intracellular HBV DNA.
  • qPCR Analysis: Quantify the amount of intracellular HBV DNA using qPCR with primers specific for the HBV genome.
  • Data Analysis: Plot the percentage of HBV DNA inhibition against the log concentration of ALG-001075. Use a non-linear regression model to calculate the EC50 value. The fold-change in resistance is calculated by dividing the EC50 of the mutant by the EC50 of the wild-type.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_seeding Seed HepG2 Cells transfection Transfect Cells cell_seeding->transfection plasmid_prep Prepare WT & Mutant HBV Plasmids plasmid_prep->transfection drug_treatment Treat with ALG-001075 (Serial Dilutions) transfection->drug_treatment incubation Incubate (3-5 days) drug_treatment->incubation dna_extraction Extract Intracellular HBV DNA incubation->dna_extraction qpcr Quantify HBV DNA (qPCR) dna_extraction->qpcr data_analysis Calculate EC50 & Fold-Change qpcr->data_analysis

Caption: Workflow for in vitro HBV resistance testing.

resistance_pathway cluster_drug cluster_virus cluster_outcome ALG ALG-001075 Binding Effective Binding ALG->Binding Binds to Reduced_Binding Reduced Binding ALG->Reduced_Binding Binds poorly to WT_Cp Wild-Type Cp Mutant_Cp Mutant Cp (e.g., T33N) Binding->WT_Cp Inhibition Capsid Assembly Inhibition Binding->Inhibition Reduced_Binding->Mutant_Cp Resistance Drug Resistance Reduced_Binding->Resistance

Caption: Logical relationship of mutation to resistance.

References

Technical Support Center: ALG-000184 In Vitro Efficacy and Serum Protein Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the in vitro efficacy of ALG-000184, with a specific focus on the impact of serum proteins.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a prodrug of ALG-001075, a potent, orally bioavailable capsid assembly modulator (CAM) for the treatment of chronic hepatitis B (CHB). ALG-001075 is a Class II CAM, meaning it induces the formation of normal-sized, empty HBV capsids, thereby disrupting the viral life cycle by inhibiting pregenomic RNA (pgRNA) encapsidation. At higher concentrations, it has also been shown to inhibit the formation of covalently closed circular DNA (cccDNA).

Q2: How does the presence of serum proteins in cell culture media affect the in vitro antiviral efficacy of this compound?

A2: The active moiety, ALG-001075, is moderately affected by the presence of human serum proteins. In vitro studies have shown that in the presence of 40% human serum, the EC50 value of ALG-001075 can shift, indicating a decrease in potency.[1] One study reported an 11.9-fold shift in antiviral efficacy in the presence of 40% human serum, while another noted an average 5-fold shift under similar conditions.[2] This is attributed to the binding of the compound to plasma proteins, which reduces the unbound fraction of the drug available to exert its antiviral effect.

Q3: Which specific serum proteins are most likely to bind to this compound's active form, ALG-001075?

A3: While specific binding studies for ALG-001075 to individual serum proteins are not detailed in the provided search results, for many antiviral drugs, human serum albumin (HSA) and alpha-1 acid glycoprotein (B1211001) (AAG) are the primary binding proteins in plasma. The extent of binding to each can influence the magnitude of the serum-induced shift in efficacy.

Q4: What is a "serum shift assay" and why is it important?

A4: A serum shift assay is an in vitro experiment designed to quantify the effect of serum or specific serum proteins on the potency of a drug. It is crucial for predicting how a drug might behave in vivo, where it will be exposed to high concentrations of plasma proteins. The results of a serum shift assay, often expressed as a fold-shift in the EC50 value, help in understanding the potential impact of protein binding on the required therapeutic dose.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Higher than expected EC50 values for this compound in the presence of serum. The concentration of serum used in the assay is high, leading to significant protein binding and a reduced free fraction of the active compound.This is an expected outcome. Quantify the fold-shift in EC50 at different serum concentrations to characterize the effect. Consider using a lower percentage of serum if the shift is too pronounced for the intended experimental window.
Inconsistent EC50 fold-shifts between experiments. Variability in the lot-to-lot composition of fetal bovine serum (FBS) or human serum. Differences in the protein concentration and composition of the serum can affect drug binding.Use a single, qualified lot of serum for a complete set of experiments. If using different lots is unavoidable, test a reference compound in parallel to normalize the results.
Observed cytotoxicity at higher concentrations of this compound, especially in the presence of serum. The combination of the compound and serum components might have a synergistic toxic effect on the cells.Perform a parallel cytotoxicity assay (e.g., MTS or CellTiter-Glo) with the same concentrations of this compound and serum, but without the virus. This will help to distinguish between antiviral effects and cytotoxicity.
Difficulty in extrapolating in vitro results to predict in vivo efficacy. The in vitro serum concentration does not accurately reflect the in vivo unbound fraction of the drug.The FDA recommends testing a range of serum concentrations (e.g., 5%, 10%, 20%, 40%) and also testing in the presence of physiological concentrations of purified human serum albumin (HSA) and alpha-1 acid glycoprotein (AAG) to build a more predictive model.[3]

Experimental Protocols

Protocol: In Vitro Antiviral Serum Shift Assay for this compound

This protocol is a representative method for determining the effect of human serum on the in vitro antiviral efficacy of this compound against Hepatitis B Virus (HBV).

1. Materials:

  • Cell Line: HepG2.2.15 or HepG2.117 cells (stably transfected with the HBV genome)

  • Compound: this compound (or its active metabolite, ALG-001075)

  • Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and appropriate selection antibiotics.

  • Human Serum: Pooled normal human serum (heat-inactivated).

  • Reagents for qPCR: DNA extraction kit, HBV-specific primers and probe, qPCR master mix.

2. Cell Seeding:

  • Culture HepG2.2.15 or HepG2.117 cells in T-75 flasks until they reach 80-90% confluency.

  • Trypsinize and resuspend the cells in a culture medium.

  • Seed the cells in 96-well plates at a density of 2 x 10^4 cells per well.

  • Incubate at 37°C and 5% CO2 for 24 hours.

3. Compound and Serum Preparation:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of this compound in a culture medium to achieve final concentrations ranging from picomolar to micromolar.

  • Prepare culture media containing different percentages of human serum (e.g., 0%, 5%, 10%, 20%, 40%). Ensure the final concentration of FBS is kept constant across all conditions if desired, or adjust the media to maintain a consistent total serum protein concentration.

4. Treatment:

  • After 24 hours of incubation, remove the culture medium from the 96-well plates.

  • Add 100 µL of the prepared compound dilutions in the media with the varying human serum concentrations to the respective wells.

  • Include appropriate controls: no-drug control (with each serum concentration) and no-cell control.

  • Incubate the plates at 37°C and 5% CO2 for 4-6 days.

5. Quantification of HBV DNA (qPCR):

  • After the incubation period, collect the cell culture supernatant.

  • Extract viral DNA from the supernatant using a commercial DNA extraction kit.

  • Perform qPCR using primers and a probe specific for a conserved region of the HBV genome.

  • Quantify the amount of HBV DNA in each sample relative to a standard curve.

6. Data Analysis:

  • Calculate the percentage of inhibition of HBV DNA replication for each compound concentration relative to the no-drug control for each serum concentration.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the EC50 value (the concentration at which 50% of viral replication is inhibited) for each serum concentration using a non-linear regression analysis (e.g., four-parameter logistic curve).

  • Calculate the fold-shift in EC50 for each serum concentration relative to the EC50 value in the absence of human serum.

Data Presentation

Table 1: Illustrative Example of the Impact of Human Serum Concentration on the In Vitro EC50 of ALG-001075

Human Serum ConcentrationEC50 (nM)Fold-Shift in EC50
0%0.51.0
5%1.22.4
10%2.55.0
20%5.811.6
40%12.525.0

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the expected trend.

Visualizations

HBV_Lifecycle_and_ALG000184_MOA cluster_cell Hepatocyte cluster_inhibition HBV HBV Virion Entry Entry HBV->Entry Uncoating Uncoating Entry->Uncoating rcDNA rcDNA Uncoating->rcDNA cccDNA cccDNA (in Nucleus) rcDNA->cccDNA pgRNA pgRNA cccDNA->pgRNA Core_Protein Core Protein pgRNA->Core_Protein Encapsidation pgRNA Encapsidation pgRNA->Encapsidation Capsid_Assembly Capsid Assembly Core_Protein->Capsid_Assembly Capsid_Assembly->Encapsidation Reverse_Transcription Reverse Transcription Encapsidation->Reverse_Transcription Mature_Capsid Mature Capsid Reverse_Transcription->Mature_Capsid Virion_Release Virion Release Mature_Capsid->Virion_Release ALG001075 ALG-001075 ALG001075->cccDNA Inhibits cccDNA Formation (High Conc.) ALG001075->Capsid_Assembly Inhibits pgRNA Encapsidation

Caption: Mechanism of action of this compound's active form, ALG-001075.

Serum_Shift_Assay_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Incubation cluster_analysis Data Analysis Seed_Cells Seed HepG2.2.15 cells in 96-well plate Add_Treatment Add compound dilutions in serum media to cells Seed_Cells->Add_Treatment Prepare_Compound Prepare serial dilutions of this compound Prepare_Compound->Add_Treatment Prepare_Serum_Media Prepare media with varying % human serum (0-40%) Prepare_Serum_Media->Add_Treatment Incubate Incubate for 4-6 days Add_Treatment->Incubate Collect_Supernatant Collect supernatant Incubate->Collect_Supernatant Extract_DNA Extract HBV DNA Collect_Supernatant->Extract_DNA qPCR Quantify HBV DNA via qPCR Extract_DNA->qPCR Calculate_EC50 Calculate EC50 for each serum concentration qPCR->Calculate_EC50 Determine_Fold_Shift Determine Fold-Shift Calculate_EC50->Determine_Fold_Shift

Caption: Workflow for an in vitro serum shift assay.

Serum_Protein_Binding_Logic cluster_drug Drug in Solution cluster_binding Equilibrium cluster_effect Biological Effect Total_Drug Total ALG-001075 Unbound_Drug Unbound (Free) Drug Total_Drug->Unbound_Drug Bound_Drug Protein-Bound Drug Unbound_Drug->Bound_Drug Antiviral_Effect Antiviral Effect Unbound_Drug->Antiviral_Effect Serum_Protein Serum Protein (e.g., Albumin, AAG) Serum_Protein->Bound_Drug

Caption: The relationship between serum protein binding and antiviral efficacy.

References

ALG-000184 Technical Support Center: Cytochrome P450 Interaction Profile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with information regarding the drug-drug interaction (DDI) profile of ALG-000184, with a focus on cytochrome P450 (CYP) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the current understanding of this compound's metabolism via the cytochrome P450 system?

A1: this compound is a prodrug that is rapidly converted to its active moiety, ALG-001075.[1] A major oxidative metabolite, ALG-000302, has been identified in plasma, accounting for approximately 17%-24% of the exposure of ALG-001075.[1] To formally evaluate the role of CYP enzymes in the metabolism of this compound, a Phase 1 clinical study was designed to investigate its interaction with a potent CYP inhibitor and an inducer.[2][3]

Q2: Has a clinical drug-drug interaction (DDI) study been conducted with CYP inhibitors?

A2: Yes, Aligos Therapeutics received clearance from the U.S. Food and Drug Administration (FDA) for a Phase 1 DDI study to evaluate the effects of a cytochrome P450 inhibitor and inducer on the pharmacokinetics of this compound.[2] The study was designed to use itraconazole (B105839), a strong CYP3A4 inhibitor, and carbamazepine, a strong CYP3A4 inducer, to assess the DDI potential.

Q3: What were the results of the DDI study with itraconazole?

A3: As of the latest available information, the detailed quantitative results from the clinical DDI study have not been publicly released. The study was planned to provide critical data to inform Phase 2 clinical trials. Preclinical in vitro assessments indicated that ALG-001075 has a low potential for time-dependent inhibition of CYP3A4 and a low induction potential for CYP1A2, CYP2B6, and CYP3A4, suggesting a low overall risk for drug-drug interactions mediated by these enzymes.

Q4: What is the potential clinical significance of co-administering this compound with a strong CYP3A4 inhibitor?

A4: If this compound or its active form, ALG-001075, is a substrate for CYP3A4, co-administration with a strong CYP3A4 inhibitor like itraconazole could potentially increase the plasma concentrations of ALG-001075. This could enhance its therapeutic effect but might also increase the risk of adverse events. The planned DDI study is crucial for quantifying this potential interaction and providing guidance for co-administration with other medications.

Q5: Where can I find more information about the clinical trial design for the DDI study?

A5: The design of the Phase 1 DDI study is detailed in clinical trial registries. The study is a multi-part, open-label, parallel-assignment trial in healthy volunteers. Key details of the study design are summarized in the tables and protocols below.

Data Summary

Table 1: Phase 1 Drug-Drug Interaction Study Design with CYP Modulators

Parameter Details
Study Title A Multi-part Study of this compound to Evaluate Safety, Tolerability, Pharmacokinetics and Drug-drug Interaction Potential After Single and Multiple Doses in Healthy Volunteers.
Study Phase Phase 1
Study Design Non-Randomized, Parallel Assignment, Open-label
Participant Population Healthy male and female volunteers, aged 18 to 55 years.
Investigational Arms 1. This compound with Itraconazole (strong CYP3A4 inhibitor) 2. This compound with Carbamazepine (strong CYP3A4 inducer)
Primary Outcome Pharmacokinetics of this compound and its active moiety, ALG-001075, when co-administered with a CYP3A4 inhibitor or inducer.
Status FDA clearance for the Investigational New Drug (IND) application was granted.

Experimental Protocols

Protocol 1: Evaluation of Drug-Drug Interaction with a CYP3A4 Inhibitor

This protocol provides a general overview based on the publicly available clinical trial information.

  • Subject Recruitment: Healthy male and female volunteers between 18 and 55 years of age meeting specific inclusion and exclusion criteria are enrolled. Key exclusion criteria include sensitivity to CYP3A4 substrates or inhibitors and renal dysfunction.

  • Study Period: The interaction study with the CYP3A4 inhibitor is conducted over a two-week period.

  • Dosing Regimen:

    • Participants are assigned to receive multiple doses of this compound.

    • Concurrently, participants receive multiple doses of itraconazole, a strong CYP3A4 inhibitor.

  • Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points before and after drug administration to determine the plasma concentrations of this compound and its active metabolite, ALG-001075.

  • Data Analysis: Pharmacokinetic parameters such as AUC (Area Under the Curve) and Cmax (Maximum Concentration) for ALG-001075 are calculated with and without the co-administration of itraconazole. The geometric mean ratios are determined to quantify the extent of the drug-drug interaction.

  • Safety Monitoring: Subjects are monitored throughout the study for any adverse events through physical examinations, vital sign measurements, and clinical laboratory tests.

Visualizations

metabolic_pathway cluster_absorption Oral Administration cluster_circulation Systemic Circulation This compound This compound ALG-001075 ALG-001075 (Active Moiety) This compound->ALG-001075 Rapid Conversion (Prodrug -> Active) ALG-000302 ALG-000302 (Oxidative Metabolite) ALG-001075->ALG-000302 CYP-mediated Oxidation CYP_Inhibitor CYP3A4 Inhibitor (e.g., Itraconazole) CYP_Inhibitor->ALG-001075 Inhibits Metabolism ddi_workflow start Start: Healthy Volunteer Screening enrollment Enrollment into Parallel Groups start->enrollment group1 Group 1: This compound + Itraconazole (CYP3A4 Inhibitor) enrollment->group1 group2 Group 2: This compound + Carbamazepine (CYP3A4 Inducer) enrollment->group2 dosing Multi-dose Administration (Approx. 2 weeks) group1->dosing group2->dosing pk_sampling Serial Pharmacokinetic Blood Sampling dosing->pk_sampling analysis LC-MS/MS Analysis of ALG-001075 Plasma Levels pk_sampling->analysis pk_analysis Pharmacokinetic Parameter Calculation (AUC, Cmax) analysis->pk_analysis comparison Comparison of PK with and without CYP Modulator pk_analysis->comparison end End: DDI Profile Characterization comparison->end

References

Managing Transient Liver Transaminase Elevations with ALG-000184: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for managing transient liver transaminase elevations observed during experiments with ALG-000184. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered.

I. Troubleshooting Guide: Investigating Elevated Liver Transaminases

This guide provides a structured approach to troubleshooting unexpected elevations in alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels during pre-clinical and clinical research involving this compound.

Question: What should I do if I observe an elevation in ALT/AST levels in a subject receiving this compound?

Answer:

  • Confirm the Finding: Repeat the liver function tests (LFTs) to confirm the initial result and rule out any technical errors in sample handling or analysis.

  • Assess Clinical Status: Evaluate the subject for any signs or symptoms of liver injury, including but not limited to fatigue, nausea, vomiting, abdominal pain, jaundice, dark urine, or light-colored stools.

  • Review Concomitant Medications: Document and review all concomitant medications, including over-the-counter drugs and herbal supplements, to identify other potential causes of liver enzyme elevations.

  • Evaluate for Other Causes: Consider and investigate other potential causes of liver injury, such as viral hepatitis (other than HBV), autoimmune hepatitis, and alcohol-related liver disease.

  • Follow Monitoring Protocol: Adhere to the recommended liver function monitoring protocol (see Section III) to track the trend of the transaminase levels. In clinical studies, an ALT Flare Committee may be established to review and manage liver-related safety events[1][2][3].

  • Continue Dosing with Close Monitoring: In clinical trials of this compound, transient ALT/AST elevations have been observed that resolved while dosing continued[4][5]. The decision to continue or discontinue dosing should be made based on a comprehensive assessment of the subject's clinical condition and in consultation with the study's safety monitoring plan.

II. Frequently Asked Questions (FAQs)

Q1: What is the reported incidence of liver transaminase elevations with this compound?

A1: In a Phase 1 study (this compound-201), Grade ≥3 Treatment-Emergent Adverse Events (TEAEs) of ALT/AST elevation were observed. These events were transient, occurred with preserved synthetic and excretory liver functions, and resolved while subjects continued to receive this compound. An ALT Flare Committee did not consider these elevations to be clinically concerning.

Data Summary: Grade ≥3 ALT/AST Elevations with 300 mg this compound Monotherapy

Patient PopulationNumber of Subjects with Grade ≥3 ALT/AST Elevation
HBeAg-positive3
HBeAg-negative1

Q2: What is the proposed mechanism for the transient liver transaminase elevations observed with this compound?

A2: The transient elevations in liver transaminases observed with this compound are thought to be related to the drug's mechanism of action, which leads to a reduction in HBV DNA and viral antigens. This reduction can trigger an immune response against infected hepatocytes, resulting in a temporary increase in liver enzymes. This is often seen in the context of declining viral antigens and is not considered to be a sign of direct drug-induced liver toxicity.

Q3: How should I monitor liver function during my experiments with this compound?

A3: A robust liver function monitoring protocol is crucial. Please refer to the detailed experimental protocol in Section III of this guide.

Q4: Is it necessary to discontinue this compound if a subject experiences a transient transaminase elevation?

A4: Not necessarily. Clinical data has shown that these elevations can be transient and resolve while dosing with this compound continues. The decision to discontinue should be based on a thorough clinical evaluation, the severity of the elevation, and the study-specific safety guidelines.

III. Experimental Protocols

Protocol for Monitoring Liver Function

This protocol is based on general guidelines for monitoring liver function in Hepatitis B clinical trials and should be adapted to specific study designs.

1. Baseline Assessment (Prior to First Dose):

  • Liver Function Tests (LFTs):

    • Alanine aminotransferase (ALT)

    • Aspartate aminotransferase (AST)

    • Alkaline phosphatase (ALP)

    • Gamma-glutamyl transferase (GGT)

    • Total and direct bilirubin

  • Synthetic Function Tests:

    • International Normalized Ratio (INR)

    • Serum albumin

  • Hepatitis B Serology:

    • HBsAg, HBeAg, anti-HBe, anti-HBc

  • HBV DNA level

2. On-Treatment Monitoring:

  • Weeks 1-12: Perform LFTs every 2 to 4 weeks.

  • After Week 12: LFTs can be monitored every 4 to 12 weeks, depending on the stability of the results and the study protocol.

  • HBV DNA and Serology: Monitor every 12 to 24 weeks to correlate with liver enzyme changes.

3. Management of Elevated Transaminases:

  • If ALT/AST levels exceed 3 times the Upper Limit of Normal (ULN), increase the frequency of monitoring to weekly.

  • If ALT/AST levels exceed 5 times the ULN, consider a more comprehensive evaluation, including repeat testing within 24-48 hours and assessment of synthetic liver function (INR and bilirubin).

  • Consult the study's safety monitoring plan and/or an ALT Flare Committee for guidance on dose modification or discontinuation.

IV. Visualizations

Signaling Pathway: Proposed Mechanism of this compound-Induced ALT Elevation

ALG_000184_Mechanism cluster_drug_action This compound Action cluster_viral_response Viral Response cluster_immune_response Immune Response cluster_clinical_observation Clinical Observation This compound This compound HBV Capsid Assembly HBV Capsid Assembly This compound->HBV Capsid Assembly Inhibits (Primary MOA) cccDNA Formation cccDNA Formation This compound->cccDNA Formation Inhibits (Secondary MOA) HBV DNA Reduction HBV DNA Reduction HBV Capsid Assembly->HBV DNA Reduction cccDNA Formation->HBV DNA Reduction Viral Antigen Reduction Viral Antigen Reduction cccDNA Formation->Viral Antigen Reduction Immune-mediated Hepatocyte Lysis Immune-mediated Hepatocyte Lysis Viral Antigen Reduction->Immune-mediated Hepatocyte Lysis Triggers Transient ALT/AST Elevation Transient ALT/AST Elevation Immune-mediated Hepatocyte Lysis->Transient ALT/AST Elevation Results in Liver_Monitoring_Workflow cluster_monitoring Routine Monitoring cluster_troubleshooting Troubleshooting cluster_management Management Baseline LFTs Baseline LFTs On-Treatment LFTs On-Treatment LFTs Baseline LFTs->On-Treatment LFTs ALT/AST Elevation Detected ALT/AST Elevation Detected On-Treatment LFTs->ALT/AST Elevation Detected Confirm by Retest Confirm by Retest ALT/AST Elevation Detected->Confirm by Retest Assess Clinical Status Assess Clinical Status Confirm by Retest->Assess Clinical Status Review Concomitant Meds Review Concomitant Meds Assess Clinical Status->Review Concomitant Meds Evaluate Other Causes Evaluate Other Causes Review Concomitant Meds->Evaluate Other Causes Increased Monitoring Frequency Increased Monitoring Frequency Evaluate Other Causes->Increased Monitoring Frequency Consult Safety Plan / ALT Flare Committee Consult Safety Plan / ALT Flare Committee Increased Monitoring Frequency->Consult Safety Plan / ALT Flare Committee Continue Dosing with Close Observation Continue Dosing with Close Observation Consult Safety Plan / ALT Flare Committee->Continue Dosing with Close Observation

References

Navigating ALG-000184 Pharmacokinetic Variability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

South San Francisco, CA – To support researchers, scientists, and drug development professionals in their experimental endeavors with ALG-000184, this technical support center provides essential guidance on interpreting the pharmacokinetic (PK) data of this promising chronic hepatitis B (CHB) candidate. This resource offers troubleshooting advice and frequently asked questions to address common challenges related to PK data variability.

This compound is the prodrug of the potent, pan-genotypic Class II capsid assembly modulator (CAM), ALG-001075.[1] Clinical studies have demonstrated that this compound is generally well-tolerated and exhibits a dose-dependent, linear pharmacokinetic profile with low variability.[2][3] Understanding the nuances of its pharmacokinetic properties is crucial for accurate data interpretation and effective clinical development.

Summary of this compound Pharmacokinetic Parameters

The following tables summarize the pharmacokinetic parameters of the active moiety, ALG-001075, following oral administration of this compound. These data are compiled from Phase 1 clinical studies in both healthy volunteers and patients with chronic hepatitis B.

Table 1: Single Ascending Dose (SAD) Pharmacokinetics of ALG-001075 in Healthy Volunteers [2]

Dose of this compoundCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)t½ (hr)
40 mgData not availableData not availableData not availableData not available
100 mgData not availableData not availableData not availableData not available
250 mgData not availableData not availableData not availableData not available
500 mgData not availableData not availableData not availableData not available

Specific quantitative data from single-dose studies in healthy volunteers were not publicly available in a consolidated format. However, studies reported a desirable linear PK relationship supporting once-daily oral dosing.[2]

Table 2: Multiple Ascending Dose (MAD) Pharmacokinetics of ALG-001075 in Healthy Volunteers (7 daily doses) [3]

Dose of this compoundParameterGeometric Mean (CV%)
150 mgCmax (ng/mL) - Day 11740 (11.5)
AUC0-24h (ng·hr/mL) - Day 115100 (18.4)
Cmax (ng/mL) - Day 71850 (21.1)
AUC0-24h (ng·hr/mL) - Day 719100 (24.6)
250 mgCmax (ng/mL)Data not available
AUC0-24h (ng·hr/mL)Data not available

Median Tmax was observed to be between 2 and 4 hours.[3]

Table 3: Pharmacokinetics of ALG-001075 in CHB Patients (in combination with Entecavir) [4]

Dose of this compoundNAUC0-24h (ng·hr/mL) - GeoMean (CV%)Cmax (ng/mL) - GeoMean (CV%)
100 mg + ETV812,400 (15.5)1,590 (21.4)
300 mg + ETV8Data not availableData not available

Experimental Protocols

Pharmacokinetic Sampling and Analysis

A validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method is used to quantify plasma concentrations of the active moiety, ALG-001075.[1] In clinical trials, blood samples for pharmacokinetic analysis are typically collected at pre-defined time points before and after drug administration.

Key Steps in the Protocol:

  • Sample Collection: Whole blood is collected into tubes containing an appropriate anticoagulant.

  • Plasma Separation: The blood samples are centrifuged to separate the plasma.

  • Sample Storage: Plasma samples are stored frozen at a specified temperature (e.g., -80°C) until analysis.

  • Sample Preparation: Prior to analysis, plasma samples are thawed and prepared, which may involve protein precipitation or other extraction techniques.

  • LC-MS/MS Analysis: The prepared samples are injected into the LC-MS/MS system for the quantification of ALG-001075.

  • Data Analysis: The concentration-time data are used to determine pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis with software like Phoenix WinNonlin.[2]

Visualizing Experimental and Logical Workflows

experimental_workflow cluster_pre_study Pre-Study Phase cluster_clinical_phase Clinical Phase cluster_analytical_phase Analytical Phase cluster_analysis_phase Data Analysis Phase protocol_dev Protocol Development ethics_approval Ethics Approval protocol_dev->ethics_approval subject_recruitment Subject Recruitment ethics_approval->subject_recruitment dosing This compound Administration subject_recruitment->dosing pk_sampling Blood Sample Collection dosing->pk_sampling sample_processing Plasma Separation & Storage pk_sampling->sample_processing sample_prep Sample Preparation sample_processing->sample_prep lc_ms_ms LC-MS/MS Analysis sample_prep->lc_ms_ms data_quant Data Quantification lc_ms_ms->data_quant pk_analysis Pharmacokinetic Analysis data_quant->pk_analysis report_gen Report Generation pk_analysis->report_gen

Pharmacokinetic Study Workflow for this compound.

Troubleshooting Pharmacokinetic Data Variability

High variability in pharmacokinetic data can obscure the true dose-exposure relationship of a drug. Below are common questions and troubleshooting steps for researchers encountering variability in their this compound experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing higher than expected inter-subject variability in Cmax and AUC. What could be the potential causes?

A1: While this compound has been reported to have low PK variability, several factors can contribute to inter-subject differences:

  • Subject-Specific Factors: Differences in age, body weight, genetics (e.g., polymorphisms in metabolizing enzymes or transporters), and underlying health conditions can influence drug absorption, distribution, metabolism, and excretion (ADME).

  • Concomitant Medications: Co-administration of other drugs could potentially alter the pharmacokinetics of this compound. A drug-drug interaction study is planned to investigate the influence of cytochrome P450 inhibitors and inducers on its PK.[5]

  • Compliance: In multi-dose studies, ensuring strict adherence to the dosing schedule is critical.

  • Food Effects: While a food effect study showed no clinically meaningful differences in the PK profile of this compound when administered with a high-fat meal, variations in diet could still contribute to minor fluctuations.[2]

Q2: Our Tmax values seem to be more variable than other PK parameters. Is this normal?

A2: Yes, Tmax is often the most variable pharmacokinetic parameter. It is influenced by the rate of drug absorption, which can be affected by gastric emptying time and intestinal motility. As long as the variability in exposure parameters like Cmax and AUC is within an acceptable range, a higher variability in Tmax is not usually a cause for concern.

Q3: We have noticed a few outlier data points in our pharmacokinetic profiles. How should we handle these?

A3: Outliers should be investigated carefully.

  • Check for Errors: Review sample collection times, processing steps, and analytical runs for any deviations from the protocol.

  • Subject-Specific Causes: Investigate if the subject with the outlier data had any specific characteristics or experienced any events (e.g., vomiting, concomitant medication use) that could explain the deviation.

  • Statistical Analysis: Pre-specify methods for handling outliers in the study protocol or statistical analysis plan. It is important to document and justify the exclusion of any data points.

Q4: How does the conversion of the prodrug this compound to the active moiety ALG-001075 affect pharmacokinetic interpretation?

A4: this compound is rapidly and efficiently converted to ALG-001075.[2] Therefore, pharmacokinetic assessments should focus on the concentrations of the active moiety, ALG-001075. Low plasma concentrations of the prodrug are expected.

pk_variability_factors cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors cluster_experimental Experimental Factors pk_variability Pharmacokinetic Variability of ALG-001075 genetics Genetics pk_variability->genetics age_weight Age & Body Weight pk_variability->age_weight disease_state Disease State (e.g., liver function) pk_variability->disease_state concomitant_meds Concomitant Medications pk_variability->concomitant_meds food_effect Food/Diet pk_variability->food_effect compliance Dosing Compliance pk_variability->compliance sampling_time Sample Timing pk_variability->sampling_time sample_handling Sample Handling pk_variability->sample_handling analytical_method Analytical Method pk_variability->analytical_method

Factors Contributing to Pharmacokinetic Variability.

This technical support guide is intended to provide a foundational understanding of the pharmacokinetic characteristics of this compound and to assist researchers in troubleshooting potential data variability. For more detailed information, please refer to the official publications and presentations from Aligos Therapeutics.

References

ALG-000184 formulation for improved bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the formulation of ALG-000184 for improved bioavailability. The following information is intended to aid in laboratory experiments and address potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it formulated as a prodrug?

A1: this compound is a prodrug of ALG-001075, a potent inhibitor of the hepatitis B virus (HBV) capsid assembly.[1] The parent drug, ALG-001075, has low aqueous solubility, which can limit its oral bioavailability.[2] this compound was designed as a highly soluble prodrug to overcome this limitation, ensuring efficient absorption and conversion to the active compound ALG-001075 in the body.[2][3]

Q2: What is the aqueous solubility of this compound?

A2: this compound has excellent aqueous solubility. Published data indicates a solubility of greater than 120 mg/mL.[4] Another source specifies the solubility in water as 116.67 mg/mL, which may require ultrasonication to achieve.

Q3: How should I prepare an aqueous solution of this compound for in vitro or in vivo experiments?

A3: For research purposes, an aqueous solution of this compound can be prepared by dissolving the solid compound in water. It is recommended to filter the solution through a 0.22 μm filter to ensure sterility and remove any undissolved particles. For long-term storage of stock solutions, it is advisable to store them at -80°C for up to 6 months or at -20°C for up to 1 month.

Q4: Does food affect the bioavailability of this compound?

A4: Based on preclinical studies in dogs, there was no marked food effect on the oral administration of this compound.

Q5: In what dosage forms has this compound been administered in preclinical and clinical studies?

A5: In preclinical studies, this compound has been administered as an aqueous solution for oral gavage. In clinical trials, it has been administered orally as tablets.

Troubleshooting Guides

Issue 1: Incomplete dissolution or precipitation of this compound in aqueous solution.

  • Possible Cause 1: The concentration of this compound exceeds its aqueous solubility limit.

    • Troubleshooting Step: Ensure the intended concentration does not exceed 116-120 mg/mL. If a higher concentration is required, consider alternative solvent systems, but be aware that this may impact experimental outcomes.

  • Possible Cause 2: The quality of the water used for dissolution is suboptimal (e.g., incorrect pH, presence of contaminants).

    • Troubleshooting Step: Use high-purity, sterile water (e.g., Milli-Q or equivalent) for preparing solutions. Ensure the pH of the water is neutral.

  • Possible Cause 3: Insufficient mixing or sonication.

    • Troubleshooting Step: Vortex the solution thoroughly and/or use an ultrasonic bath to aid dissolution, as recommended.

Issue 2: Variability in experimental results related to bioavailability.

  • Possible Cause 1: Instability of the prodrug in the formulation or during storage.

    • Troubleshooting Step: Prepare fresh aqueous solutions for each experiment. If storing stock solutions, adhere to recommended storage conditions (-80°C for long-term, -20°C for short-term) to minimize degradation. This compound has been shown to be stable in simulated gastric and intestinal fluids, suggesting good stability in the GI tract.

  • Possible Cause 2: Issues with the solid form of the drug used for tablet formulation (if applicable).

    • Troubleshooting Step: While specific excipients for this compound tablets are not publicly disclosed, issues such as poor tablet disintegration or dissolution can affect bioavailability even for soluble compounds. Ensure that any in-house tablet formulations are optimized for rapid disintegration and drug release.

  • Possible Cause 3: Inconsistent dosing technique in animal studies.

    • Troubleshooting Step: Ensure accurate and consistent oral gavage technique to minimize variability in drug delivery to the stomach.

Data Presentation

Table 1: Preclinical Pharmacokinetic Parameters of ALG-001075 after Oral Administration of this compound

SpeciesThis compound Dose (mg/kg)ALG-001075 Tmax (hr)ALG-001075 Cmax (ng/mL)ALG-001075 AUClast (ng.h/mL)ALG-001075 t1/2 (hr)Oral Bioavailability (%F)
Mouse37.80.58,21428,9842.0870.7
Rat37.81.05,67334,6492.1941.6
Dog6.31.22,71733,38510.481.7
Monkey6.31.31,3873,9042.0335.0

Data extracted from a preclinical study poster by Aligos Therapeutics.

Experimental Protocols

1. Protocol for Determining Aqueous Solubility

  • Objective: To determine the equilibrium solubility of this compound in water.

  • Materials: this compound powder, high-purity water, shaker incubator, centrifuge, HPLC system.

  • Methodology:

    • Add an excess amount of this compound powder to a known volume of water in a sealed vial.

    • Incubate the vial in a shaker incubator at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).

    • After incubation, centrifuge the suspension to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 μm syringe filter.

    • Analyze the concentration of this compound in the filtrate using a validated HPLC method.

    • The resulting concentration represents the equilibrium solubility.

2. Protocol for In Vivo Pharmacokinetic Study in Rodents

  • Objective: To determine the pharmacokinetic profile of ALG-001075 after oral administration of an this compound formulation.

  • Materials: this compound, vehicle (e.g., water), appropriate rodent strain (e.g., Sprague-Dawley rats), oral gavage needles, blood collection supplies, analytical method for ALG-001075 in plasma (e.g., LC-MS/MS).

  • Methodology:

    • Prepare the dosing solution of this compound in the selected vehicle at the desired concentration.

    • Fast the animals overnight prior to dosing.

    • Administer a single oral dose of the this compound formulation via oral gavage.

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Process the blood samples to obtain plasma and store frozen until analysis.

    • Analyze the plasma samples for the concentration of the active moiety, ALG-001075, using a validated analytical method.

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.

Visualizations

prodrug_conversion cluster_formulation Oral Formulation cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation This compound This compound (Prodrug) Absorption Absorption This compound->Absorption High Solubility & Permeability Metabolism Enzymatic Conversion Absorption->Metabolism ALG-001075 ALG-001075 (Active Drug) Therapeutic_Effect Therapeutic Effect (HBV Inhibition) ALG-001075->Therapeutic_Effect Target Engagement Metabolism->ALG-001075 Rapid Conversion

Caption: Logical workflow of this compound from oral administration to therapeutic effect.

experimental_workflow cluster_preparation Formulation Preparation cluster_dosing In Vivo Dosing cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_pk Pharmacokinetic Analysis Prepare_Solution Prepare this compound Aqueous Solution Oral_Gavage Oral Administration to Rodents Prepare_Solution->Oral_Gavage Blood_Sampling Serial Blood Sampling Oral_Gavage->Blood_Sampling Plasma_Processing Plasma Processing Blood_Sampling->Plasma_Processing LCMS_Analysis LC-MS/MS Analysis of ALG-001075 Plasma_Processing->LCMS_Analysis PK_Calculation Calculate PK Parameters (Cmax, Tmax, AUC) LCMS_Analysis->PK_Calculation

Caption: Experimental workflow for a preclinical pharmacokinetic study of this compound.

References

Validation & Comparative

A Comparative Analysis of ALG-000184 and Entecavir in the Treatment of HBeAg-Positive Chronic Hepatitis B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the evolving landscape of chronic hepatitis B (CHB) therapies, this guide provides a detailed comparison of the novel capsid assembly modulator, ALG-000184, and the established nucleos(t)ide analogue, entecavir (B133710), in the context of HBeAg-positive patient populations. This analysis is based on available clinical trial data, focusing on virologic and serologic responses, and includes a breakdown of the experimental protocols and mechanisms of action for both antiviral agents.

Efficacy Data Summary

The following tables summarize the key efficacy endpoints from clinical studies involving this compound and entecavir in HBeAg-positive CHB patients. It is important to note that direct head-to-head trials are not yet available; the data for this compound is primarily from studies where it was administered in combination with entecavir and compared to entecavir monotherapy.

Efficacy EndpointThis compound (300 mg) + EntecavirEntecavir MonotherapyStudy/Timepoint
Mean HBV DNA Reduction (log10 IU/mL) 6.8Greater reduction observed with combinationWeek 48[1]
Mean HBsAg Reduction (log10 IU/mL) 1.2Not specifiedWeek 48[1]
Mean HBeAg Reduction (log10 PEI U/L) 1.7Not specifiedWeek 48[1]
Mean HBcrAg Reduction (log10 U/mL) 2.0Not specifiedWeek 48[1]
Efficacy EndpointEntecavir Monotherapy (Real-world data)Study/Timepoint
Cumulative Rate of Virological Response (HBV DNA < 300 copies/mL) 63.0%12 Months[2]
86.7%24 Months[2]
91.1%48 Months[2]
91.9%60 Months[2]
Cumulative Rate of HBeAg Clearance 28.2%60 Months[2]
HBeAg Seroconversion 2 out of 19 HBeAg-positive patientsUp to 5 years[3]

Experimental Protocols

This compound-201 (Phase 1 Study, NCT04536337)

This Phase 1, double-blind, randomized, placebo-controlled study was designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound.[4] The study included multiple parts, with Part 4 focusing on HBeAg-positive subjects.[4][5]

  • Patient Population: Treatment-naïve or not currently treated HBeAg-positive CHB subjects.[6]

  • Intervention: Participants were randomized to receive either this compound (at varying doses, including 300 mg once daily) in combination with entecavir, or placebo plus entecavir.[5]

  • Duration: Treatment was administered for up to 96 weeks.[4][7]

  • Key Assessments: Comprehensive virologic evaluations including HBV DNA, HBV RNA, HBsAg, HBeAg, and HBcrAg levels were conducted at regular intervals.[4] Safety and pharmacokinetics were also monitored.

experimental_workflow_ALG_000184 screening Screening of HBeAg+ CHB Patients randomization Randomization screening->randomization group_A This compound + Entecavir randomization->group_A Active Arm group_B Placebo + Entecavir randomization->group_B Control Arm treatment Treatment (up to 96 weeks) group_A->treatment group_B->treatment follow_up Follow-up treatment->follow_up analysis Efficacy & Safety Analysis follow_up->analysis

Experimental Workflow for this compound-201 Study
Entecavir Real-World Efficacy Study

This retrospective study aimed to evaluate the long-term efficacy of entecavir in treatment-naïve CHB patients in a real-world setting.[2]

  • Patient Population: A total of 233 treatment-naïve CHB patients, of whom 135 were HBeAg-positive.[2]

  • Intervention: Patients received entecavir treatment for at least 12 months.[2]

  • Duration: The mean follow-up period was 28 months.[2]

  • Key Assessments: Rates of virological response, HBsAg loss, HBeAg clearance/seroconversion, and virological breakthrough were evaluated.[2]

Mechanism of Action

This compound: Capsid Assembly Modulator

This compound is a prodrug that is converted to its active form, ALG-001075.[4][8] It functions as a capsid assembly modulator (CAM) with a dual mechanism of action:[4][5]

  • Inhibition of Pregenomic RNA (pgRNA) Encapsidation: It disrupts the assembly of the viral capsid, which is essential for the encapsidation of pgRNA, a critical step in HBV replication.

  • Prevention of cccDNA Formation: By interfering with capsid assembly, it also prevents the formation of new covalently closed circular DNA (cccDNA), the stable template for viral transcription.[4][5] This may lead to a reduction in the cccDNA pool over time, potentially resulting in a more profound and sustained antiviral response.[1]

mechanism_of_action_ALG_000184 cluster_nucleus Hepatocyte Nucleus cluster_cytoplasm Hepatocyte Cytoplasm cccDNA cccDNA pgRNA_transcription Transcription cccDNA->pgRNA_transcription template for pgRNA pgRNA pgRNA_transcription->pgRNA pgRNA_encapsidation pgRNA Encapsidation pgRNA->pgRNA_encapsidation core_protein Core Protein capsid_assembly Capsid Assembly core_protein->capsid_assembly capsid_assembly->pgRNA_encapsidation reverse_transcription Reverse Transcription pgRNA_encapsidation->reverse_transcription reverse_transcription->cccDNA replenishes pool new_virions New Virions reverse_transcription->new_virions ALG000184 This compound ALG000184->cccDNA Prevents formation ALG000184->capsid_assembly Inhibits ALG000184->pgRNA_encapsidation Inhibits

Mechanism of Action of this compound
Entecavir: Nucleoside Analogue Reverse Transcriptase Inhibitor

Entecavir is a potent and selective inhibitor of HBV DNA polymerase.[3] Its mechanism of action involves three key steps in the viral replication process:

  • Priming of HBV DNA Polymerase: It inhibits the base priming of the reverse transcriptase.

  • Reverse Transcription: It blocks the reverse transcription of the negative-strand DNA from the pgRNA template.

  • DNA Synthesis: It inhibits the synthesis of the positive-strand HBV DNA.

By targeting these essential steps, entecavir effectively suppresses HBV DNA replication.

Concluding Remarks

The available data suggests that this compound, particularly in combination with entecavir, demonstrates potent antiviral activity in HBeAg-positive CHB patients, leading to significant reductions in HBV DNA and viral antigens.[1][9] Its dual mechanism of action, which includes the potential to reduce the cccDNA pool, represents a promising strategy for achieving deeper and more sustained viral suppression than nucleos(t)ide analogues alone.[1]

Entecavir remains a highly effective and widely used treatment for CHB, capable of achieving high rates of virological response with long-term therapy.[2] However, rates of HBeAg clearance and seroconversion can be modest, highlighting the need for novel therapeutic approaches.[2]

The ongoing Phase 2 B-SUPREME trial, which is comparing this compound to tenofovir (B777) disoproxil fumarate, will provide further insights into the comparative efficacy of this novel capsid assembly modulator.[9][10][11] As more data emerges, the role of this compound in the future treatment paradigm for CHB, potentially as a cornerstone of combination therapy, will become clearer. Researchers and clinicians should continue to monitor the progress of these clinical trials to inform future drug development and treatment strategies for HBeAg-positive CHB.

References

head-to-head comparison of ALG-000184 with other HBV inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The landscape of chronic hepatitis B (CHB) treatment is evolving, with a shift from long-term viral suppression to the pursuit of a functional cure.[1][2] Current standard-of-care treatments, primarily nucleos(t)ide analogues, effectively suppress HBV replication but rarely lead to a functional cure.[1][2] This has spurred the development of novel agents targeting different aspects of the HBV lifecycle. Among these, ALG-000184, a capsid assembly modulator (CAM), has shown significant promise in clinical trials.[1] This guide provides a head-to-head comparison of this compound with other HBV inhibitors, supported by experimental data, to inform researchers, scientists, and drug development professionals.

This compound: A Novel Capsid Assembly Modulator

This compound is a prodrug of ALG-001075, a novel, potent, and pan-genotypic Class II/E capsid assembly modulator (CAM). CAMs represent a significant therapeutic modality for CHB, aiming to improve functional cure rates either as a monotherapy or in combination regimens.

Mechanism of Action: this compound has a dual mechanism of action that disrupts the HBV lifecycle at critical stages:

  • Inhibition of Pregenomic RNA (pgRNA) Encapsidation: This is the primary mechanism, where it interferes with the assembly of the viral capsid, preventing the encapsidation of pgRNA, a crucial step for viral replication.

  • Prevention of cccDNA Formation and Replenishment: At higher concentrations, it inhibits the formation of new covalently closed circular DNA (cccDNA), the persistent viral reservoir in infected hepatocytes.

This dual action leads to a more comprehensive suppression of the virus compared to other therapeutic approaches.

HBV_Lifecycle_and_ALG000184_MOA HBV HBV Virion Entry Entry into Hepatocyte HBV->Entry Uncoating Uncoating Entry->Uncoating rcDNA rcDNA Uncoating->rcDNA cccDNA_Formation cccDNA Formation rcDNA->cccDNA_Formation cccDNA cccDNA cccDNA_Formation->cccDNA Transcription Transcription cccDNA->Transcription pgRNA pgRNA Transcription->pgRNA Translation Translation pgRNA->Translation Encapsidation pgRNA Encapsidation pgRNA->Encapsidation Viral_Proteins Viral Proteins (Core, Pol, HBsAg) Translation->Viral_Proteins Viral_Proteins->Encapsidation Capsid Capsid Assembly Encapsidation->Capsid RT Reverse Transcription Capsid->RT New_Virions New Virions RT->New_Virions Release Release New_Virions->Release ALG000184_1 This compound (Primary MOA) ALG000184_1->Encapsidation ALG000184_2 This compound (Secondary MOA) ALG000184_2->cccDNA_Formation Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization ArmA Arm A: This compound (Once Daily, 48 Weeks) Randomization->ArmA 1:1 ArmB Arm B: TDF (Once Daily, 48 Weeks) Randomization->ArmB FollowUp Follow-Up Assessments (HBV DNA, Antigens, Safety) ArmA->FollowUp ArmB->FollowUp PrimaryEndpoint Primary Endpoint Analysis (at 48 Weeks) FollowUp->PrimaryEndpoint FinalAnalysis Final Data Analysis & Reporting PrimaryEndpoint->FinalAnalysis HBV_Drug_Development_Pipeline cluster_0 Drug Discovery & Preclinical cluster_1 Clinical Development cluster_2 Regulatory & Post-Market Discovery Target Identification & Lead Optimization Preclinical In Vitro & In Vivo (Animal Models) Discovery->Preclinical Phase1 Phase 1 (Safety in Healthy Volunteers & CHB) Preclinical->Phase1 Phase2 Phase 2 (Efficacy vs. SoC in CHB Patients) Phase1->Phase2 Phase3 Phase 3 (Large-Scale Pivotal Trials) Phase2->Phase3 Approval Regulatory Review & Approval (FDA, EMA) Phase3->Approval PostMarket Phase 4 (Post-Market Surveillance) Approval->PostMarket ALG This compound pos_p2->ALG

References

ALG-000184 Demonstrates Potent Viral Marker Reduction in Chronic Hepatitis B

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

SOUTH SAN FRANCISCO, Calif. – Aligos Therapeutics' investigational compound, ALG-000184, has shown significant reductions in key viral markers in patients with chronic hepatitis B (CHB), according to data from ongoing clinical trials. The findings, presented at major scientific conferences, position this compound as a promising novel therapy, demonstrating potent antiviral activity both as a monotherapy and in combination with current standard-of-care treatments.

This compound is a first-in-class, oral capsid assembly modulator (CAM) that works by disrupting the formation of the protective shell of the hepatitis B virus (HBV). This mechanism of action not only inhibits viral replication but has also been shown to reduce levels of covalently closed circular DNA (cccDNA), the persistent form of the virus that is a major obstacle to a functional cure.[1][2]

Comparative Efficacy in Viral Marker Reduction

Data from the Phase 1 clinical trial (NCT04536337) highlights the potent antiviral effect of this compound. In HBeAg-positive CHB patients, treatment with 300 mg of this compound in combination with entecavir (B133710) (ETV) for up to 48 weeks resulted in substantial mean reductions in several key viral markers. Notably, greater mean reductions in HBV DNA were observed for the this compound plus ETV combination compared to ETV monotherapy after 12 weeks of treatment.[3]

A summary of the viral marker reduction data is presented below:

Viral MarkerTreatment GroupMean Reduction (log₁₀ IU/mL or U/mL)Treatment Duration
HBsAg 300mg this compound + ETV1.248 weeks
HBeAg 300mg this compound + ETV1.748 weeks
HBcrAg 300mg this compound + ETV2.048 weeks
HBV DNA 300mg this compound + ETVup to 6.848 weeks
HBV DNA 100mg this compound Monotherapy4.228 days
HBV DNA 300mg this compound Monotherapy4.028 days
HBV RNA 100mg this compound Monotherapy3.1 (log₁₀ copies/mL)28 days
HBV RNA 300mg this compound Monotherapy2.6 (log₁₀ copies/mL)28 days

Data sourced from presentations at the American Association for the Study of Liver Diseases (AASLD) Liver Meeting®.

Importantly, no viral DNA breakthroughs were observed in patients receiving this compound monotherapy, indicating a high barrier to resistance. The ongoing Phase 2 B-SUPREME study is currently evaluating this compound against tenofovir (B777) disoproxil fumarate, with topline data anticipated in 2027.

Mechanism of Action

This compound is a prodrug that is converted to its active moiety, ALG-001075. As a Class E capsid assembly modulator, it has a dual mechanism of action: it inhibits the encapsidation of pregenomic RNA (pgRNA) and prevents the formation of new cccDNA. This comprehensive approach to disrupting the viral lifecycle is expected to lead to more complete viral suppression compared to existing treatments.

cluster_0 HBV Replication Cycle cluster_1 This compound Mechanism of Action cccDNA cccDNA (in nucleus) pgRNA pregenomic RNA (pgRNA) cccDNA->pgRNA Transcription CoreProtein Core Protein pgRNA->CoreProtein ViralProteins HBsAg, HBeAg, etc. pgRNA->ViralProteins Encapsidation pgRNA Encapsidation pgRNA->Encapsidation Capsid Capsid Assembly CoreProtein->Capsid Capsid->Encapsidation ReverseTranscription Reverse Transcription Encapsidation->ReverseTranscription VirionRelease New Virion Release ReverseTranscription->VirionRelease cccDNA_formation New cccDNA Formation ReverseTranscription->cccDNA_formation NewInfection New Cell Infection VirionRelease->NewInfection cccDNA_formation->cccDNA ALG_000184 This compound ALG_000184->Capsid Inhibits (Primary MOA) ALG_000184->cccDNA_formation Inhibits (Secondary MOA)

Caption: Mechanism of action of this compound in the HBV replication cycle.

Experimental Protocols

The clinical evaluation of this compound has been conducted through a series of well-controlled studies.

Preclinical Studies: In preclinical models, the active form of this compound, ALG-001075, demonstrated potent antiviral activity in cell-based assays and the AAV-HBV mouse model. A dose-dependent reduction in plasma HBV DNA levels was observed, with a maximum reduction of over 5 log₁₀ IU/mL. These studies utilized HepG2.117 cells and primary human hepatocytes to assess the in-vitro efficacy, measuring HBV DNA, HBV RNA, HBsAg, and HBeAg levels.

Phase 1 Clinical Trial (NCT04536337): This first-in-human, randomized, double-blind, placebo-controlled study evaluated the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound in healthy volunteers and patients with CHB. The study consisted of multiple parts, including monotherapy and combination therapy with entecavir. Viral markers (HBV DNA, HBV RNA, HBsAg, HBeAg, and HBcrAg) were measured at baseline and at regular intervals throughout the treatment and follow-up periods. Plasma concentrations of this compound and its active metabolite were quantified using validated liquid chromatography with tandem mass spectrometry (LC-MS/MS).

cluster_0 Phase 1 Trial Workflow (NCT04536337) Screening Patient Screening (Healthy Volunteers & CHB Patients) Randomization Randomization (this compound vs. Placebo) Screening->Randomization Dosing Dosing (Single & Multiple Ascending Doses) Randomization->Dosing Monitoring Safety & PK Monitoring Dosing->Monitoring Viral_Markers Viral Marker Assessment (HBV DNA, HBsAg, etc.) Dosing->Viral_Markers Data_Analysis Data Analysis Monitoring->Data_Analysis Viral_Markers->Data_Analysis

Caption: Simplified workflow of the Phase 1 clinical trial for this compound.

Conclusion

This compound has demonstrated a promising safety profile and potent antiviral activity, leading to significant reductions in multiple HBV viral markers. Its dual mechanism of action, targeting both capsid assembly and cccDNA formation, suggests it could become a cornerstone of future combination therapies for chronic hepatitis B, with the ultimate goal of achieving a functional cure. Further data from the ongoing Phase 2 B-SUPREME trial will be crucial in confirming its comparative efficacy and safety against current standard-of-care treatments.

References

Assessing the "Best-in-Class" Potential of ALG-000184: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Capsid Assembly Modulator ALG-000184 in the Landscape of Chronic Hepatitis B Therapies

Chronic Hepatitis B (CHB) infection remains a significant global health challenge, and the quest for a functional cure continues to drive innovation in antiviral drug development. Among the promising new therapeutic avenues, capsid assembly modulators (CAMs) have emerged as a potent class of agents. This guide provides a comprehensive comparison of this compound, a novel CAM, with the current standard-of-care and other CAMs in development, supported by available experimental data. Our objective is to offer researchers, scientists, and drug development professionals a clear perspective on the "best-in-class" potential of this compound.

Mechanism of Action: A Dual-Pronged Attack on HBV Replication

This compound is an orally administered prodrug of ALG-001075, a potent, pan-genotypic Class II (or Class E) capsid assembly modulator.[1][2] Its primary mechanism of action involves the disruption of the proper assembly of the hepatitis B virus (HBV) core protein (Cp) into functional viral capsids.[1] This interference leads to the formation of non-infectious, "empty" capsids that lack the viral pregenomic RNA (pgRNA) and the viral polymerase, thereby halting a critical step in the viral replication cycle.[1]

Furthermore, preclinical studies suggest a secondary mechanism of action for this compound. At higher concentrations, it can inhibit the establishment and replenishment of the covalently closed circular DNA (cccDNA) reservoir in the nucleus of infected hepatocytes.[1] The cccDNA serves as the stable transcriptional template for all viral RNAs and is a key factor in the persistence of HBV infection. By targeting both capsid assembly and cccDNA, this compound presents a dual-pronged antiviral strategy.

Comparative Efficacy: this compound vs. Standard of Care and Other CAMs

The current standard of care for CHB primarily involves nucleos(t)ide analogues (NAs) like tenofovir (B777) disoproxil fumarate (B1241708) (TDF), which suppress viral replication by inhibiting the HBV polymerase. While effective at reducing HBV DNA levels, NAs rarely lead to a functional cure, defined by the loss of hepatitis B surface antigen (HBsAg).

Preclinical Data

Preclinical studies have demonstrated the potent in vitro antiviral activity of ALG-001075 (the active moiety of this compound). In HepG2.117 cells, ALG-001075 exhibited an EC50 of 0.63 nM for HBV DNA reduction. In a mouse model of HBV infection (AAV-HBV), oral administration of ALG-001075 resulted in a greater than 5-log10 IU/mL reduction in plasma HBV DNA after 56 days of treatment.

Clinical Data

Phase 1 clinical trials (NCT04536337) have evaluated the safety, tolerability, and antiviral activity of this compound in healthy volunteers and patients with CHB. In CHB patients, once-daily oral doses of this compound were well-tolerated and resulted in significant reductions in key viral markers.

A Phase 2 clinical trial (B-SUPREME, NCT06963710) is currently underway, comparing this compound monotherapy to TDF in treatment-naïve adult patients with CHB. Interim data from this trial are expected in 2026, with topline results anticipated in 2027.

The following tables summarize the available clinical trial data for this compound and its key comparators.

Table 1: Antiviral Activity of this compound in CHB Patients (Phase 1b Data)
Parameter Mean Reduction from Baseline
HBV DNAUp to 6.8 log10 IU/mL (in combination with entecavir (B133710) at Week 48)
HBsAg1.2 log10 IU/mL (300 mg this compound + entecavir at Week 48)
HBeAg1.7 log10 PEI U/L (300 mg this compound + entecavir at Week 48)
HBcrAg2.0 log10 U/mL (300 mg this compound + entecavir at Week 48)
Table 2: Comparative Antiviral Activity of Capsid Assembly Modulators (Phase 1/2 Data)
Drug Study Phase Dose Mean HBV DNA Reduction from Baseline
This compound Phase 1b10 mg (28 days)3.7 log10 IU/mL
Vebicorvir (ABI-H0731) Phase 2a300 mg + NrtI (24 weeks)5.33 log10 IU/mL
GLS4 Phase 1b120 mg + Ritonavir (28 days)-1.42 log10 IU/mL
JNJ-56136379 Phase 1b250 mg (28 days)2.70 log10 IU/mL

Note: Data is sourced from separate studies and not from head-to-head trials. Direct comparisons should be made with caution due to differences in study design, patient populations, and treatment durations.

Table 3: Antiviral Activity of Tenofovir Disoproxil Fumarate (TDF) in CHB Patients
Parameter Outcome
HBV DNA Suppression In a long-term study, 99.3% of patients on TDF maintained HBV DNA <69 IU/mL at year 7.
HBeAg Seroconversion Rates vary across studies, with one study reporting HBeAg loss in 54.5% of HBeAg-positive patients at year 7.
HBsAg Loss Generally low, with one long-term study showing HBsAg loss in 11.8% of HBeAg-positive patients at year 7.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for a comprehensive assessment.

This compound Phase 1b Clinical Trial (NCT04536337)
  • Study Design: A multi-part, randomized, double-blind, placebo-controlled study. Part 3 involved multiple ascending doses in CHB subjects. Part 4 evaluated this compound in combination with entecavir.

  • Patient Population: Treatment-naïve or not currently treated CHB subjects, including both HBeAg-positive and HBeAg-negative individuals.

  • Intervention: Oral daily doses of this compound (ranging from 10 mg to 300 mg) or placebo for 28 days in the monotherapy arms. Combination therapy with entecavir was also evaluated for up to 96 weeks.

  • Virology Assessments: HBV DNA levels were quantified using the Roche Cobas® assay. HBV RNA was measured using a Roche Cobas® investigational assay. HBsAg, HBeAg, and HBcrAg levels were also monitored.

Tenofovir Disoproxil Fumarate (TDF) Pivotal Clinical Trials (e.g., NCT00117676, NCT00117650)
  • Study Design: Randomized, double-blind, active-controlled, non-inferiority trials comparing TDF to adefovir (B194249) dipivoxil or tenofovir alafenamide.

  • Patient Population: Treatment-naïve and treatment-experienced adults with CHB, including both HBeAg-positive and HBeAg-negative patients.

  • Intervention: Oral daily dose of 300 mg TDF.

  • Virology Assessments: HBV DNA was quantified using PCR-based assays, such as the COBAS TaqMan HBV Test. The lower limit of quantification was typically around 20 IU/mL.

Quantitative HBV DNA Measurement
  • Methodology: Real-time polymerase chain reaction (qPCR) is the standard method for quantifying HBV DNA in serum or plasma.

  • Procedure:

    • DNA Extraction: Viral DNA is extracted from the patient sample.

    • Amplification: A specific region of the HBV genome is amplified using primers and a fluorescently labeled probe.

    • Detection: The accumulation of fluorescent signal is measured in real-time, which is proportional to the initial amount of HBV DNA.

  • Standardization: Results are reported in international units per milliliter (IU/mL) to ensure comparability across different assays.

HBV Antigen Level Measurement
  • Methodology: Enzyme-linked immunosorbent assay (ELISA) is commonly used to quantify HBsAg, HBeAg, and other viral antigens.

  • Procedure:

    • Capture: A microplate is coated with an antibody specific to the target antigen.

    • Binding: The patient's serum or plasma is added, and the antigen binds to the capture antibody.

    • Detection: A second, enzyme-conjugated antibody that also binds to the antigen is added.

    • Signal Generation: A substrate is added, which is converted by the enzyme into a detectable signal (e.g., color change). The intensity of the signal is proportional to the amount of antigen present.

Visualizing the Pathways

To better understand the context of this compound's mechanism of action, the following diagrams illustrate the HBV replication cycle and the specific steps targeted by CAMs.

HBV_Replication_Cycle cluster_cell Hepatocyte cluster_drugs Drug Targets Entry 1. Entry Uncoating 2. Uncoating Entry->Uncoating Nuclear_Import 3. Nuclear Import of rcDNA Uncoating->Nuclear_Import cccDNA_Formation 4. cccDNA Formation Nuclear_Import->cccDNA_Formation Transcription 5. Transcription cccDNA_Formation->Transcription pgRNA, mRNAs Translation 6. Translation Transcription->Translation Viral Proteins Encapsidation 7. Encapsidation Transcription->Encapsidation pgRNA Translation->Encapsidation Core Protein, Polymerase Reverse_Transcription 8. Reverse Transcription Encapsidation->Reverse_Transcription rcDNA formation Reverse_Transcription->Nuclear_Import Intracellular Amplification Assembly_Release 9. Assembly & Release Reverse_Transcription->Assembly_Release CAMs Capsid Assembly Modulators (e.g., this compound) CAMs->Encapsidation NAs Nucleos(t)ide Analogues (e.g., TDF) NAs->Reverse_Transcription cccDNA_Inhibitors cccDNA Inhibitors (this compound - secondary mechanism) cccDNA_Inhibitors->cccDNA_Formation

Caption: HBV Replication Cycle and Drug Targets.

Capsid_Assembly_Modulation cluster_normal Normal Capsid Assembly cluster_cam Action of this compound (Class II CAM) Core_Dimers Core Protein Dimers Nucleation Nucleation Core_Dimers->Nucleation pgRNA_Pol pgRNA + Polymerase pgRNA_Pol->Nucleation Elongation Elongation Nucleation->Elongation Mature_Capsid Mature, Infectious Capsid Elongation->Mature_Capsid Core_Dimers_CAM Core Protein Dimers Aberrant_Assembly Accelerated/Aberrant Assembly Core_Dimers_CAM->Aberrant_Assembly ALG000184 This compound ALG000184->Aberrant_Assembly Empty_Capsid Empty, Non-Infectious Capsid Aberrant_Assembly->Empty_Capsid

Caption: Mechanism of Capsid Assembly Modulation.

Conclusion: The "Best-in-Class" Potential of this compound

The preclinical and early clinical data for this compound are promising, suggesting it has the potential to be a "best-in-class" capsid assembly modulator for the treatment of chronic hepatitis B. Its high potency, pan-genotypic activity, and dual mechanism of action targeting both capsid assembly and cccDNA formation are key differentiating features.

The significant reductions in HBV DNA and viral antigens observed in early clinical studies are encouraging. The ongoing Phase 2 trial directly comparing this compound to the standard-of-care, TDF, will be critical in establishing its clinical superiority. Furthermore, as more data becomes available for other CAMs in development, a clearer picture of the competitive landscape will emerge.

For drug development professionals, this compound represents a compelling candidate with a strong scientific rationale and promising early clinical results. Continued monitoring of the ongoing clinical trials and further research into its long-term efficacy and safety will be essential in fully defining its role in the future treatment paradigm for chronic hepatitis B. The potential for a finite treatment duration that leads to a functional cure remains the ultimate goal, and this compound is a significant step in that direction.

References

Comparative Analysis of ALG-000184 in the Treatment of Chronic Hepatitis B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ALG-000184, an investigational capsid assembly modulator, with established antiviral therapies for chronic Hepatitis B (CHB). The following sections detail the sustained virologic response and other key efficacy endpoints, supported by experimental data and detailed methodologies.

Executive Summary

This compound, a novel, orally administered capsid assembly modulator, has demonstrated potent antiviral activity in clinical trials. It works by disrupting the formation of the viral capsid, which inhibits not only viral DNA replication but also the production of proteins necessary for infection.[1] Data from the Phase 1 clinical trial (NCT04536337) of this compound, including 96-week follow-up data, indicate sustained reductions in Hepatitis B virus (HBV) DNA and other significant viral markers. This positions this compound as a promising candidate for achieving a functional cure for CHB. A functional cure is defined as a sustained loss of the hepatitis B surface antigen (HBsAg) and undetectable HBV DNA in the serum for at least 24 weeks after completion of a finite course of therapy.[2][3][4]

Quantitative Data Comparison

The following tables summarize the virologic response rates of this compound in comparison to the standard-of-care treatments, Tenofovir Disoproxil Fumarate (TDF) and Entecavir (ETV).

Table 1: Comparison of Virologic Response (HBV DNA Suppression)

TreatmentStudy/Patient PopulationDurationVirologic Response (HBV DNA < Limit of Quantification)
This compound Phase 1 (NCT04536337), HBeAg-positive96 Weeks100% of subjects achieved HBV DNA < 10 IU/mL
This compound Phase 1 (NCT04536337), HBeAg-negative48 Weeks100% of subjects achieved sustained HBV DNA < 10 IU/mL
Tenofovir Disoproxil Fumarate (TDF) Long-term open-label7 Years99.3% of patients maintained viral suppression (HBV DNA < 69 IU/mL)[5]
Entecavir (ETV) Real-world, treatment-naïve5 Years99.4% cumulative virologic response rate[1]

Table 2: Reduction in Key HBV Markers with this compound (Phase 1, 96 Weeks)

HBV MarkerHBeAg-Positive SubjectsHBeAg-Negative Subjects
HBV DNA 7.7 log10 IU/mL mean declineSustained suppression < 10 IU/mL
HBV RNA All subjects < 10 IU/mL by Week 52All subjects < LLOQ by Week 8
HBsAg Multi-log10 reductions observed-
HBeAg Multi-log10 reductions observedN/A
HBcrAg Multi-log10 reductions observedDecline observed

Experimental Protocols

Detailed methodologies for the key virology assays used in the clinical evaluation of this compound and comparator drugs are outlined below.

Quantification of HBV DNA by Real-Time PCR

This assay is crucial for determining the viral load in patients.

  • Sample Preparation: Serum or plasma is collected from patients. Viral DNA is extracted from the sample using a validated nucleic acid extraction kit. An internal control is typically added during this step to monitor the efficiency of the extraction process.

  • Amplification: The extracted DNA is subjected to real-time polymerase chain reaction (PCR). This involves the use of specific primers and a fluorescently labeled probe that targets a conserved region of the HBV genome. The PCR instrument cycles through different temperatures to denature the DNA, anneal the primers, and extend the new DNA strands.

  • Detection: As the DNA is amplified, the probe is cleaved, releasing the fluorescent dye. The real-time PCR instrument detects the increase in fluorescence in real-time, cycle by cycle.

  • Quantification: A standard curve is generated using known concentrations of HBV DNA. The viral load in the patient sample is determined by comparing its amplification signal to the standard curve. The results are typically reported in International Units per milliliter (IU/mL). The quantification range of a typical assay is from 10 to 1,000,000,000 IU/mL.[6]

Quantification of Hepatitis B Surface Antigen (HBsAg) - Elecsys® HBsAg II quant assay

This assay measures the level of HBsAg, a key marker of ongoing HBV infection.

  • Principle: The Elecsys HBsAg II assay is an electrochemiluminescence immunoassay (ECLIA) that follows a sandwich principle.

  • Procedure:

    • First Incubation: The patient's serum or plasma sample is incubated with two biotinylated monoclonal anti-HBsAg antibodies and a mixture of monoclonal and polyclonal anti-HBsAg antibodies labeled with a ruthenium complex. This forms a sandwich complex with the HBsAg in the sample.

    • Second Incubation: Streptavidin-coated microparticles are added. The biotinylated antibodies in the sandwich complex bind to the streptavidin-coated microparticles, attaching the complex to a solid phase.

    • Detection: The reaction mixture is drawn into a measuring cell where the microparticles are magnetically captured on an electrode surface. A voltage is applied, inducing a chemiluminescent emission from the ruthenium complex, which is measured by a photomultiplier.

  • Quantification: The light signal is proportional to the amount of HBsAg in the sample. The concentration is determined by comparing the signal to a calibration curve and is reported in IU/mL.

Quantification of Hepatitis B Core-related Antigen (HBcrAg) - Lumipulse® G HBcrAg assay

HBcrAg is a composite marker that reflects the transcriptional activity of cccDNA.

  • Principle: This is a chemiluminescent enzyme immunoassay (CLEIA) performed on a fully automated instrument.

  • Procedure:

    • Sample Pre-treatment: The serum or plasma sample is pre-treated to denature the viral particles and expose the core-related antigens (HBcAg, HBeAg, and p22cr).

    • Immunoassay: The treated sample is incubated with ferrite (B1171679) particles coated with anti-HBcrAg monoclonal antibodies and with alkaline phosphatase-labeled anti-HBcrAg monoclonal antibodies. This forms an immune complex on the magnetic particles.

    • Washing and Detection: The particles are washed to remove unbound materials. A chemiluminescent substrate is added, and the resulting light emission is measured.

  • Quantification: The intensity of the light is proportional to the HBcrAg concentration in the sample. The results are calculated from a standard curve and expressed in U/mL.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound.

HBV_Lifecycle_and_ALG000184_MOA cluster_hepatocyte Hepatocyte cluster_nucleus HBV HBV Virion entry Entry HBV->entry uncoating Uncoating entry->uncoating rcDNA rcDNA uncoating->rcDNA nucleus Nucleus rcDNA->nucleus cccDNA cccDNA pgRNA pgRNA cccDNA->pgRNA Transcription mRNAs mRNAs cccDNA->mRNAs Transcription encapsidation pgRNA Encapsidation pgRNA->encapsidation translation Translation mRNAs->translation viral_proteins Viral Proteins (Core, Polymerase, Surface) translation->viral_proteins viral_proteins->encapsidation assembly Assembly viral_proteins->assembly capsid Nucleocapsid encapsidation->capsid reverse_transcription Reverse Transcription capsid->reverse_transcription new_rcDNA New rcDNA reverse_transcription->new_rcDNA new_rcDNA->assembly new_virion New HBV Virion assembly->new_virion secretion Secretion new_virion->secretion ALG000184 This compound (Capsid Assembly Modulator) ALG000184->cccDNA Prevents formation & transcription ALG000184->encapsidation Inhibits

Caption: Mechanism of action of this compound in the HBV lifecycle.

SVR_Assessment_Workflow patient Patient with Chronic Hepatitis B treatment Treatment with this compound or Comparator Drug patient->treatment monitoring On-Treatment Monitoring treatment->monitoring eot End of Treatment monitoring->eot Treatment Completion follow_up Post-Treatment Follow-up (≥ 24 weeks) eot->follow_up svr_assessment Sustained Virologic Response (SVR) Assessment follow_up->svr_assessment hbv_dna HBV DNA Quantification (Real-Time PCR) svr_assessment->hbv_dna hbsag HBsAg Quantification (Immunoassay) svr_assessment->hbsag functional_cure Functional Cure Achieved hbv_dna->functional_cure Undetectable no_cure No Functional Cure hbv_dna->no_cure Detectable hbsag->functional_cure Loss hbsag->no_cure Present

Caption: Workflow for assessing sustained virologic response and functional cure in CHB trials.

References

Safety Operating Guide

Navigating the Final Step: A Guide to the Proper Disposal of ALG-000184

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the development of novel therapeutics, the lifecycle of an investigational compound extends beyond the laboratory bench. The proper disposal of substances like ALG-000184, a promising agent in clinical development, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, established best practices for the disposal of investigational drugs provide a clear and essential framework for its safe management.

At the forefront of responsible chemical handling is the principle of treating investigational compounds as potentially hazardous waste unless explicitly stated otherwise by the manufacturer's safety data. The disposal of any unused or waste this compound should be conducted in strict accordance with local, state, and federal regulations, and in close consultation with your institution's Environmental Health and Safety (EHS) department.

General Disposal Protocol for Investigational Compounds

Researchers handling this compound should adhere to the following step-by-step procedure to ensure safe and compliant disposal:

  • Consult the Safety Data Sheet (SDS): The most critical first step is to obtain and thoroughly review the SDS for this compound from the supplier, such as MedChemExpress. This document will contain a dedicated section on disposal considerations, providing specific instructions for the compound.

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is a crucial resource. They will provide guidance on the specific procedures and requirements for hazardous waste disposal at your facility.

  • Segregate and Label Waste: Unused this compound and any materials contaminated with it (e.g., vials, pipette tips, gloves) should be collected in a designated, properly labeled hazardous waste container. The label should clearly identify the contents as "Hazardous Waste" and include the chemical name "this compound".

  • Secure Storage: Store the hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.

  • Arrange for Pickup and Disposal: Coordinate with your EHS department to arrange for the pickup and disposal of the hazardous waste. This is typically handled by a licensed environmental management vendor who will ensure the waste is transported and disposed of in a compliant manner, often through incineration.

Key Disposal Considerations

For a clear overview of the essential logistical and safety information, the following table summarizes the recommended disposal plan for this compound in a research setting.

ParameterGuideline
Waste Classification Treat as hazardous chemical waste unless otherwise specified in the SDS.
Primary Disposal Method Incineration via a licensed environmental management vendor.
Container Type Designated, compatible, and properly sealed hazardous waste container.
Labeling Requirements "Hazardous Waste" label with the full chemical name (this compound).
Required PPE Standard laboratory personal protective equipment: safety glasses, lab coat, and chemical-resistant gloves.
Spill Cleanup Absorb with inert material and collect in a hazardous waste container. Decontaminate the area with a suitable solvent (e.g., alcohol), collecting all cleanup materials as hazardous waste.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, emphasizing the key decision points and procedural steps.

start Start: Unused/Waste This compound Generated sds Obtain and Review Supplier's SDS start->sds ehs_contact Contact Institutional EHS Department sds->ehs_contact container Use Designated Hazardous Waste Container ehs_contact->container label Label Container Clearly: 'Hazardous Waste - this compound' container->label storage Store in Secure Satellite Accumulation Area label->storage pickup Arrange for EHS Waste Pickup storage->pickup disposal Disposal by Licensed Vendor (Incineration) pickup->disposal

Figure 1. A logical workflow for the proper disposal of this compound.

By adhering to these established procedures, researchers can ensure the safe handling and disposal of investigational compounds like this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship. This proactive approach to safety and compliance is integral to the responsible conduct of scientific research.

Personal protective equipment for handling ALG-000184

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of ALG-000184, a potent antiviral compound under investigation. Adherence to these guidelines is essential to ensure a safe laboratory environment and minimize the risk of exposure.

Personal Protective Equipment (PPE) and Engineering Controls

Proper personal protective equipment and engineering controls are the first line of defense when handling this compound. The following table summarizes the required PPE and essential laboratory controls.

Control TypeRequirement
Engineering Controls Ensure adequate ventilation. A safety shower and eyewash station must be readily accessible.
Eye/Face Protection Wear safety goggles with side-shields.
Hand Protection Use protective gloves.
Skin and Body Protection Wear impervious clothing, such as a lab coat.
Respiratory Protection A suitable respirator should be used.

Emergency Procedures: First Aid

In the event of accidental exposure to this compound, immediate and appropriate first aid is critical. The following table outlines the procedures for different types of exposure.

Exposure TypeFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.
Skin Contact Wash off with soap and plenty of water. Seek immediate medical attention.
Inhalation If breathed in, move person into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Handling, Storage, and Disposal

Proper handling, storage, and disposal of this compound are critical for maintaining its integrity and ensuring laboratory safety.

Handling and Storage Protocol
  • Handling:

    • Wear the prescribed personal protective equipment at all times.

    • Avoid contact with skin and eyes.

    • Avoid inhalation of the substance.

    • Use in a well-ventilated area.

  • Storage:

    • Store in a tightly closed container.

    • Recommended storage temperature is -20°C.

Spill and Disposal Plan

In the event of a spill, and for routine disposal, the following procedures must be followed.

Plan ComponentProcedure
Spill Containment Wear a self-contained breathing apparatus. Sweep up and shovel. Keep in suitable, closed containers for disposal.
Waste Disposal Dispose of in a manner consistent with federal, state, and local regulations.

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates the standard operating procedure for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weigh Compound Weigh Compound Prepare Workspace->Weigh Compound Dissolve Compound Dissolve Compound Weigh Compound->Dissolve Compound Spill Spill Weigh Compound->Spill Perform Experiment Perform Experiment Dissolve Compound->Perform Experiment Dissolve Compound->Spill Clean Workspace Clean Workspace Perform Experiment->Clean Workspace Exposure Exposure Perform Experiment->Exposure Dispose Waste Dispose Waste Clean Workspace->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE End End Doff PPE->End Evacuate Area Evacuate Area Spill->Evacuate Area Administer First Aid Administer First Aid Exposure->Administer First Aid Notify Supervisor Notify Supervisor Evacuate Area->Notify Supervisor Administer First Aid->Notify Supervisor Start Start Start->Don PPE

Caption: Workflow for safe handling of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.